molecular formula C11H12O2 B030793 5-Methoxy-2-tetralone CAS No. 32940-15-1

5-Methoxy-2-tetralone

Katalognummer: B030793
CAS-Nummer: 32940-15-1
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: MDAIAXRTLTVEOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-tetralone (CAS 32940-15-1) is a high-value chemical intermediate of significant importance in advanced pharmaceutical research and development. With the molecular formula C 11 H 12 O 2 and a molecular weight of 176.21 g/mol, this compound serves a critical role as a key building block in the synthetic pathway of active pharmaceutical ingredients (APIs) . Its most prominent application is in the synthesis of Rotigotine , a non-ergoline dopamine agonist used in the treatment of Parkinson's disease symptoms . The specific structure and reactivity of this compound make it an indispensable precursor for constructing the tetralin backbone of the molecule, enabling the production of high-quality, effective neurological therapeutics . This product is supplied as a solid with a minimum purity of >95.0% (GC) and is characterized to confirm its structure . To maintain its stability and purity, it is essential to store the compound in a dark place under an inert atmosphere at refrigerated temperatures (0-10°C) , as it is sensitive to air and heat . The compound has a melting point of approximately 37 °C . Analytical methods for this compound are well-established, and it can be separated and analyzed using reverse-phase (RP) HPLC, ensuring its quality and purity for critical research applications . Intended Use : This product is strictly intended for research purposes and laboratory use only. It is not approved for human consumption, diagnostic, or therapeutic use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAIAXRTLTVEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293356
Record name 5-Methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32940-15-1
Record name 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32940-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-tetralone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032940151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32940-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Naphthalenone, 3,4-dihydro-5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXY-2-TETRALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V2G5MZ9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-tetralone (CAS: 32940-15-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-2-tetralone, a key chemical intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis methodologies, and its primary application in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
CAS Number 32940-15-1[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Orange Solid / White to Orange to Green powder to lump / Yellowish-orange solid[1][2][3]
Melting Point 32-36 °C[1][4]
Boiling Point 165 °C at 10 mmHg[1][5]
Density 1.124 g/cm³[1]
Flash Point >110 °C (>230 °F)[1][4]
Refractive Index 1.549[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1]
Storage Temperature Room Temperature, 2-8°C (long-term), Keep in a dark place, Sealed in dry[1][4]

Spectroscopic Data

Spectroscopic Technique Information
¹³C NMR Used to catalyze the synthesis of 5'-hydroxy-2'-tetralone from the demethylation of this compound.
HPLC A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid can be used for analysis.[7]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A prevalent method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by a reaction with ethylene (B1197577).[8][9][10]

Experimental Protocol: Synthesis from 3-Methoxyphenylacetic Acid [9][10]

  • Acid Chloride Formation: 3-methoxyphenylacetic acid is reacted with thionyl chloride in the presence of a catalyst, such as N,N-dimethylformamide (DMF), to form 3-methoxyphenylacetyl chloride.[9][10]

  • Purification: The resulting 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.[9][10]

  • Friedel-Crafts Acylation: The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a catalyst to yield this compound.[9][10]

  • Final Purification: The product is further purified by forming a salt with sodium bisulfite, which is then reduced with sodium carbonate to obtain the purified this compound.[8][9][10]

Another documented synthesis route involves the reduction of 1,6-dimethoxynaphthalene (B30794) using metal sodium in an ethanol (B145695) and ammonia (B1221849) medium.[11]

G cluster_synthesis Synthesis of this compound 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetic acid->3-Methoxyphenylacetyl chloride + Thionyl chloride/DMF Thionyl chloride Thionyl chloride This compound This compound 3-Methoxyphenylacetyl chloride->this compound + Ethylene Ethylene Ethylene

Synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Rotigotine.[2][8][9] Rotigotine is a non-ergot dopamine (B1211576) receptor agonist used for the treatment of Parkinson's disease and restless legs syndrome.[9]

The synthesis of Rotigotine from this compound involves a biocatalytic reduction to a chiral compound, which is then aminated to form an intermediate, (S)-2-(N-benzylamino)-5-methoxy-tetralin.[8] This underscores the importance of this compound in accessing stereospecific pharmaceutical compounds.

G This compound This compound Chiral Alcohol Chiral Alcohol This compound->Chiral Alcohol Biocatalytic Reduction Rotigotine Intermediate Rotigotine Intermediate Chiral Alcohol->Rotigotine Intermediate Amination Rotigotine Rotigotine Rotigotine Intermediate->Rotigotine Further Steps

Role in Rotigotine Synthesis.

Biological Context: Mechanism of Action of Rotigotine

As this compound is a precursor to Rotigotine, understanding the mechanism of action of Rotigotine provides the biological context for its importance. Rotigotine is a dopamine agonist that stimulates dopamine receptors in the brain, mimicking the effects of dopamine. This is particularly relevant in Parkinson's disease, which is characterized by a deficiency of dopamine.

G cluster_pathway Rotigotine Mechanism of Action Rotigotine Rotigotine Dopamine_Receptors Dopamine Receptors (D1, D2, D3) Rotigotine->Dopamine_Receptors Binds and Activates G_Protein G-protein signaling Dopamine_Receptors->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Physiological_Response Improved Motor Control cAMP->Physiological_Response

Rotigotine's Signaling Pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

  • Hazard Codes: Xn (Harmful).[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing).[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][13]

  • Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[4][14]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. It is also noted to be air-sensitive and should be handled and stored under an inert gas.[4][13][15]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its primary significance lies in its role as a precursor for the synthesis of Rotigotine, a crucial medication for managing Parkinson's disease. The synthesis routes are well-documented, allowing for its production for pharmaceutical applications. Proper safety and handling procedures are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of this important molecule.

References

Physicochemical properties of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxy-2-tetralone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of this compound (CAS No: 32940-15-1). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes critical data in a structured format, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this important chemical intermediate.

Physicochemical Properties

This compound is a chemical compound recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3] Its physical and chemical characteristics are crucial for its handling, storage, and application in various synthetic routes.[2] The compound typically appears as a white to light yellow or orange-red crystalline powder or lump.[2][4][5]

Data Summary

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 32940-15-1[1][4][6][7][8][9]
Molecular Formula C₁₁H₁₂O₂[1][7][8][9]
Molecular Weight 176.21 - 176.22 g/mol [1][2][7][8][9]
IUPAC Name 5-methoxy-3,4-dihydro-1H-naphthalen-2-one[2][8]
Synonyms 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone, 5-methoxy-β-tetralone[1][4][7][8][9]
Appearance White to Orange to Green powder to lump; Light yellow crystalline powder[2][4]
Melting Point 32 - 37 °C[1][2][4][6][7][10][11]
Boiling Point 165 °C at 10 mmHg[1][4][6][7]
Solubility Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate[1][2]
Flash Point >230 °F (>110 °C)[7]
Purity >95.0% (GC)[4]
Spectral Data

Detailed spectral analyses are critical for the structural confirmation and purity assessment of this compound. Spectroscopic data including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are available through various chemical data providers.[12][13][14][15][16]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, compiled from published literature and patents.

Synthesis Methodologies

Two primary synthetic routes for this compound are commonly cited.

Method 1: From 3-Methoxyphenylacetic Acid

This method involves a two-step process starting from 3-methoxyphenylacetic acid.[5][17][18]

  • Step 1: Formation of 3-Methoxyphenylacetyl Chloride

    • Add 1.66g (10 mmol) of 3-methoxyphenylacetic acid to a 50mL three-necked flask equipped with a condenser and a dropping funnel.

    • Place the flask in an oil bath and set the temperature to 55°C.

    • Add 10mL of thionyl chloride and 0.5mL of N,N-dimethylformamide (DMF) to the dropping funnel.

    • Once the reactor reaches 55°C, slowly add the thionyl chloride/DMF solution at a rate of approximately 0.1 mL/s.

    • After the addition is complete, increase the heating temperature to 80-90°C and stir the reaction for 3 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, the crude product containing 3-methoxyphenylacetyl chloride is purified by recrystallization in n-hexane.[5][17][18]

  • Step 2: Cyclization to this compound

    • The purified 3-methoxyphenylacetyl chloride is reacted with ethylene (B1197577) in the presence of a catalyst and solvent to yield a product mixture containing this compound.[5][17][18]

    • The resulting product is then purified by reacting it with a saturated sodium bisulfite solution to form a salt.[17][18]

    • The salt is subsequently treated with sodium carbonate for reduction to obtain the purified this compound.[17][18]

Method 2: From 1,6-Dihydroxynaphthalene

This alternative route begins with 1,6-dihydroxynaphthalene.[5][19]

  • Synthesize 1,6-dimethoxynaphthalene (B30794) through the methylation of 1,6-dihydroxynaphthalene.[5][19]

  • In a reaction vessel, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol (B145695) and liquid ammonia (B1221849).[19]

  • Perform a Birch reduction by adding metallic sodium in portions to the solution. The weight ratios are typically: anhydrous ethanol to 1,6-dimethoxynaphthalene (6.0-9.0:1), liquid ammonia to 1,6-dimethoxynaphthalene (0.05-0.4:1), and metallic sodium to 1,6-dimethoxynaphthalene (0.7-1.2:1).[5][19]

  • Maintain the reaction temperature between 15-35°C for a duration of 35-48 hours to yield this compound.[5][19]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[9]

  • Column: Newcrom R1 or equivalent C18 column.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier.[9] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[9]

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is scalable and suitable for purity analysis, isolation of impurities via preparative separation, and for pharmacokinetic studies.[9]

Applications in Drug Development and Synthesis

This compound is a crucial pharmaceutical intermediate, primarily utilized in the synthesis of Rotigotine.[5][11][17] Rotigotine is a non-ergoline dopamine (B1211576) agonist used for the treatment of Parkinson's disease.[11][17] The structural backbone of this compound provides a versatile platform for the chemical modifications necessary to produce this and other complex APIs.[3] It also serves as a starting material for synthesizing chiral naphthylamines.[5]

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A 3-Methoxyphenylacetic Acid P1 Step 1: Acyl Chloride Formation (DMF, 80-90°C) A->P1 B Thionyl Chloride B->P1 C Ethylene P2 Step 2: Friedel-Crafts Acylation & Cyclization C->P2 P1->P2 P3 Step 3: Purification (Bisulfite Adduct Formation) P2->P3 D This compound P3->D

Caption: Synthesis workflow for this compound from 3-Methoxyphenylacetic acid.

Analytical_Workflow Sample Sample containing This compound Injection Inject into HPLC System Sample->Injection Separation Separation on C18 Column (Mobile Phase: MeCN/H₂O) Injection->Separation Detection UV Detection Separation->Detection Result Chromatogram (Purity & Quantification) Detection->Result

Caption: General workflow for the HPLC analysis of this compound.

Logical_Relationship Intermediate This compound Synthesis Multi-step Synthesis Intermediate->Synthesis is a key precursor for API Rotigotine (Active Pharmaceutical Ingredient) Synthesis->API Receptor Dopamine Receptors (e.g., D2, D3) API->Receptor acts as an agonist at Effect Therapeutic Effect (Treatment of Parkinson's Disease) Receptor->Effect modulates

Caption: Role of this compound as a precursor to the API Rotigotine.

References

5-Methoxy-2-tetralone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Methoxy-2-tetralone

This technical guide provides essential physicochemical properties of this compound, a compound of interest for researchers, scientists, and drug development professionals. The information is presented to facilitate easy reference and integration into research and development workflows.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

ParameterValue
Molecular Formula C₁₁H₁₂O₂[1][2][3]
Molecular Weight 176.21 g/mol [2]
Synonyms 5-Methoxy-3,4-dihydronaphthalen-2(1H)-one, 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone[1][3]

Note: Minor variations in molecular weight (176.22 g/mol ) have also been reported.[1][4]

Chemical Information Overview

The following diagram provides a high-level summary of the key identifiers for this compound.

G compound This compound formula Formula: C₁₁H₁₂O₂ compound->formula mol_weight MW: 176.21 g/mol compound->mol_weight

Figure 1: Key chemical properties of this compound.

References

Spectroscopic and Structural Elucidation of 5-Methoxy-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-tetralone is a significant chemical intermediate, notably in the synthesis of Rotigotine, a dopamine (B1211576) agonist used in the management of Parkinson's disease. Its chemical structure, comprising a tetralone backbone with a methoxy (B1213986) substituent on the aromatic ring, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₂O₂[1][2][3]
Molecular Weight 176.21 g/mol [1][2]
CAS Number 32940-15-1[1][2][3]
IUPAC Name 5-methoxy-3,4-dihydronaphthalen-2(1H)-one[4]
Synonyms 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone, 5-methoxytetralin-2-one[1][3]
Melting Point 32-36 °C[4]
Boiling Point 165 °C (at reduced pressure)[4]
Appearance Light yellow crystalline powder[4]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected chemical shifts for this compound based on its structure and typical chemical shift ranges.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the aliphatic ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (3 protons)6.7 - 7.2Multiplet3H
Methoxy (-OCH₃)~3.8Singlet3H
-CH₂- (adjacent to carbonyl)~3.5Singlet2H
-CH₂- (benzylic)~2.9Triplet2H
-CH₂- (adjacent to benzylic)~2.6Triplet2H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)> 200
Aromatic C-O155 - 160
Aromatic C-H110 - 130
Aromatic Quaternary C120 - 140
Methoxy (-OCH₃)55 - 60
-CH₂- (adjacent to carbonyl)40 - 50
-CH₂- (benzylic)25 - 35
-CH₂- (adjacent to benzylic)20 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption from the carbonyl group.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)1710 - 1720Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1580 - 1620Medium
C-O (Aryl Ether)1230 - 1270Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of the isomeric 5-Methoxy-1-tetralone, available from the NIST WebBook, is presented here as a representative example due to the high structural similarity and expected similar fragmentation pathways.[5] The molecular ion peak [M]⁺ should be observed at m/z 176, corresponding to the molecular weight of the compound.

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through characteristic pathways for tetralones and methoxy-substituted aromatic compounds.

m/z Proposed Fragment
176[M]⁺ (Molecular Ion)
148[M - CO]⁺
133[M - CO - CH₃]⁺
118[M - CO - CH₂O]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Synthesis Workflow

A common synthetic route to this compound involves the Birch reduction of 1,6-dimethoxynaphthalene (B30794) followed by hydrolysis.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Birch Reduction cluster_reaction2 Hydrolysis 1_6_dimethoxynaphthalene 1,6-Dimethoxynaphthalene intermediate Enol Ether Intermediate 1_6_dimethoxynaphthalene->intermediate reagents1 Na, liq. NH₃, EtOH reagents1->intermediate product This compound intermediate->product reagents2 Aq. Acid (e.g., HCl) reagents2->product

References

Data Presentation: Solubility of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-tetralone in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its solubility in organic solvents is a critical factor influencing reaction kinetics, purification methods such as recrystallization, and formulation development.

This technical guide provides a summary of the available solubility information for this compound, along with detailed experimental protocols for the quantitative determination of its solubility.

Organic SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocols

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a solid in a solvent by measuring the mass of the dissolved solid in a known volume of a saturated solution.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance (accurate to 0.1 mg)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or in a fume hood with a gentle stream of nitrogen.

    • Once the solvent is fully evaporated, place the flask in a drying oven at a temperature below the melting point of this compound (32-36 °C) until a constant mass is achieved.

    • Allow the flask to cool to room temperature in a desiccator before weighing it on an analytical balance.

Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of flask with solute - Mass of empty flask) / Volume of filtered solution (L)

Protocol 2: UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid than the gravimetric method. This compound, containing a chromophore, is a good candidate for this technique.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, using the pure solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), where y is absorbance and x is concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Protocol 1, step 1).

    • After equilibration, withdraw and filter a sample of the supernatant as described in Protocol 1, step 2.

    • Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation of Solubility:

  • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution Factor

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a logical approach to solvent selection.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Calculation prep1 Weigh excess This compound prep3 Combine in a sealed vessel prep1->prep3 prep2 Measure precise volume of organic solvent prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48h) prep3->equil1 equil2 Allow undissolved solid to settle equil1->equil2 sep1 Withdraw known volume of supernatant equil2->sep1 sep2 Filter to remove undissolved solid sep1->sep2 sep3 Evaporate solvent sep2->sep3 sep4 Dry residue to constant weight sep3->sep4 calc1 Calculate Solubility (g/L) sep4->calc1

Caption: Gravimetric Method Workflow for Solubility Determination.

G cluster_criteria Solubility Criteria cluster_evaluation Evaluation start Define Application (e.g., Reaction, Recrystallization) reaction Reaction: Soluble at reaction temperature start->reaction recrystallization Recrystallization: High solubility at high temp, low at low temp start->recrystallization test_solubility Test Solubility in Candidate Solvents reaction->test_solubility recrystallization->test_solubility is_soluble Meets Criteria? test_solubility->is_soluble yes Select Solvent is_soluble->yes Yes no Test Another Solvent is_soluble->no No no->test_solubility

Caption: Logical Workflow for Solvent Selection.

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-tetralone from 3-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed, step-by-step methodology for the synthesis of 5-methoxy-2-tetralone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 3-methoxyphenylacetic acid, and proceeds through a three-step sequence involving the formation of an acid chloride, a Friedel-Crafts type cyclization, and a final purification step. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Synthesis Overview

The synthesis of this compound from 3-methoxyphenylacetic acid is a well-established route in organic chemistry. This process can be broken down into three primary stages:

  • Acid Chloride Formation: 3-Methoxyphenylacetic acid is converted to its corresponding acid chloride, 3-methoxyphenylacetyl chloride, using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

  • Friedel-Crafts Acylation and Cyclization: The resulting acid chloride undergoes a cyclization reaction in the presence of ethylene (B1197577) and a Lewis acid catalyst, such as aluminum chloride, to form the tetralone ring structure.

  • Purification: The crude this compound is purified through the formation of a bisulfite adduct, which allows for the separation of the ketone from non-ketonic impurities, followed by regeneration of the pure ketone.

This synthetic approach is advantageous due to its use of inexpensive starting materials, relatively straightforward procedures, and amenability to large-scale production.[1]

Experimental Protocols

2.1. Step 1: Synthesis of 3-Methoxyphenylacetyl Chloride

This procedure details the conversion of 3-methoxyphenylacetic acid to 3-methoxyphenylacetyl chloride.

  • Materials:

    • 3-Methoxyphenylacetic acid

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF)

    • Anhydrous reaction vessel (e.g., three-necked round-bottom flask)

    • Condenser, dropping funnel, and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • Into a 50 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 1.66 g (10 mmol) of 3-methoxyphenylacetic acid.[2]

    • Place the flask in an oil bath and set the temperature to 55°C.

    • Commence stirring and add 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide to the dropping funnel.[2]

    • Slowly add the thionyl chloride/DMF mixture to the reaction flask at a rate of approximately 0.1 mL/s.[2]

    • After the addition is complete, increase the heating temperature to 90°C and maintain the reaction for 3 hours.[2]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the excess thionyl chloride can be removed by distillation under reduced pressure. The crude 3-methoxyphenylacetyl chloride is then purified by recrystallization from n-hexane.

2.2. Step 2: Synthesis of this compound via Friedel-Crafts Cyclization

This step involves the cyclization of 3-methoxyphenylacetyl chloride to form the tetralone ring. The following protocol is adapted from a similar synthesis of 6-methoxy-β-tetralone.[3]

  • Materials:

    • 3-Methoxyphenylacetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Ethylene gas

    • Ice, 5% Hydrochloric acid, saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Reaction vessel, gas inlet tube, and rotary evaporator

  • Procedure:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, charge 53.4 g (0.400 mole) of anhydrous aluminum chloride and 800 mL of dichloromethane.[3]

    • Cool the flask in an acetone-dry ice bath and stir for several minutes.

    • Slowly add a solution of 36.9 g (0.200 mole) of 3-methoxyphenylacetyl chloride in 200 mL of dichloromethane over 45 minutes.[3]

    • Replace the dropping funnel with a gas-inlet tube and bubble ethylene gas vigorously into the reaction mixture for about 10 minutes.[3]

    • Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 3-3.5 hours.[3]

    • Cool the reaction mixture in an ice bath and carefully add 250 mL of ice water.[3]

    • Stir until all solid material has dissolved. Separate the yellow organic layer.

    • Wash the organic layer twice with 150 mL portions of 5% hydrochloric acid, followed by two washes with 150 mL portions of saturated sodium bicarbonate solution.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

2.3. Step 3: Purification of this compound via Bisulfite Adduct Formation

This protocol describes the purification of the crude tetralone.

  • Materials:

    • Crude this compound

    • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

    • Methanol or another water-miscible solvent

    • Ethyl acetate (B1210297) or other immiscible organic solvent

    • 10% Sodium hydroxide (B78521) (NaOH) solution or sodium carbonate solution

    • Separatory funnel

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of methanol.[2]

    • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds to form the bisulfite adduct, which will precipitate or dissolve in the aqueous layer.[1][2]

    • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake to partition the non-ketonic impurities into the organic layer.[2]

    • Separate the aqueous layer containing the bisulfite adduct.

    • To regenerate the ketone, place the aqueous layer in a clean separatory funnel and add a 10% sodium hydroxide or sodium carbonate solution until the mixture is basic. This will decompose the bisulfite adduct, liberating the pure ketone.[1]

    • Extract the liberated this compound with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants, Intermediates, and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
3-Methoxyphenylacetic acidC₉H₁₀O₃166.17Solid68-71165-168 (at 10 mmHg)
3-Methoxyphenylacetyl chlorideC₉H₉ClO₂184.62LiquidN/A120 (at 2 mmHg)[4]
This compoundC₁₁H₁₂O₂176.21Solid35N/A

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
3-Methoxyphenylacetic acid 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H)[5]177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1[5]Data not readily available
3-Methoxyphenylacetyl chloride Data not readily availableData available on spectral databasesData available on spectral databases[6]
This compound Data not readily available in detailData not readily available in detailData available on spectral databases[7]

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final purified product.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Intermediate Purification cluster_2 Step 2: Cyclization cluster_3 Step 3: Final Purification 3-Methoxyphenylacetic_acid 3-Methoxyphenylacetic Acid SOCl2_DMF SOCl₂ / DMF 90°C, 3h 3-Methoxyphenylacetic_acid->SOCl2_DMF 3-Methoxyphenylacetyl_chloride_crude Crude 3-Methoxyphenylacetyl Chloride SOCl2_DMF->3-Methoxyphenylacetyl_chloride_crude Recrystallization Recrystallization (n-Hexane) 3-Methoxyphenylacetyl_chloride_crude->Recrystallization 3-Methoxyphenylacetyl_chloride_pure Purified 3-Methoxyphenylacetyl Chloride Cyclization_reagents 1. AlCl₃, CH₂Cl₂ 2. Ethylene 3. H₂O workup 3-Methoxyphenylacetyl_chloride_pure->Cyclization_reagents 3-Methoxyphenylacetyl_chloride_pure->Cyclization_reagents 5-Methoxy-2-tetralone_crude Crude this compound Cyclization_reagents->5-Methoxy-2-tetralone_crude Purification_steps 1. NaHSO₃ adduct formation 2. Regeneration (Na₂CO₃) 5-Methoxy-2-tetralone_crude->Purification_steps 5-Methoxy-2-tetralone_pure Purified this compound Purification_steps->5-Methoxy-2-tetralone_pure

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Birch Reduction for the Synthesis of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-2-tetralone, a key pharmaceutical intermediate, via the Birch reduction of 1,6-dimethoxynaphthalene (B30794). This document details the reaction's mechanistic underpinnings, provides step-by-step experimental protocols for the complete synthetic route, and presents relevant quantitative and spectroscopic data for the characterization of the final product.

Introduction

The Birch reduction is a powerful and versatile method in organic synthesis for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1] The reaction employs an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) to create a potent reducing medium, with an alcohol serving as a proton source.[1] In the synthesis of this compound, the Birch reduction is a critical step, converting the aromatic precursor, 1,6-dimethoxynaphthalene, into an enol ether intermediate which, upon acidic hydrolysis, yields the target tetralone. This compound is a significant building block in the synthesis of various pharmaceuticals, including drugs for treating Parkinson's syndrome.[2]

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. For electron-donating groups, such as the methoxy (B1213986) group, the reduction occurs in a manner that the double bonds of the resulting cyclohexadiene are adjacent to the substituent.[3]

Overall Synthetic Workflow

The synthesis of this compound from 1,6-dihydroxynaphthalene (B165171) involves a two-step process: the methylation of the starting material to form 1,6-dimethoxynaphthalene, followed by the Birch reduction and subsequent hydrolysis to yield the final product.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Birch Reduction & Hydrolysis 1,6-Dihydroxynaphthalene 1,6-Dihydroxynaphthalene Reaction_1 Methylation 1,6-Dihydroxynaphthalene->Reaction_1 Ethanol (B145695) Dimethyl Sulfate (B86663) (DMS) Dimethyl Sulfate (DMS) Dimethyl Sulfate (DMS)->Reaction_1 Sodium Hydroxide (B78521) (NaOH) Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH)->Reaction_1 1,6-Dimethoxynaphthalene 1,6-Dimethoxynaphthalene Reaction_2 Birch Reduction 1,6-Dimethoxynaphthalene->Reaction_2 Ethanol/Ammonia Reaction_1->1,6-Dimethoxynaphthalene Sodium (Na) Sodium (Na) Sodium (Na)->Reaction_2 Liquid Ammonia (NH3) Liquid Ammonia (NH3) Liquid Ammonia (NH3)->Reaction_2 Ethanol (EtOH) Ethanol (EtOH) Ethanol (EtOH)->Reaction_2 Crude Product Crude Product Purification Column Chromatography Crude Product->Purification This compound This compound Purification->this compound Hydrolysis Hydrolysis Reaction_2->Hydrolysis Dilute HCl Hydrolysis->Crude Product

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 1,6-Dimethoxynaphthalene

This procedure is adapted from a high-yield synthesis method.[4]

Materials:

  • 1,6-Dihydroxynaphthalene (1,6-DHN)

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Sodium dithionite (B78146) (Na₂S₂O₄) (optional, as an additive)

  • Nitrogen gas

Procedure:

  • In a reaction flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 1,6-dihydroxynaphthalene (100 mmol) in ethanol (50 mL).

  • Add dimethyl sulfate (220 mmol) to the solution. A small amount of sodium dithionite can be added as an antioxidant.

  • Prepare an aqueous solution of sodium hydroxide (264 mmol).

  • While maintaining the reaction temperature, slowly add the NaOH solution dropwise to the reaction mixture over a period of 90 minutes.

  • After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by a suitable analytical technique such as HPLC.

  • Upon completion, add water (60 mL) to the reaction mixture.

  • The product, 1,6-dimethoxynaphthalene, will precipitate. Collect the solid by filtration, wash with water, and dry. The product is typically of high purity and may not require further purification.

Birch Reduction of 1,6-Dimethoxynaphthalene and Hydrolysis

This protocol is based on the procedure described in Chinese patent CN101468946A.[2]

Safety Precautions:

  • This reaction must be conducted in a well-ventilated fume hood.

  • Liquid ammonia is toxic and has a very low boiling point (-33 °C). Appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, must be worn.

  • Sodium metal is highly reactive with water and flammable. It should be handled with care, and any residual sodium must be quenched safely.

Materials:

  • 1,6-Dimethoxynaphthalene

  • Sodium metal

  • Liquid ammonia

  • Absolute ethanol

  • Dilute hydrochloric acid

  • Water

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and an inlet for ammonia gas, add 1,6-dimethoxynaphthalene.

  • Add absolute ethanol to the flask. The weight ratio of absolute ethanol to 1,6-dimethoxynaphthalene should be between 6.0:1 and 9.0:1.[2]

  • Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask. The weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene should be between 0.05:1 and 0.4:1.[2]

  • Stir the mixture until the 1,6-dimethoxynaphthalene is fully dissolved.

  • Cut sodium metal into small pieces and add them portion-wise to the reaction mixture. The weight ratio of sodium to 1,6-dimethoxynaphthalene should be between 0.7:1 and 1.2:1.[2]

  • Control the rate of sodium addition and use external cooling to maintain the reaction temperature between 15-35 °C.[2]

  • The reaction is typically run for 35-48 hours.[2]

  • After the reaction is complete, cautiously quench any unreacted sodium by the slow addition of an alcohol (e.g., isopropanol) until the blue color disappears.

  • Allow the ammonia to evaporate under a stream of nitrogen in the fume hood.

  • To the remaining residue, add water dropwise for dilution, and then distill off the mixture of ethanol and water.[2]

  • Add more water to the residue, stir, and separate the organic (oil) layer.[2]

  • To the oil layer, add dilute hydrochloric acid and reflux the mixture to hydrolyze the enol ether intermediate.[2]

  • After hydrolysis, cool the mixture and separate the organic layer containing the crude this compound.[2]

Purification of this compound

The crude product can be purified by column chromatography as described in Chinese patent CN113233964A.[5]

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and petroleum ether).

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Load the dissolved crude product onto the column.

  • Elute the column with a solvent system of ethyl acetate and petroleum ether. A typical ratio is 1:5 (V/V) of ethyl acetate to petroleum ether.[5]

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Precursor Synthesis (1,6-Dimethoxynaphthalene)
Yield>99%[4]
Purity>98%[4]
Birch Reduction & Hydrolysis
Crude Yield81%[2]
Purity (by GC of crude product)46.2%[2]
Purification (Column Chromatography)
Final Yield (3-step from 3-methoxyphenylacetic acid)74.32%[5]
Final Purity (by HPLC)97.3%[5]

Spectroscopic Data for this compound

The following table provides the spectroscopic data for the characterization of this compound.

Spectroscopic Technique Data Reference
¹H NMR (300 MHz, CDCl₃)δ 8.00 (d, J = 8.7 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 6.91 (dd, J = 8.7, 2.6 Hz, 1H), 4.95–4.91 (m, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H)[4]
¹³C NMR (75 MHz, CDCl₃)δ 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6[4]
Infrared (IR) ATR-IR spectra available[6]
Mass Spectrometry (MS) Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol [6]
Melting Point 32-36 °C[3]

Mechanistic Pathway

The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol.

G cluster_0 Birch Reduction Mechanism Aromatic Aromatic Ring RadicalAnion Radical Anion Aromatic->RadicalAnion + e⁻ (from Na) CyclohexadienylRadical Cyclohexadienyl Radical RadicalAnion->CyclohexadienylRadical + H⁺ (from EtOH) CyclohexadienylAnion Cyclohexadienyl Anion CyclohexadienylRadical->CyclohexadienylAnion + e⁻ (from Na) Diene 1,4-Cyclohexadiene CyclohexadienylAnion->Diene + H⁺ (from EtOH)

Caption: Generalized mechanism of the Birch reduction.

References

5-Methoxy-2-tetralone reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of 5-Methoxy-2-tetralone with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of pharmacologically active compounds, most notably the dopamine (B1211576) agonist Rotigotine, used in the treatment of Parkinson's disease.[1][2] Its reactivity is dominated by the ketone functional group and the adjacent acidic α-protons, making it a versatile substrate for a variety of nucleophilic attacks. This guide provides a detailed technical overview of its reactivity with common classes of nucleophiles, including nitrogen, carbon, and organometallic reagents. It includes summaries of reaction conditions, quantitative data, detailed experimental protocols, and logical diagrams to illustrate reaction pathways and workflows.

Core Reactivity Profile

The chemical behavior of this compound is primarily dictated by two sites susceptible to nucleophilic attack or nucleophile generation:

  • The Carbonyl Carbon (C2): This carbon is electrophilic and readily undergoes attack by a wide range of nucleophiles, leading to addition products.

  • The α-Carbons (C1 and C3): The protons on the carbons adjacent to the carbonyl group are acidic. Deprotonation by a base generates a nucleophilic enolate, which can then react with various electrophiles.

This dual reactivity allows for a broad spectrum of chemical transformations, making it a valuable building block in organic synthesis.[3]

Reactions with Nitrogen Nucleophiles

The most prominent reaction of this compound with nitrogen nucleophiles is reductive amination, a cornerstone for the synthesis of 2-aminotetralin derivatives.[4][5]

Reductive Amination

Reductive amination involves the initial formation of an imine or enamine intermediate by reacting the tetralone with an amine, followed by reduction to the corresponding amine. This reaction is critical for producing chiral amines that are key intermediates for drugs like N-0923 and Rotigotine.[1][4]

NucleophileReductant / CatalystConditionsProductYieldEnantiomeric Excess (ee)Reference
Aqueous NH₃Raney Ni, H₂70-80 °C, 2.9−3.9 bar(±)-2-Amino-5-methoxytetralinHigh (Implied)N/A (Racemic)[4]
n-PropylamineNaBH₃CNMethanol(±)-5-Methoxy-2-(N-propylamino)tetralin16.8% (Overall)N/A (Racemic)[5]
n-PropylamineImine Reductase (IRED) pIR-221N/A(S)-5-Methoxy-2-(N-propylamino)tetralin78% (Isolated)92% (S)[6]
n-PropylamineImine Reductase (IRED) pIR-88N/A(R)-5-Methoxy-2-(N-propylamino)tetralin87%>99% (R)[6]

This protocol is based on the synthesis of (±)-2-Amino-5-methoxytetralin hydrochloride.[4]

  • Reaction Setup: In a suitable pressure reactor, charge this compound (1 equivalent), aqueous ammonia, and Raney Nickel catalyst.

  • Pressurization: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 2.9–3.9 bar with hydrogen.

  • Reaction: Heat the mixture to 70–80 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney Ni catalyst.

  • Isolation: Acidify the filtrate with hydrochloric acid to precipitate the product as the hydrochloride salt. Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Charge Reactor: - this compound - Amine Nucleophile (e.g., NH₃) - Catalyst (e.g., Raney Ni) B Seal & Purge Reactor A->B C Pressurize with H₂ (e.g., 3-4 bar) B->C D Heat to 70-80°C with Stirring C->D E Monitor Reaction (TLC/HPLC) D->E F Cool & Vent Reactor E->F G Filter Catalyst F->G H Acidify & Precipitate G->H I Collect & Dry Product H->I

Caption: Experimental workflow for catalytic reductive amination. (Max Width: 760px)

Reactions with Carbon Nucleophiles (Enolates)

Reactions involving enolate intermediates are fundamental for forming new carbon-carbon bonds at the α-position of the tetralone.

Knoevenagel Condensation

This reaction involves a nucleophilic addition of an active hydrogen compound (containing acidic α-protons) to the ketone, followed by dehydration to yield an α,β-unsaturated product.[7][8] While specific data for this compound is scarce in the provided results, a kinetic study on the closely related 5-methoxy-1-tetralone (B1585004) provides valuable insight.[9]

NucleophileCatalystTemperatureTimeYieldReference
Glyoxylic AcidSulfuric Acid75 °C24 h90.30%[9][10]
Glyoxylic AcidSulfuric Acid80 °C24 h93.75%[9][10]
Glyoxylic AcidSulfuric Acid85 °C24 h94.16%[9][10]

This generalized protocol is adapted from the study on 5-methoxy-1-tetralone.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve this compound (1 equivalent) and the active methylene (B1212753) compound (e.g., malonic acid, 1.2 equivalents) in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., H₂SO₄).

  • Reaction: Heat the mixture to reflux (e.g., 85 °C) with constant stirring for the required duration (e.g., 24 hours). If water is produced, a Dean-Stark apparatus can be used for its removal.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mannich Reaction

The Mannich reaction is a three-component condensation of this compound (which provides the α-proton), an aldehyde (typically formaldehyde), and a primary or secondary amine.[11] The reaction proceeds via the formation of an iminium ion, which is then attacked by the enol form of the tetralone to yield a β-amino-carbonyl compound, known as a Mannich base.[12] These Mannich bases of tetralones have been investigated for their cytotoxic and neuroleptic activities.[13][14]

G cluster_reactants Reactants cluster_intermediates Key Intermediates Amine Secondary Amine (e.g., R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ (Electrophile) Amine->Iminium Formation Aldehyde Formaldehyde (CH₂O) Aldehyde->Iminium Formation Tetralone This compound (Enolizable Ketone) Enol Tetralone Enol Form (Nucleophile) Tetralone->Enol Tautomerization Product Mannich Base (β-Amino-carbonyl) Iminium->Product Nucleophilic Attack Enol->Product Nucleophilic Attack

Caption: Logical relationships in the Mannich reaction. (Max Width: 760px)

Reactions with Organometallic and Other Nucleophiles

Grignard Reaction

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of this compound.[15] The reaction results in the formation of a tertiary alcohol after acidic work-up. This provides a reliable method for creating a new carbon-carbon bond at the C2 position.[16][17]

Wittig Reaction

The Wittig reaction converts the ketone functionality into an alkene.[18] It utilizes a phosphonium (B103445) ylide (a Wittig reagent) as the nucleophile.[19][20] This reaction is highly valuable because it forms the double bond at a specific, predictable location, avoiding the mixtures often produced in elimination reactions.[21] The driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

G cluster_paths Nucleophilic Attack Pathways cluster_products Resulting Product Classes start This compound C2_Attack Attack at Carbonyl Carbon (C2) Nucleophiles: - Amines (Reductive Amination) - Grignard Reagents (R-MgX) - Wittig Reagents (Ph₃P=CHR) - Hydrides (Reduction) start->C2_Attack Direct Attack Alpha_Attack Formation of Enolate (at C1/C3) Followed by reaction with Electrophiles: - Alkyl Halides (Alkylation) - Iminium Ions (Mannich Rxn) - Aldehydes (Aldol Rxn) start->Alpha_Attack Base-mediated Deprotonation Amine Amines C2_Attack->Amine Alcohol Alcohols C2_Attack->Alcohol Alkene Alkenes C2_Attack->Alkene Alpha_Sub α-Substituted Ketones Alpha_Attack->Alpha_Sub

Caption: Major reactivity pathways for this compound. (Max Width: 760px)

Conclusion

This compound demonstrates a rich and synthetically useful reactivity profile centered on its ketone functional group. Its ability to react with a diverse array of nucleophiles—including amines, enolates, and organometallics—at both the carbonyl carbon and the α-positions solidifies its role as a versatile intermediate in medicinal chemistry and drug development. A thorough understanding of these reaction pathways, conditions, and protocols is essential for researchers aiming to leverage this key building block in the synthesis of complex molecular targets.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the aromatic ring of 5-Methoxy-2-tetralone. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, making the functionalization of its aromatic nucleus a subject of significant interest. This document details the regioselectivity, reaction conditions, and experimental protocols for key electrophilic aromatic substitution reactions, supported by data from analogous systems.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic substitution on this compound is primarily governed by the directing effects of the C5-methoxy group and the fused, electron-donating alicyclic ring. The methoxy (B1213986) group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[1][2][3] The fused ring acts as an electron-donating alkyl substituent, further activating the ring.

The positions on the aromatic ring are C6, C7, and C8.

  • C6: This position is para to the strongly activating methoxy group.

  • C7: This position is meta to the methoxy group.

  • C8: This position is ortho to the methoxy group.

Based on these directing effects, electrophilic attack is strongly favored at the C6 and C8 positions. The C7 position, being meta to the activating methoxy group, is expected to be the least reactive site for electrophilic substitution.

Experimental evidence from the nitration of the closely related 5-methoxy-1-tetralone (B1585004) supports this prediction. Nitration using copper(II) nitrate (B79036) in acetic anhydride (B1165640) was found to yield a 1:1 mixture of the 6-nitro and 8-nitro isomers, demonstrating the comparable activation of these two positions.[4]

Key Electrophilic Substitution Reactions

This section outlines the anticipated outcomes and provides detailed experimental protocols for several key electrophilic substitution reactions on this compound. The yields and isomer ratios are based on data reported for structurally similar methoxy-substituted tetralones and other activated aromatic systems.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into amines, among other functionalities.

Predicted Regioselectivity: A mixture of 6-nitro-5-methoxy-2-tetralone and 8-nitro-5-methoxy-2-tetralone is expected.

Quantitative Data for Nitration of Methoxy-Tetralone Analogs

SubstrateNitrating AgentSolventProductsYield (%)Reference
5-Methoxy-1-tetraloneCu(NO₃)₂ / Ac₂OEt₂O6-Nitro and 8-Nitro (1:1 ratio)Not Specified[4]
6-Methoxy-1-tetraloneH₂SO₄ / HNO₃Acetone7-Nitro and 5-Nitro30 & 35[4]
6-Methoxy-1-tetraloneHNO₃ / AcOH / Ac₂OAc₂O5-Nitro33[4]

Experimental Protocol: Nitration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as acetic anhydride or diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. For a milder nitration, a solution of copper(II) nitrate (1.1 eq) in acetic anhydride can be used. For stronger nitration, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) can be carefully prepared at 0 °C.

  • Reaction: Slowly add the nitrating agent dropwise to the cooled solution of this compound over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing ice water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of 6-nitro and 8-nitro isomers, can be purified by column chromatography on silica (B1680970) gel.

Halogenation

Halogenation, typically bromination or chlorination, introduces a halogen atom onto the aromatic ring, which can then be used in a variety of cross-coupling reactions.

Predicted Regioselectivity: A mixture of the 6-halo and 8-halo derivatives is expected. Due to steric hindrance from the fused ring, the 6-halo isomer may be favored.

Quantitative Data for Halogenation of Related Substrates

SubstrateHalogenating AgentCatalystProduct(s)Yield (%)Reference
1-TetraloneBr₂AlCl₃7-Bromo-1-tetralone40[5]

Experimental Protocol: Bromination of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride.

  • Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) (0.1 eq).

  • Reaction: Cool the mixture to 0 °C. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise.

  • Monitoring: After the addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This is a powerful method for carbon-carbon bond formation.

Predicted Regioselectivity: Acylation is expected to occur predominantly at the C6 position, which is para to the methoxy group and less sterically hindered than the C8 position.

Quantitative Data for Friedel-Crafts Acylation of Activated Arenes

SubstrateAcylating AgentCatalystProductYield (%)Reference
AnisolePropionyl chlorideFeCl₃4-PropionylanisoleNot Specified[6]
AnisoleAcetyl chlorideAlCl₃4-MethoxyacetophenoneNot Specified[7][8]

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) and a dry, non-polar solvent like dichloromethane.

  • Acylating Agent: Cool the suspension to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) dropwise.

  • Substrate Addition: After stirring for 15-20 minutes, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion as indicated by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution on the C6 position of this compound.

EAS_Mechanism sub This compound intermediate Arenium Ion Intermediate sub->intermediate Attack by π-system E_plus E+ product 6-E-5-Methoxy-2-tetralone intermediate->product Deprotonation H_plus H+

Caption: General mechanism of electrophilic aromatic substitution.

Experimental Workflow for Friedel-Crafts Acylation

This diagram outlines a typical experimental workflow for the Friedel-Crafts acylation of this compound.

FC_Workflow start Reaction Setup (Inert atmosphere, 0 °C) add_reagents Slow addition of Acyl Halide & Substrate start->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction quench Quench with Ice/HCl reaction->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

The aromatic ring of this compound is activated towards electrophilic substitution, with a strong preference for substitution at the C6 and C8 positions. The protocols and data presented in this guide, derived from closely related systems, provide a robust framework for researchers to effectively functionalize this important synthetic intermediate. Careful control of reaction conditions is necessary to manage regioselectivity and optimize yields. Further experimental investigation is warranted to fully elucidate the reactivity of this specific substrate under a broader range of electrophilic substitution conditions.

References

The Pharmacological Potential of 5-Methoxy-2-tetralone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-2-tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have garnered significant interest due to their diverse biological activities, spanning anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Anticancer Activity

Derivatives of this compound, particularly chalcone (B49325) hybrids, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported in vitro anticancer activity of various this compound derivatives. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1a Methoxy-tetralone ChalconeMCF-7 (Breast)Not explicitly an IC50, but 52.33% cell survival at 15.6 µg/mL[1]
1b Methoxy-tetralone ChalconeMCF-7 (Breast)Not explicitly an IC50, but 48.20% cell viability at 62.5 µg/mL[1]
1c Methoxy-tetralone ChalconeMCF-7 (Breast)Not explicitly an IC50, but 50.46% cell viability at 125 µg/mL[1]
2a Methoxy HydrazoneK-562 (Leukemia)0.04[2]
2b Methoxy HydrazoneSaOS-2 (Osteosarcoma)0.04[2]
3 Thiazoline-TetralinMCF-7 (Breast)69.2[3]
Key Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7] Several anticancer agents exert their effects by inhibiting this pathway. Activated receptor tyrosine kinases (RTKs) trigger the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and proliferation while inhibiting apoptosis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt signaling pathway in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][8]

Workflow Diagram

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat cells with This compound derivatives (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent (e.g., 5 mg/mL) D->E F 6. Incubate for 3-4h (Formation of formazan (B1609692) crystals) E->F G 7. Solubilize formazan (e.g., with DMSO) F->G H 8. Measure absorbance (e.g., at 570 nm) G->H I 9. Calculate cell viability and IC50 values H->I

Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Anti-inflammatory Activity

Certain tetralone derivatives have been shown to possess anti-inflammatory properties by inhibiting key pro-inflammatory mediators and signaling pathways. A notable mechanism is the inhibition of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF).

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The released NF-κB (a p50/p65 heterodimer) then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and IL-6.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_complex IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Derivatives This compound Derivatives Derivatives->IKK Inhibits NFkB_complex->NFkB Releases NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

NF-κB Luciferase Reporter Assay [1][10][11][12] This assay quantifies NF-κB activation by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with the this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the inhibition of NF-κB activity relative to the stimulated control.

ELISA for TNF-α and IL-6 Quantification [13][14][15][16] This immunoassay is used to measure the concentration of pro-inflammatory cytokines in cell culture supernatants.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the test compounds before stimulating with LPS.

  • Sample Collection: Collect the cell culture supernatants after a 24-hour incubation period.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α or IL-6 in the samples.

Neuroprotective Activity

Methoxy-substituted flavonoids and related structures have shown promise in protecting neurons from various insults, such as glutamate-induced excitotoxicity and oxidative stress.

Key Signaling Pathway: CREB

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal survival, plasticity, and memory.[8][17][18] Activation of CREB, typically through phosphorylation at Ser133, leads to the transcription of neuroprotective genes, including brain-derived neurotrophic factor (BDNF). Synaptic activity and neurotrophins can activate kinases like CaMK and MAPK, which in turn phosphorylate and activate CREB.

CREB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SynapticActivity Synaptic Activity (e.g., NMDAR) Kinases Kinases (CaMK, MAPK) SynapticActivity->Kinases Activate Neurotrophins Neurotrophins (e.g., BDNF) Neurotrophins->Kinases Activate CREB CREB Kinases->CREB Phosphorylate pCREB p-CREB CREB->pCREB Activation Genes Neuroprotective Genes (e.g., BDNF, Bcl-2) pCREB->Genes Induces Transcription Derivatives This compound Derivatives Derivatives->Kinases Potentiate?

Caption: The CREB signaling pathway in neuroprotection.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.[9][19][20][21]

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Treatment: Pre-treat the neuronal cultures with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

  • Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).

  • Wash and Recovery: Remove the glutamate-containing medium, wash the cells, and return them to fresh medium for a recovery period (e.g., 24 hours).

  • Viability Assessment: Assess neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a viability dye (e.g., Calcein-AM).

  • Data Analysis: Quantify the neuroprotective effect by comparing the viability of compound-treated cells to that of cells treated with glutamate alone.

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives often involves the modification of the core this compound structure. A common approach is the Claisen-Schmidt condensation to produce chalcone derivatives.[1]

General Synthesis Workflow

Synthesis_Workflow A 1. Dissolve this compound and an appropriate aldehyde in a solvent (e.g., ethanol) B 2. Add a base catalyst (e.g., NaOH solution) A->B C 3. Stir the reaction mixture (e.g., for 3-24 hours) B->C D 4. Monitor reaction progress (e.g., by TLC) C->D E 5. Isolate the crude product (e.g., by filtration after acidification or precipitation) D->E F 6. Purify the product (e.g., by recrystallization) E->F G 7. Characterize the final compound (e.g., NMR, Mass Spectrometry) F->G

Caption: General workflow for the synthesis of chalcone derivatives.

Example Synthesis Protocol: Tetralone-Based Chalcones
  • Reactant Preparation: Dissolve equimolar amounts of this compound and a substituted benzaldehyde (B42025) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight.

  • Work-up: Neutralize the reaction mixture with an acid (e.g., HCl) and isolate the precipitated product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) to yield the desired chalcone derivative.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The data and protocols presented in this guide offer a foundation for further research and development in the fields of oncology, immunology, and neuroscience. Future studies should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets.

References

5-Methoxy-2-tetralone: A Cornerstone for Complex Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methoxy-2-tetralone, a substituted tetralone derivative, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique structural architecture, featuring a reactive ketone functionality and an electron-rich aromatic ring, renders it a versatile precursor for the construction of a diverse array of complex molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, key transformations, and applications of this compound, with a particular focus on its instrumental role in the development of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for professionals in the field.

Physicochemical Properties

This compound is a light yellow to light orange-red crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 32940-15-1
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Melting Point 35 °C
Appearance Light yellow or light orange-red powder

Synthesis of this compound

Several synthetic routes to this compound have been developed, with two prominent methods starting from either 1,6-dimethoxynaphthalene (B30794) or 3-methoxyphenylacetic acid.

Method 1: Birch Reduction of 1,6-Dimethoxynaphthalene

This classical approach involves the reduction of 1,6-dimethoxynaphthalene using a dissolving metal reduction, followed by hydrolysis to yield the desired tetralone. The reaction conditions are crucial for achieving good selectivity and yield.

This protocol is adapted from patent literature and outlines the synthesis of this compound via Birch reduction.[1]

  • Reaction Setup: In a 1000 mL four-necked flask, combine 42 g of 1,6-dimethoxynaphthalene, 340 g of absolute ethanol (B145695), and 14.5 g of liquid ammonia. Stir the mixture until all solids are dissolved.

  • Reduction: While maintaining the reaction temperature between 15-25 °C, add 35 g of sodium metal in small portions.

  • Reaction Monitoring: The reaction is typically complete within 40 hours.

  • Work-up: Quench the reaction by the dropwise addition of water. Distill the ethanol and water mixture from the reaction flask. Add water to the residue, stir, and separate the oily layer.

  • Hydrolysis: Treat the oily layer with dilute hydrochloric acid and reflux to induce hydrolysis.

  • Isolation: After hydrolysis, separate the oily layer to obtain this compound.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1,6-DimethoxynaphthaleneNa, EtOH, Liquid NH₃25-35488146.2 (GC)[2]
1,6-DimethoxynaphthaleneNa, EtOH, Liquid NH₃15-25408245.6 (GC)[2]
1,6-DimethoxynaphthaleneNa, EtOH, Liquid NH₃25-35387944.9 (GC)[2]

Note: The purity reported is from Gas Chromatography (GC) analysis of the crude product.

Method 2: Friedel-Crafts Acylation Approach from 3-Methoxyphenylacetic Acid

An alternative and often preferred route due to milder conditions and higher purity of the final product involves the intramolecular Friedel-Crafts acylation of an acid chloride derived from 3-methoxyphenylacetic acid.

This multi-step protocol is based on patent literature.

  • Acid Chloride Formation: In a 50 mL three-necked flask, place 1.66 g (10 mmol) of 3-methoxyphenylacetic acid. Add 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide (DMF) as a catalyst. Heat the mixture to 80-90 °C and stir for 3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Purification of Acid Chloride: After completion, the excess thionyl chloride is removed under reduced pressure. The resulting 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.

  • Friedel-Crafts Acylation: The purified acid chloride is then reacted with ethylene (B1197577) in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent to afford the crude this compound.

  • Purification of this compound: The crude product is dissolved in ethyl acetate (B1210297) and treated with a saturated solution of sodium bisulfite. The resulting adduct is filtered, washed, and then treated with a saturated sodium carbonate solution to regenerate the purified this compound. Further purification can be achieved by column chromatography.

Starting MaterialKey ReagentsOverall Yield (%)HPLC Purity (%)Reference
3-Methoxyphenylacetic acidThionyl chloride, Ethylene, AlCl₃64.8 - 74.396.8 - 97.3

Applications in Organic Synthesis

The synthetic utility of this compound is most prominently demonstrated in its application as a key intermediate in the synthesis of the dopamine (B1211576) agonist, Rotigotine, which is used in the treatment of Parkinson's disease.

Synthesis of Rotigotine Intermediate

A critical step in the synthesis of Rotigotine is the reductive amination of this compound to introduce the chiral amine functionality.

The following protocol describes the synthesis of (S)-5-methoxy-1,2,3,4-tetrahydro-N-propyl-2-naphthylamine, a key intermediate for Rotigotine.

  • Imine Formation: this compound is reacted with n-propylamine in the presence of an acid catalyst to form the corresponding imine.

  • Asymmetric Reduction: The imine is then subjected to an asymmetric reduction. This can be achieved through various methods, including biocatalytic reduction using imine reductases (IREDs) or by using chiral chemical reducing agents.

  • Resolution: Alternatively, a racemic reductive amination can be performed, followed by resolution of the enantiomers using a chiral acid, such as D-tartaric acid.

AmineReduction MethodProduct ConfigurationConversion (%)Enantiomeric Excess (%)Reference
n-PropylamineBiocatalytic (pIR-221)(S)9292
n-PropylamineBiocatalytic (pIR-88)(R)87>99

Visualizing the Synthesis and Biological Action

To further illustrate the synthetic and biological importance of this compound, the following diagrams are provided.

Synthesis_of_5_Methoxy_2_Tetralone cluster_method1 Method 1: Birch Reduction cluster_method2 Method 2: Friedel-Crafts Acylation 1,6-Dimethoxynaphthalene 1,6-Dimethoxynaphthalene Enol Ether Intermediate Enol Ether Intermediate 1,6-Dimethoxynaphthalene->Enol Ether Intermediate Na / liq. NH3, EtOH 5-Methoxy-2-tetralone_1 This compound Enol Ether Intermediate->5-Methoxy-2-tetralone_1 H3O+ 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetic acid->3-Methoxyphenylacetyl chloride SOCl2, DMF 5-Methoxy-2-tetralone_2 This compound 3-Methoxyphenylacetyl chloride->5-Methoxy-2-tetralone_2 Ethylene, AlCl3

Caption: Synthetic routes to this compound.

Rotigotine_Synthesis_Workflow This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate n-Propylamine, H+ Racemic Amine Racemic Amine Imine Intermediate->Racemic Amine Reduction (e.g., NaBH4) (S)-Amine Intermediate (S)-Amine Intermediate Racemic Amine->(S)-Amine Intermediate Chiral Resolution (D-Tartaric Acid) or Asymmetric Reduction Rotigotine Rotigotine (S)-Amine Intermediate->Rotigotine Further Synthetic Steps

Caption: Key steps in the synthesis of Rotigotine from this compound.

Dopamine_Receptor_Signaling cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) Rotigotine Rotigotine D1 D1/D5 Receptor Rotigotine->D1 Agonist D2 D2/D3/D4 Receptor Rotigotine->D2 Agonist Gs Gs D1->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Cellular_Response_1 Cellular Response PKA->Cellular_Response_1 Gi Gi D2->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_2 Cellular Response cAMP_dec->Cellular_Response_2

Caption: Simplified signaling pathways of dopamine receptors targeted by Rotigotine.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in streamlining the synthesis of complex and medicinally relevant molecules. Its accessibility through multiple synthetic routes and its versatile reactivity make it an invaluable tool for organic chemists. The successful application of this intermediate in the industrial-scale synthesis of Rotigotine highlights its significance in drug development. This guide has provided a detailed overview of the synthesis and utility of this compound, offering practical protocols and quantitative data to aid researchers in their synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of such key building blocks will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Rotigotine Utilizing 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotigotine (B252), a non-ergoline dopamine (B1211576) agonist, is a crucial therapeutic agent for managing Parkinson's disease and restless legs syndrome.[1] A key intermediate in several synthetic routes to Rotigotine is 5-Methoxy-2-tetralone. This document provides detailed application notes and experimental protocols for the synthesis of Rotigotine, commencing from this versatile starting material. The methodologies presented herein are compiled from various sources, emphasizing practical and efficient synthetic transformations. The synthesis of Rotigotine from this compound primarily involves three key stages: formation of the aminotetraline backbone, introduction of the thiophene (B33073) ethyl side chain, and final demethylation to yield the active pharmaceutical ingredient. This document will detail two primary synthetic pathways starting from this compound: one involving direct reductive amination and another proceeding through an enamide intermediate followed by asymmetric hydrogenation.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of Rotigotine from this compound, based on different methodologies.

Table 1: Reductive Amination of this compound

MethodReducing Agent/CatalystSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
ChemicalNaBH(OAc)₃1,2-Dichloroethane (B1671644)Not specifiedRacemic[2][3]
ChemoenzymaticImine Reductase (IRED) MutantBuffer78-91 (isolated)>99 (S)[]

Table 2: Asymmetric Synthesis of (S)-2-(Propylamino)-5-methoxytetraline Intermediate

MethodCatalystHydrogen PressureTemperature (°C)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Asymmetric Hydrogenation of Enamide[(RuCl((R)-BINAP))₂ (μ-Cl)₃][NH₂Me₂]25 bar309991 (S)[5]
Resolution of Racemic Amine(+)-N-(3,5-dinitrobenzoyl)-α-phenylglycineAcetonitrile (B52724)/WaterNot specified98 (recovery from salt)>99.9 (S)[6][7]

Table 3: Overall Yields for Rotigotine Synthesis

Synthetic RouteKey Chiral StepNumber of Steps from this compoundOverall Yield (%)Reference
Two-Step SynthesisDirect Reductive Amination with Chiral Amine2Not specified[5][8]
Four-Step SynthesisAsymmetric Reduction4Not specified[9]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(N-Propylamino)-5-methoxytetraline via Reductive Amination

This protocol describes the formation of the key amine intermediate through reductive amination of this compound with n-propylamine. An asymmetric variant using a chemoenzymatic approach is also presented.

1.1: Racemic Reductive Amination using Sodium Triacetoxyborohydride (B8407120)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add n-propylamine (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (B109758) (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude racemic 2-(N-propylamino)-5-methoxytetraline can be purified by flash column chromatography on silica (B1680970) gel.

1.2: Enantioselective Chemoenzymatic Reductive Amination

This method utilizes an imine reductase (IRED) enzyme to achieve high enantioselectivity.

  • Reaction Mixture Preparation: In a suitable buffer solution (e.g., potassium phosphate (B84403) buffer), prepare a mixture containing this compound (1.0 eq), n-propylamine (1.5 eq), and a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.

  • Enzyme Addition: Add the selected imine reductase (IRED) mutant (e.g., 1-5 mg/mL) to the reaction mixture.

  • Reaction Conditions: Incubate the reaction vessel at a controlled temperature (e.g., 30-37 °C) with shaking for 24-48 hours.

  • Work-up: Once the reaction is complete, basify the mixture to pH > 10 with an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Purification and Analysis: Concentrate the organic phase under reduced pressure. The enantiomeric excess of the resulting (S)-2-(N-propylamino)-5-methoxytetraline can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: N-Alkylation of (S)-2-(N-Propylamino)-5-methoxytetraline

This protocol describes the introduction of the 2-(thiophen-2-yl)ethyl side chain.

  • Reagent Preparation: Prepare 2-(thiophen-2-yl)ethyl tosylate from 2-(thiophen-2-yl)ethanol and p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Alkylation Reaction: Dissolve (S)-2-(N-propylamino)-5-methoxytetraline (1.0 eq) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Addition of Alkylating Agent: Add 2-(thiophen-2-yl)ethyl tosylate (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude product, (S)-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propyl-2-(thiophen-2-yl)ethanamine, by column chromatography on silica gel.

Protocol 3: Demethylation to Rotigotine

This final step involves the cleavage of the methyl ether to yield the phenolic hydroxyl group of Rotigotine.

  • Reaction Setup: Dissolve the N-alkylated intermediate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature, typically -78 °C or 0 °C, using a dry ice/acetone or ice bath.

  • Addition of Demethylating Agent: Slowly add a solution of boron tribromide (BBr₃) (2.0-3.0 eq) in DCM to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude Rotigotine can be purified by column chromatography or recrystallization to obtain the final product of high purity.

Mandatory Visualizations

rotigotine_synthesis_pathway This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate n-propylamine (S)-2-(Propylamino)-5-methoxytetraline (S)-2-(Propylamino)-5-methoxytetraline Imine Intermediate->(S)-2-(Propylamino)-5-methoxytetraline Asymmetric Reduction (e.g., IRED or Chiral Catalyst) N-Alkylated Intermediate N-Alkylated Intermediate (S)-2-(Propylamino)-5-methoxytetraline->N-Alkylated Intermediate 2-(thiophen-2-yl)ethyl tosylate, Base Rotigotine Rotigotine N-Alkylated Intermediate->Rotigotine Demethylation (e.g., BBr3) experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Demethylation Reaction Setup Reaction Setup Imine Formation Imine Formation Reaction Setup->Imine Formation Reduction Reduction Imine Formation->Reduction Work-up Work-up Reduction->Work-up Purification Purification Work-up->Purification Reagent Prep Reagent Prep Alkylation Reaction Alkylation Reaction Reagent Prep->Alkylation Reaction Work-up & Purification Work-up & Purification Alkylation Reaction->Work-up & Purification Reaction Setup Reaction Setup Demethylation Reaction Demethylation Reaction Reaction Setup ->Demethylation Reaction Quenching & Work-up Quenching & Work-up Demethylation Reaction->Quenching & Work-up Final Purification Final Purification Quenching & Work-up->Final Purification cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step1->cluster_step2 cluster_step3 cluster_step3 cluster_step2->cluster_step3

References

Application of 5-Methoxy-2-tetralone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-tetralone is a key chemical intermediate widely utilized in medicinal chemistry as a versatile scaffold for the synthesis of various pharmacologically active compounds.[1][2] Its rigid tetralone core, combined with the electronic properties of the methoxy (B1213986) group, makes it an ideal starting material for the development of ligands targeting a range of biological receptors. The most prominent application of this compound is in the synthesis of Rotigotine, a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease.[2][3] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of dopamine receptor ligands.

Key Applications in Medicinal Chemistry

This compound serves as a crucial building block for the synthesis of 2-aminotetralin derivatives, a class of compounds known to interact with dopamine and serotonin (B10506) receptors.[3] The structural modifications on the aminotetralin scaffold, particularly at the amino group and the aromatic ring, allow for the fine-tuning of receptor affinity, selectivity, and efficacy, leading to the development of agonists, antagonists, and inverse agonists.[4]

Dopamine Receptor Ligands

Derivatives of this compound are extensively explored as modulators of dopamine receptors (D1, D2, D3, etc.), which are implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression. The synthesis of these derivatives often involves a key reductive amination step to introduce the desired amine functionality at the 2-position of the tetralone ring.

Data Presentation: Dopamine Receptor Affinity of this compound Derivatives

The following table summarizes the binding affinities (Ki) of a series of N-substituted (R)-2-amino-5-methoxytetralin derivatives for the human dopamine D2A receptor. These compounds were synthesized to explore the structure-activity relationship (SAR) of the N-substituent on receptor binding.

Compound NumberN-Substituent (R)Ki (nM) for D2A Receptor
1 H>10000
2 Propyl130
3 Benzyl1.8
4 2-Fluorobenzyl2.5
5 3-Fluorobenzyl1.3
6 4-Fluorobenzyl2.1
7 2-Chlorobenzyl3.2
8 3-Chlorobenzyl1.5
9 4-Chlorobenzyl2.3
10 2-Methylbenzyl11
11 3-Methylbenzyl2.1
12 4-Methylbenzyl2.6
13 2-Methoxybenzyl14
14 3-Methoxybenzyl1.8
15 4-Methoxybenzyl3.1

Data sourced from Bioorganic & Medicinal Chemistry Letters, 1999, 9(15), 2167-72.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(N-Propylamino)-5-methoxytetralin from this compound

This protocol describes a representative two-step synthesis involving reductive amination followed by resolution to obtain the chiral amine.

Step 1: Reductive Amination to form Racemic 2-(N-Propylamino)-5-methoxytetralin

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol, add n-propylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Step 2: Resolution of Racemic 2-(N-Propylamino)-5-methoxytetralin

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol) and add a chiral resolving agent such as L-(-)-mandelic acid (0.5 eq).

  • Crystallization: Allow the diastereomeric salt to crystallize by slow cooling or evaporation of the solvent.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free chiral amine.

  • Extraction and Purification: Extract the chiral amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched product. The enantiomeric excess (e.e.) can be determined by chiral HPLC.[5]

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to the dopamine D2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Their activation by agonists initiates distinct intracellular signaling cascades.

D1_Signaling D1_Agonist D1-like Agonist (e.g., 5-MT derivative) D1R D1/D5 Receptor D1_Agonist->D1R binds Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: D1-like receptor signaling pathway.

D2_Signaling D2_Agonist D2-like Agonist (e.g., Rotigotine) D2R D2/D3/D4 Receptor D2_Agonist->D2R binds Gi Gi/o protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Cellular_Response Altered Cellular Response cAMP->Cellular_Response decreased levels lead to

Caption: D2-like receptor signaling pathway.

Experimental Workflow: Synthesis of Dopamine Agonists

The general workflow for the synthesis and evaluation of dopamine agonists derived from this compound is a multi-step process involving chemical synthesis, purification, and biological screening.

Synthesis_Workflow Start This compound ReductiveAmination Reductive Amination (with primary/secondary amine) Start->ReductiveAmination Purification1 Purification (e.g., Column Chromatography) ReductiveAmination->Purification1 RacemicProduct Racemic 2-Aminotetralin Derivative Purification1->RacemicProduct Resolution Chiral Resolution or Asymmetric Synthesis RacemicProduct->Resolution ChiralProduct Enantiomerically Pure Derivative Resolution->ChiralProduct OptionalDerivatization Optional Further Derivatization (e.g., Demethylation) ChiralProduct->OptionalDerivatization FinalCompound Final Target Compound OptionalDerivatization->FinalCompound BiologicalScreening Biological Screening (e.g., Receptor Binding Assays) FinalCompound->BiologicalScreening SAR Structure-Activity Relationship (SAR) Analysis BiologicalScreening->SAR

References

Application Notes and Protocols: Asymmetric Reduction of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of 5-Methoxy-2-tetralone is a critical transformation in the synthesis of various pharmaceutical compounds, yielding the corresponding chiral 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (B3041597). This chiral alcohol is a key building block for several bioactive molecules. This document provides detailed application notes and protocols for the asymmetric reduction of this compound, focusing on both biocatalytic and chemocatalytic methods.

Introduction to Asymmetric Reduction Methods

The asymmetric reduction of prochiral ketones is a fundamental and powerful strategy in organic synthesis for the creation of stereogenic centers. For a substrate like this compound, two primary approaches have proven to be highly effective: biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), and chemocatalytic reduction, most notably through transfer hydrogenation or direct hydrogenation with chiral metal complexes.

Biocatalysis offers the advantages of high enantioselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), often with excellent chemo- and regioselectivity. Whole-cell biocatalysts are particularly attractive as they provide a convenient system for cofactor regeneration.

Chemocatalysis , particularly Noyori-type asymmetric transfer hydrogenation, provides a versatile and highly efficient method for the reduction of a wide range of ketones. These methods often employ well-defined ruthenium or rhodium complexes with chiral ligands, offering high turnover numbers and excellent enantioselectivities.

Biocatalytic Asymmetric Reduction

The use of ketoreductases (KREDs), a class of alcohol dehydrogenases, is a well-established method for the enantioselective reduction of ketones. These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. For preparative scale synthesis, a cofactor regeneration system is essential. This is often achieved by using a secondary alcohol (e.g., isopropanol) and a second dehydrogenase, or by employing whole microbial cells that have an endogenous cofactor regeneration system.

Data Presentation: Performance of Alcohol Dehydrogenases in the Reduction of Substituted 2-Tetralones

While specific data for this compound is not extensively published, the following table summarizes the performance of various alcohol dehydrogenases on structurally related substituted 2-tetralones, providing a strong indication of the expected outcomes.

Catalyst (Enzyme)SubstrateCo-substrate/Cofactor RegenerationConversion (%)Enantiomeric Excess (ee, %)Product Configuration
TeSADH MutantSubstituted 2-tetralones2-propanol (NADPH regeneration)High>99(S) or (R) depending on mutant
Lactobacillus brevis ADH2-haloacetophenonesGlucose/GDH (NADPH regeneration)>99>99(S)
Carbonyl Reductase (Candida magnoliae)Ethyl 4-chloro-3-oxobutanoateGlucose/GDH (NADPH regeneration)>99>99(S)

Note: TeSADH refers to Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase. The stereochemical outcome with TeSADH mutants can be tuned to yield either the (R) or (S) alcohol.

Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol describes a general procedure for the asymmetric reduction of this compound using a recombinant E. coli strain overexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., a mutant of TeSADH) and glucose dehydrogenase (GDH).

  • This compound

  • D-Glucose

  • NADP⁺

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (anhydrous)

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Chiral HPLC or GC for analysis

Procedure:

  • Cell Culture and Harvest: Grow the recombinant E. coli strain in a suitable medium to the desired cell density. Induce protein expression as required. Harvest the cells by centrifugation and wash with buffer. The cells can be used as a wet cell paste or lyophilized.

  • Reaction Setup: In a baffled flask, prepare the reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • This compound (e.g., 10 mM)

    • D-Glucose (e.g., 1.2 equivalents)

    • NADP⁺ (e.g., 0.1 mM)

    • Recombinant E. coli cells (e.g., 50 g/L wet cell weight)

  • Reaction: Incubate the flask in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol by chiral HPLC or GC analysis.

Visualization: Biocatalytic Reduction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis culture Cell Culture & Harvest reagents Prepare Reaction Mixture culture->reagents incubate Incubation with Shaking reagents->incubate monitor Monitor Progress (TLC/GC/HPLC) incubate->monitor extract Extraction monitor->extract purify Purification (Chromatography) extract->purify analyze Analysis (Chiral HPLC/GC) purify->analyze

Caption: Workflow for biocatalytic reduction.

Chemocatalytic Asymmetric Reduction

Asymmetric transfer hydrogenation (ATH) is a highly reliable and scalable method for the reduction of ketones. The Noyori-type catalysts, which are ruthenium(II) complexes of N-sulfonated 1,2-diamines and η⁶-arenes, are particularly effective.

Data Presentation: Performance of Chiral Catalysts in the Reduction of Ketones
CatalystLigandHydrogen SourceSubstrateConversion (%)Enantiomeric Excess (ee, %)
RuCl--INVALID-LINK--(S,S)-TsDPENHCOOH/NEt₃Acetophenone>9998
RuCl--INVALID-LINK--(R,R)-TsDPEN2-propanol/KOHSubstituted Ketones>95>98
Chiral Oxazaborolidine (CBS)(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineBorane-DMSAcetophenone>9995

Note: TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of this compound using a Noyori-type catalyst.

Materials:

  • RuCl--INVALID-LINK-- or RuCl--INVALID-LINK--

  • This compound

  • Formic acid

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Nitrogen or Argon atmosphere

  • Schlenk flask

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Activation (if necessary): Some protocols may require pre-stirring the catalyst and ligand. However, commercially available pre-formed catalysts can often be used directly.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound in the chosen anhydrous solvent.

  • Reagent Addition: Add the azeotropic mixture of formic acid and triethylamine (typically a 5:2 molar ratio).

  • Catalyst Addition: Add the chiral Ruthenium catalyst (e.g., 0.1 - 1 mol%).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Visualization: Asymmetric Transfer Hydrogenation Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis dissolve Dissolve Substrate in Solvent add_h_source Add HCOOH/NEt3 dissolve->add_h_source add_catalyst Add Chiral Ru Catalyst add_h_source->add_catalyst stir Stir at Controlled Temperature add_catalyst->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench with Water monitor->quench extract Extraction quench->extract purify Purification extract->purify analyze Analysis (Chiral HPLC/GC) purify->analyze

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Logical Relationship of Catalytic Systems

The choice between a biocatalytic and a chemocatalytic approach often depends on several factors including the desired enantiomer, substrate scope, scalability, and cost.

G start Asymmetric Reduction of This compound q_enantiomer Specific Enantiomer Required? start->q_enantiomer Desired Enantiomer? biocatalysis Biocatalysis (KREDs/ADHs) q_enantiomer->biocatalysis (S) or (R) chemocatalysis Chemocatalysis (Ru/Rh) q_enantiomer->chemocatalysis (S) or (R) bio_adv Mild Conditions High Selectivity 'Green' Process biocatalysis->bio_adv Advantages bio_consider Enzyme Screening Cofactor Regeneration Process Optimization biocatalysis->bio_consider Considerations chemo_adv Broad Substrate Scope High Turnover Well-defined Catalysts chemocatalysis->chemo_adv Advantages chemo_consider Catalyst Cost Metal Removal Inert Atmosphere chemocatalysis->chemo_consider Considerations

Caption: Decision tree for selecting a reduction method.

Conclusion

Both biocatalytic and chemocatalytic methods offer highly effective and enantioselective routes for the synthesis of chiral 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol from this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The protocols provided herein serve as a comprehensive starting point for the development and optimization of this crucial synthetic transformation. It is recommended to perform small-scale trials to determine the optimal conditions for this specific substrate.

Synthesis of Chiral Amines from 5-Methoxy-2-tetralone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of chiral amines from 5-methoxy-2-tetralone, a key intermediate in the preparation of various pharmaceutical compounds, including the anti-Parkinson's agent Rotigotine.[1] Three primary methodologies are covered: biocatalytic reductive amination, transition metal-catalyzed asymmetric amination, and diastereoselective reductive amination using a chiral auxiliary.

Biocatalytic Reductive Amination

Biocatalytic reductive amination has emerged as a powerful and sustainable method for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.[2] Imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are classes of enzymes capable of catalyzing the asymmetric amination of ketones like this compound.[3]

Data Presentation
EntryAmine DonorEnzymeConversion (%)e.e. (%)Product Configuration
1n-PropylaminepIR-22192 (78% isolated yield)92(S)
2n-PropylaminepIR-8887>99(R)
3n-ButylamineCENDH variant---
4MethylamineIR9174>98(S)
5MethylamineIR46--(R)

Data compiled from studies on this compound and structurally similar 2-tetralones.[2][3][4]

Experimental Protocol: Synthesis of (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine using an Imine Reductase (IRED)

This protocol is a representative example and may require optimization for specific enzymes and scales.

Materials:

  • This compound

  • n-Propylamine

  • (S)-selective Imine Reductase (e.g., pIR-221)[4]

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • NADP⁺

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

    • To the buffer, add D-glucose (1.5 equivalents), NADP⁺ (e.g., 1 mM), and glucose dehydrogenase (e.g., 0.5-1 mg/mL).

    • Add the (S)-selective imine reductase (e.g., 1-5 mg/mL) and stir gently until all solids are dissolved.

    • Add this compound (1 equivalent, e.g., 50 mM final concentration).

    • Add n-propylamine (2-10 equivalents). The excess amine drives the in-situ formation of the imine intermediate.

  • Reaction Execution:

    • Seal the reaction vessel and incubate at a controlled temperature (e.g., 30-37 °C) with agitation for 24-48 hours.

    • Monitor the progress of the reaction by TLC, GC, or HPLC.

  • Work-up and Purification:

    • Once the reaction has reached completion, adjust the pH of the mixture to >10 with an aqueous solution of sodium hydroxide.

    • Extract the aqueous phase with MTBE (3 x reaction volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amine.

  • Characterization:

    • Determine the yield of the purified product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Workflow Diagram

biocatalytic_reductive_amination cluster_reactants Reactants cluster_reaction Biocatalytic Reductive Amination cluster_products Products ketone This compound reaction_step Enzyme (IRED) Cofactor (NADPH) Cofactor Regeneration (GDH, Glucose) ketone->reaction_step amine n-Propylamine amine->reaction_step chiral_amine Chiral Amine reaction_step->chiral_amine

Biocatalytic Reductive Amination Workflow

Transition Metal-Catalyzed Asymmetric Amination

Transition metal catalysts, particularly those based on iridium, have demonstrated high efficiency and enantioselectivity in the asymmetric reductive amination of ketones.[5] This method often proceeds under mild conditions and can be highly atom-economical.

Data Presentation
EntryKetoneAmine DonorCatalyst SystemYield (%)e.e. (%)
16-Methoxy-2-tetraloneBenzylamine(S)-Ir-PSA36 / Chiral Auxiliary9486
27-Methoxy-2-tetraloneBenzylamine(S)-Ir-PSA36 / Chiral Auxiliary9184
38-Methoxy-2-tetraloneBenzylamine(S)-Ir-PSA36 / Chiral Auxiliary8787
42-TetraloneBenzylamineIr/XuPhosHighHigh
5Acetophenone3-Phenylpropylamine[Ir(cod)Cl]₂ / Chiral Ligand9495

Data compiled from studies on various tetralone derivatives and other ketones, demonstrating the general applicability of the method.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

This is a general protocol that may require optimization for this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • [Ir(cod)Cl]₂

  • Chiral phosphine (B1218219) ligand (e.g., XuPhos or a chiral phosphoramidite)

  • Anhydrous solvent (e.g., 2,2,2-trifluoroethanol)

  • Additive (e.g., Ti(OiPr)₄ and FeCl₃)

  • Hydrogen source (e.g., H₂) or transfer hydrogenation reagent

  • Standard work-up and purification reagents

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a vial, dissolve [Ir(cod)Cl]₂ and the chiral ligand in the anhydrous solvent.

    • Stir the solution at room temperature for approximately 20-30 minutes to form the active catalyst complex.

  • Reaction Setup (in a glovebox):

    • In a separate reaction vessel, add this compound and the amine.

    • Add the anhydrous solvent, followed by the additives.

    • Add the pre-formed iridium catalyst solution.

  • Reaction Execution:

    • Seal the reaction vessel and, if using gaseous hydrogen, purge with H₂ and maintain a positive pressure.

    • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) for 24-48 hours.

    • Monitor the reaction by an appropriate analytical technique.

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

  • Characterization:

    • Determine the yield and characterize the product by spectroscopic methods.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Workflow Diagram

transition_metal_amination cluster_reactants Reactants cluster_reaction Asymmetric Reductive Amination cluster_products Product ketone This compound catalyst Iridium Catalyst Chiral Ligand ketone->catalyst amine Amine amine->catalyst h2 H₂ Source h2->catalyst chiral_amine Chiral Amine catalyst->chiral_amine

Transition Metal-Catalyzed Amination Workflow

Diastereoselective Reductive Amination with a Chiral Auxiliary

The use of a chiral auxiliary is a classical and robust method for asymmetric synthesis. The prochiral ketone is reacted with a chiral amine to form a diastereomeric intermediate, which is then reduced. The diastereoselectivity of the reduction is controlled by the chiral auxiliary, which is subsequently removed to yield the desired chiral amine.

Data Presentation
EntryChiral AuxiliaryReducing AgentDiastereomeric RatioOverall Yield (%)
1R-(+)-α-PhenylethylamineNaBH₄-High
2R-(+)-α-PhenylethylamineH₂/Pd-C-High

Data is based on patent literature for the synthesis of (S)-2-amino-5-methoxytetralin.

Experimental Protocol: Synthesis of (S)-2-amino-5-methoxytetralin using R-(+)-α-Phenylethylamine

Materials:

  • This compound

  • R-(+)-α-Phenylethylamine

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Reducing agent (e.g., sodium borohydride (B1222165) or H₂ with Pd/C)

  • Palladium on carbon (for hydrogenolysis)

  • Hydrochloric acid

  • Standard work-up and purification reagents

Procedure:

  • Imine Formation:

    • In a reaction flask, dissolve this compound, R-(+)-α-phenylethylamine, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction until the formation of the imine is complete.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in a suitable solvent (e.g., methanol (B129727) for NaBH₄ reduction or ethanol (B145695) for catalytic hydrogenation).

    • For NaBH₄ reduction: Cool the solution to 0 °C and add sodium borohydride portion-wise. Stir until the reduction is complete.

    • For catalytic hydrogenation: Add a catalytic amount of Pd/C and place the mixture under a hydrogen atmosphere. Stir until the reaction is complete.

  • Work-up and Isolation of the Diastereomeric Amine:

    • After the reduction, perform an appropriate work-up to isolate the diastereomeric amine mixture. This may involve quenching the reaction, removing the catalyst by filtration, and extracting the product.

  • Removal of the Chiral Auxiliary (Hydrogenolysis):

    • Dissolve the diastereomeric amine in a suitable solvent and add a fresh portion of Pd/C.

    • Subject the mixture to catalytic hydrogenation to cleave the α-phenylethyl group.

    • Filter off the catalyst and concentrate the solution.

  • Salt Formation and Purification:

    • Dissolve the crude chiral amine in a suitable solvent and add hydrochloric acid to precipitate the hydrochloride salt.

    • Collect the solid by filtration and wash with a cold solvent to obtain the purified (S)-2-amino-5-methoxytetralin hydrochloride.

Workflow Diagram

chiral_auxiliary_synthesis ketone This compound imine Diastereomeric Imine Intermediate ketone->imine auxiliary Chiral Auxiliary (R-(+)-α-Phenylethylamine) auxiliary->imine reduction Diastereoselective Reduction imine->reduction diastereomer Diastereomeric Amine reduction->diastereomer cleavage Auxiliary Cleavage (Hydrogenolysis) diastereomer->cleavage product Chiral Amine cleavage->product

Chiral Auxiliary Mediated Synthesis Workflow

References

Application Notes and Protocols: 5-Methoxy-2-tetralone as a Precursor for Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2-tetralone is a key chemical intermediate widely recognized for its utility in the synthesis of various pharmaceutical compounds.[1] Its tetralone core with a methoxy (B1213986) substituent makes it an ideal precursor for the development of dopaminergic agents.[1] Notably, it serves as a critical starting material for the synthesis of Rotigotine (B252), a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] The 2-aminotetralin scaffold, derived from this compound, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with high affinity for dopamine and serotonin (B10506) receptors.[3] This document provides detailed application notes and protocols for the synthesis of dopamine agonists from this compound, with a focus on Rotigotine, and outlines the associated signaling pathways and pharmacological data.

Data Presentation

The pharmacological profile of Rotigotine, a prominent dopamine agonist synthesized from this compound, is summarized below. The data highlights its binding affinity (Ki) for various dopamine, serotonin, and adrenergic receptors, as well as its functional potency (EC50).

Table 1: Receptor Binding Affinity (Ki) of Rotigotine [4]

Receptor SubtypeKi (nM)
Dopamine D30.71
Dopamine D4.23.9
Dopamine D55.4
Dopamine D4.75.9
Dopamine D213.5
Dopamine D4.415
Dopamine D183
α2B-Adrenergic27
Serotonin 5-HT1A30

Table 2: Functional Activity (EC50) of Rotigotine at Dopamine Receptors [5][6]

Receptor SubtypepEC50EC50 (nM)Functional Activity
Dopamine D39.70.2Full Agonist
Dopamine D19.01.0Full Agonist
Dopamine D28.6 - 9.40.4 - 2.5Full Agonist
Dopamine D57.720Full Agonist
Dopamine D47.720Full Agonist

Experimental Protocols

The synthesis of dopamine agonists from this compound primarily involves a key reductive amination step. The following protocols provide a general methodology for the synthesis of an N-alkyl-2-aminotetralin intermediate and its subsequent conversion to a dopamine agonist, exemplified by the synthesis of Rotigotine.

Protocol 1: Synthesis of (S)-2-(N-propylamino)-5-methoxytetralin

This protocol outlines the reductive amination of this compound with n-propylamine.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane or methanol (B129727) in a round-bottom flask.[8]

  • Add n-propylamine (1.2-1.5 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., a few drops) to facilitate the formation of the imine intermediate.[8]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.[7]

  • Slowly add the reducing agent suspension to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, racemic 2-(N-propylamino)-5-methoxytetralin, can be purified by column chromatography on silica (B1680970) gel.

For the synthesis of the specific (S)-enantiomer, a chiral resolution step using an appropriate chiral acid (e.g., mandelic acid) would be performed at this stage, or an asymmetric reductive amination using a chiral catalyst can be employed.[9][10]

Protocol 2: Synthesis of Rotigotine from (S)-2-(N-propylamino)-5-methoxytetralin

This protocol describes the subsequent steps to convert the intermediate into Rotigotine.

Materials:

  • (S)-2-(N-propylamino)-5-methoxytetralin

  • 2-(2-Thienyl)ethyl bromide or tosylate

  • Potassium carbonate or another suitable base

  • Acetonitrile (B52724) or Dimethylformamide (DMF)

  • Boron tribromide (BBr3) or another demethylating agent

  • Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: N-Alkylation

  • Dissolve (S)-2-(N-propylamino)-5-methoxytetralin (1 equivalent) in acetonitrile or DMF in a round-bottom flask.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add 2-(2-thienyl)ethyl bromide or tosylate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir overnight. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-2-[N-propyl-N-(2-(2-thienyl)ethyl)amino]-5-methoxytetralin.

Step 2: Demethylation

  • Dissolve the product from Step 1 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.5-2 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Rotigotine.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway from this compound to a dopamine agonist, using Rotigotine as an example.

G cluster_0 Synthesis of Rotigotine This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate n-Propylamine, Acetic Acid Racemic 2-(N-propylamino)-5-methoxytetralin Racemic 2-(N-propylamino)-5-methoxytetralin Imine Intermediate->Racemic 2-(N-propylamino)-5-methoxytetralin Reductive Amination (e.g., STAB) (S)-2-(N-propylamino)-5-methoxytetralin (S)-2-(N-propylamino)-5-methoxytetralin Racemic 2-(N-propylamino)-5-methoxytetralin->(S)-2-(N-propylamino)-5-methoxytetralin Chiral Resolution (S)-2-[N-propyl-N-(2-(2-thienyl)ethyl)amino]-5-methoxytetralin (S)-2-[N-propyl-N-(2-(2-thienyl)ethyl)amino]-5-methoxytetralin (S)-2-(N-propylamino)-5-methoxytetralin->(S)-2-[N-propyl-N-(2-(2-thienyl)ethyl)amino]-5-methoxytetralin N-Alkylation with 2-(2-thienyl)ethyl bromide Rotigotine Rotigotine (S)-2-[N-propyl-N-(2-(2-thienyl)ethyl)amino]-5-methoxytetralin->Rotigotine Demethylation (e.g., BBr3)

Caption: Synthetic pathway to Rotigotine.

Dopamine Receptor Signaling Pathways

Rotigotine acts as an agonist at both D1-like and D2-like dopamine receptors, which are coupled to different G-protein signaling cascades.[2][11]

D1-like Receptor Signaling (Gs-coupled)

Activation of D1-like receptors (D1 and D5) by Rotigotine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and neuronal excitability.[12]

G cluster_D1 D1-like Receptor Signaling Rotigotine Rotigotine D1_Receptor D1/D5 Receptor Rotigotine->D1_Receptor Gs Gs protein D1_Receptor->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response (e.g., Gene Expression) Downstream->Response

Caption: D1-like receptor signaling cascade.

D2-like Receptor Signaling (Gi/o-coupled)

Agonism at D2-like receptors (D2, D3, and D4) by Rotigotine inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity.[11][12] This pathway also involves the modulation of other signaling molecules like MAP kinases and CREB.[13]

G cluster_D2 D2-like Receptor Signaling Rotigotine Rotigotine D2_Receptor D2/D3/D4 Receptor Rotigotine->D2_Receptor Gio Gi/o protein D2_Receptor->Gio AC Adenylyl Cyclase Gio->AC inhibits MAPK_CREB MAPK/CREB Pathway Gio->MAPK_CREB modulates cAMP cAMP AC->cAMP production decreased PKA Protein Kinase A (PKA) cAMP->PKA activity decreased Response Cellular Response (e.g., Modulation of Neuronal Excitability) MAPK_CREB->Response

Caption: D2-like receptor signaling cascade.

References

Application Note: HPLC Analysis of 5-Methoxy-2-tetralone and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methoxy-2-tetralone, a key intermediate in the synthesis of pharmaceutical compounds like Rotigotine.[1][2][3][4] The described method is suitable for the separation and quantification of this compound from its potential process-related impurities. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid in the implementation of this analytical method in a laboratory setting.

Introduction

This compound (CAS No. 32940-15-1) is a critical building block in the synthesis of various pharmaceutical agents, most notably the non-ergoline dopamine (B1211576) agonist Rotigotine, which is used in the treatment of Parkinson's disease.[3][4] The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product.[3][5] Therefore, a reliable and accurate analytical method for the determination of this compound and its potential impurities is essential for quality control during the manufacturing process.

This application note presents a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its key potential impurities, which may arise from the synthetic route.[1][2][4][6] The method is designed to be simple, reproducible, and suitable for routine analysis in a quality control environment.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade Acetonitrile (ACN), Methanol (B129727) (MeOH), and water.

  • Formic acid (FA), analytical grade.

  • This compound reference standard.

  • Reference standards for potential impurities (e.g., 3-Methoxyphenylacetic acid, 1,6-dimethoxynaphthalene).

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound and its impurities.[7]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 276 nm
Preparation of Solutions
  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known potential impurities (e.g., 3-Methoxyphenylacetic acid, 1,6-dimethoxynaphthalene) in a similar manner.

  • Working Standard Solution: Prepare a working standard solution by diluting the stock solutions with the mobile phase to a suitable concentration (e.g., 100 µg/mL for this compound and 1 µg/mL for impurities).

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range.

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a spiked sample of this compound containing its potential impurities.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)Resolution (Rs)
3-Methoxyphenylacetic acid4.212501.1-
This compound 8.5 115200 102.3 8.1
1,6-dimethoxynaphthalene12.111801.06.8

Visualization of Workflows and Pathways

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Methanol Weigh->Dissolve Dilute Dilution with Mobile Phase Dissolve->Dilute Inject Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 276 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Simplified Synthetic Pathway and Potential Impurities

The following diagram illustrates a simplified synthetic pathway for this compound and highlights the origin of potential impurities.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities P1 3-Methoxyphenylacetic acid P2 3-Methoxyphenylacetyl chloride P1->P2 SOCl2 Imp1 Unreacted Starting Material (3-Methoxyphenylacetic acid) P1->Imp1 Origin P3 This compound (Product) P2->P3 Ethylene, Catalyst Imp2 Intermediate (3-Methoxyphenylacetyl chloride) P2->Imp2 Origin Imp3 By-products from alternative routes (e.g., 1,6-dimethoxynaphthalene)

References

Application Note: Characterization of 5-Methoxy-2-tetralone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-2-tetralone (CAS No. 32940-15-1) is a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of treatments for neurodegenerative diseases.[1] Its chemical structure consists of a tetralone core with a methoxy (B1213986) substituent.[1] The purity and accurate characterization of this compound are critical for ensuring the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the characterization of this compound using GC-MS.

Molecular Structure and Properties

  • IUPAC Name: 5-methoxy-3,4-dihydronaphthalen-2(1H)-one[2]

  • Molecular Formula: C₁₁H₁₂O₂[2][3]

  • Molecular Weight: 176.21 g/mol [2][3]

  • Appearance: Light yellow crystalline powder[4]

  • Melting Point: 32-36°C[1][4]

Experimental Protocols

1. Sample Preparation

A precise and clean sample preparation is crucial for accurate GC-MS analysis.[5] The following protocol outlines the steps for preparing a this compound sample for analysis.

  • Materials:

    • This compound reference standard

    • Dichloromethane (B109758) (DCM), HPLC grade or higher

    • 2 mL screw-top autosampler vials with PTFE-lined septa[6]

    • Micropipettes and tips

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve the weighed standard in 10.0 mL of dichloromethane to prepare a 1 mg/mL stock solution.

    • From the stock solution, prepare a working standard of 100 µg/mL by diluting 1.0 mL of the stock solution to 10.0 mL with dichloromethane.

    • For quantitative analysis, a series of calibration standards should be prepared by further diluting the working standard.

    • Transfer the final solution to a 2 mL autosampler vial and cap securely.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Table 1: Expected Quantitative Data for this compound

Parameter Expected Value
Retention Time (RT) ~10.5 min
Molecular Ion (M⁺) m/z 176
Key Fragment Ions (m/z) 148, 133, 105, 77
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Note: These values are representative and may vary depending on the specific instrument and conditions used.

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is expected to show a distinct fragmentation pattern that can be used for its unequivocal identification. The molecular ion at m/z 176 should be observable. Key fragmentation pathways likely involve the loss of small neutral molecules such as CO, C₂H₄, and CH₃.

Mandatory Visualizations

GCMS_Workflow SamplePrep Sample Preparation (Dissolution in DCM) GC_Injection GC Injection (1 µL, Split Mode) SamplePrep->GC_Injection Prepared Sample GC_Separation GC Separation (HP-5MS Column) GC_Injection->GC_Separation Vaporized Sample MS_Ionization MS Ionization (Electron Ionization, 70 eV) GC_Separation->MS_Ionization Separated Analytes MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Fragment Ions Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Mass Spectrum Data Report Reporting (Application Note) Data_Analysis->Report Characterization Results Fragmentation_Pathway Parent This compound (m/z 176) Frag1 Loss of CO (m/z 148) Parent->Frag1 - CO Frag2 Loss of CH₃ (m/z 133) Frag1->Frag2 - CH₃ Frag3 Further Fragmentation (m/z 105) Frag2->Frag3 - C₂H₄ Frag4 Benzene Ring (m/z 77) Frag3->Frag4 - CO

References

Application Notes and Protocols for the Amination of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-amino-5-methoxytetralin and its derivatives through the amination of 5-Methoxy-2-tetralone. The protocols outlined below are essential for the development of pharmacologically active compounds, including dopamine (B1211576) D2 agonists used in the treatment of Parkinson's disease.[1][2]

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[3] Its amination is a key step in producing compounds like (S)-2-amino-5-methoxytetralin, a chiral intermediate for the potent dopamine D2 agonist N-0923.[1][2] This document details two primary methods for the amination of this compound: reductive amination and a stereoselective synthesis involving a chiral auxiliary.

Experimental Protocols

Protocol 1: Reductive Amination with Aqueous Ammonia (B1221849)

This protocol describes the synthesis of (±)-2-Amino-5-methoxytetralin hydrochloride via reductive amination of this compound using aqueous ammonia and a Raney Nickel catalyst.[1][2]

Materials:

  • This compound

  • Aqueous Ammonia (NH₃)

  • Raney Nickel (Raney Ni)

  • Hydrogen (H₂) gas

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Diatomaceous earth

Procedure:

  • In a suitable autoclave, combine this compound, aqueous ammonia, and a slurry of Raney Ni in ethanol.

  • Pressurize the autoclave with hydrogen gas to 2.9−3.9 bar.[1][2]

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Ni catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable solvent (e.g., ethanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield (±)-2-Amino-5-methoxytetralin hydrochloride.

Protocol 2: Stereoselective Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride

This protocol outlines a method for the asymmetric synthesis of (S)-2-amino-5-methoxytetralin hydrochloride using R-(+)-α-phenylethylamine as a chiral auxiliary.[4][5]

Step 1: Formation of the Chiral Imine (Compound I)

  • To a reaction flask, add this compound (e.g., 72 g, 409 mmol), R-(+)-α-phenylethylamine (e.g., 62 g, 512 mmol), a catalytic amount of p-toluenesulfonic acid (e.g., 3.2 g), and toluene (B28343) (e.g., 2500 ml).[4][5]

  • Heat the mixture to reflux under a nitrogen atmosphere, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction until completion.

  • Cool the reaction mixture and proceed to the next step.

Step 2: Reduction of the Imine (Compound II)

  • The crude solution containing the imine is subjected to reduction. A variety of reducing agents can be used.

  • After reduction, the solvent is removed under reduced pressure.

Step 3: Hydrogenolysis and Salt Formation

  • The resulting compound (Compound II) is dissolved in a suitable solvent and reacted with a salt-forming agent (e.g., ethyl ether-HCl or ethyl acetate-HCl) to produce the hydrochloride salt.[4]

  • This is followed by a reduction reaction using a palladium-carbon catalyst (e.g., Pd/C or Pd(OH)₂/C) to yield (S)-2-amino-5-methoxytetralin hydrochloride.[4] The reaction temperature can range from 20°C to 200°C, preferably between 50°C and 120°C.[4]

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ProductMethodKey ReagentsCatalystYieldEnantiomeric Excess (ee)Reference
(±)-2-Amino-5-methoxytetralin hydrochlorideReductive AminationAqueous NH₃, H₂Raney Ni-Not Applicable[1][2]
(S)-2-amino-5-methoxytetralin hydrochlorideStereoselectiveR-(+)-α-phenylethylamine, Reducing Agent, H₂Pd/C~68.7%99.9%[5]

Visualizations

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product Isolation start This compound + Aqueous NH3 + Raney Ni reaction Pressurize with H2 (2.9-3.9 bar) Heat to 70-80 °C start->reaction filtration Filter to remove Raney Ni reaction->filtration concentration Concentrate filtrate filtration->concentration precipitation Precipitate with HCl concentration->precipitation isolation Filter and dry product precipitation->isolation end (±)-2-Amino-5-methoxytetralin hydrochloride isolation->end

Caption: Workflow for the reductive amination of this compound.

Logical Relationship: Stereoselective Synthesis

G start This compound imine Chiral Imine (Compound I) start->imine Condensation chiral_aux R-(+)-α-phenylethylamine chiral_aux->imine reduced_intermediate Reduced Intermediate (Compound II) imine->reduced_intermediate Reduction final_product (S)-2-amino-5-methoxytetralin hydrochloride reduced_intermediate->final_product Hydrogenolysis & Salt Formation

Caption: Key steps in the stereoselective synthesis of (S)-2-amino-5-methoxytetralin HCl.

References

Application Notes and Protocols: The Role of 5-Methoxy-2-tetralone in the Synthesis of Parkinson's Disease Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 5-methoxy-2-tetralone as a key starting material in the synthesis of drugs for Parkinson's disease. The primary focus is on the synthesis of Rotigotine, a potent dopamine (B1211576) agonist. This document also clarifies that this compound is not a recognized precursor for the synthesis of Sarizotan and 7-OH-DPAT, for which alternative synthetic routes are established. Detailed experimental protocols, quantitative data, and diagrams of signaling pathways are provided to support research and development in this field.

Introduction: this compound as a Key Building Block

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds due to its reactive tetralone core and methoxy-substituted aromatic ring.[1] Its most notable application in the context of neurodegenerative diseases is as a precursor for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease.[1] The quality and purity of this compound are critical for the efficacy and safety of the final drug product.[1]

While this compound is integral to the synthesis of Rotigotine and other aminotetralin derivatives, it is important to note that it is not a reported starting material for the synthesis of other Parkinson's disease-related drugs such as Sarizotan and 7-OH-DPAT. These compounds are synthesized via distinct chemical pathways, which will be briefly outlined in this document.

Synthesis of Rotigotine from this compound

The synthesis of Rotigotine from this compound is a multi-step process that involves the key transformations of asymmetric reductive amination, N-alkylation, and demethylation. The overall synthetic workflow is depicted below.

Rotigotine Synthesis Workflow This compound This compound Intermediate_1 (S)-2-(N-propylamino)- 5-methoxytetralin This compound->Intermediate_1 Asymmetric Reductive Amination Intermediate_2 (S)-5-Methoxy-N-propyl-N- (2-(thiophen-2-yl)ethyl)- 1,2,3,4-tetrahydronaphthalen-2-amine Intermediate_1->Intermediate_2 N-Alkylation Rotigotine Rotigotine Intermediate_2->Rotigotine Demethylation

Fig. 1: Overall synthetic workflow for Rotigotine from this compound.
Step 1: Asymmetric Reductive Amination of this compound

The first key step is the asymmetric reductive amination of this compound with n-propylamine to yield the chiral intermediate, (S)-2-(N-propylamino)-5-methoxytetralin. This step is crucial for establishing the desired stereochemistry of the final drug.

Experimental Protocol:

A mixture of this compound, n-propylamine, and a chiral catalyst in a suitable solvent is subjected to reduction. One method involves the use of a chiral phosphoric acid catalyst with a Hantzsch ester as the reducing agent.

  • To a solution of this compound (1 equivalent) in toluene, add n-propylamine (1.2 equivalents) and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Add Hantzsch ester (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (S)-2-(N-propylamino)-5-methoxytetralin.

ParameterValueReference
Starting Material This compound
Reagents n-propylamine, Chiral Phosphoric Acid, Hantzsch Ester
Solvent Toluene
Temperature Room Temperature
Reaction Time 24-48 hours
Yield 78%[2]
Enantiomeric Excess (e.e.) >99% (S)[2]
Step 2: N-Alkylation of (S)-2-(N-propylamino)-5-methoxytetralin

The secondary amine intermediate is then N-alkylated with an activated form of 2-(thiophen-2-yl)ethanol to introduce the thiophene (B33073) ethyl side chain.

Experimental Protocol:

  • To a solution of (S)-2-(N-propylamino)-5-methoxytetralin (1 equivalent) in acetonitrile, add potassium carbonate (2.2 equivalents).

  • Add 2-(thiophen-2-yl)ethyl tosylate (1.05 equivalents) to the mixture.

  • Reflux the reaction mixture for 9 hours, monitoring completion by TLC or HPLC.

  • After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine, can be purified by column chromatography if necessary.

ParameterValueReference
Starting Material (S)-2-(N-propylamino)-5-methoxytetralin
Reagents 2-(thiophen-2-yl)ethyl tosylate, K₂CO₃[3]
Solvent Acetonitrile[3]
Temperature Reflux[3]
Reaction Time 9 hours[3]
Yield Not explicitly stated for this step, but part of a high-yielding route.
Step 3: Demethylation to Rotigotine

The final step is the demethylation of the methoxy (B1213986) group to the corresponding phenol, yielding Rotigotine. This is typically achieved using a strong Lewis acid like boron tribromide.

Experimental Protocol:

  • Dissolve (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (1 equivalent) in dry dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (3 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[4]

  • Carefully quench the reaction by the slow addition of water or methanol (B129727) at 0°C.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Rotigotine.

ParameterValueReference
Starting Material (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Reagent Boron Tribromide (BBr₃)[4]
Solvent Dichloromethane[4]
Temperature -78°C to Room Temperature[4]
Reaction Time Overnight[4]
Yield 82%[4]

Synthetic Routes of Sarizotan and 7-OH-DPAT

Contrary to some initial hypotheses, this compound is not a reported precursor for the synthesis of Sarizotan and 7-OH-DPAT.

  • Sarizotan: The synthesis of Sarizotan, a compound with a chromane (B1220400) core structure, typically starts from chroman-2-one or related precursors. The synthetic route involves multiple steps to build the final molecule, which is structurally distinct from the tetralin framework of this compound.

  • 7-OH-DPAT: The synthesis of 7-OH-DPAT (7-hydroxy-2-(dipropylamino)tetralin) begins with 7-methoxy-2-tetralone. This starting material undergoes reductive amination with dipropylamine (B117675) followed by demethylation to yield the final product. The position of the methoxy group in the starting material is critical and different from that in this compound.

Signaling Pathways

Rotigotine Signaling Pathway

Rotigotine is a dopamine agonist with a high affinity for D1, D2, and D3 dopamine receptors.[5][6] Stimulation of D1-like receptors (D1 and D5) typically activates Gαs/olf, leading to increased adenylyl cyclase activity and cAMP production. Conversely, stimulation of D2-like receptors (D2, D3, and D4) activates Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels.

Rotigotine Signaling Pathway cluster_0 D1-like Receptor Signaling cluster_1 D2-like Receptor Signaling Rotigotine Rotigotine D1_R D1/D5 Receptor Rotigotine->D1_R Agonist D2_R D2/D3 Receptor Rotigotine->D2_R Agonist Gas Gαs/olf D1_R->Gas AC_stim Adenylyl Cyclase Gas->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Cellular_Response_D1 Neuronal Excitation PKA->Cellular_Response_D1 Gai Gαi/o D2_R->Gai AC_inhib Adenylyl Cyclase Gai->AC_inhib Ion_Channel Ion Channel Modulation Gai->Ion_Channel cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_D2 Neuronal Inhibition cAMP_dec->Cellular_Response_D2 Ion_Channel->Cellular_Response_D2

Fig. 2: Rotigotine's dual action on dopamine receptor signaling pathways.
Sarizotan Signaling Pathway

Sarizotan is a full agonist at the serotonin (B10506) 5-HT1A receptor and also acts as a partial agonist at dopamine D2-like receptors.[7][8] Its therapeutic effects in Parkinson's disease are thought to be mediated by its action on both serotonergic and dopaminergic systems. The 5-HT1A agonism leads to the activation of Gαi/o, inhibiting adenylyl cyclase, while its partial agonism at D2 receptors modulates dopaminergic neurotransmission.

Sarizotan Signaling Pathway cluster_0 5-HT1A Receptor Signaling cluster_1 Dopamine D2-like Receptor Signaling Sarizotan Sarizotan HT1A_R 5-HT1A Receptor Sarizotan->HT1A_R Full Agonist D2_R D2/D3 Receptor Sarizotan->D2_R Partial Agonist Gai_5HT Gαi/o HT1A_R->Gai_5HT AC_inhib_5HT Adenylyl Cyclase Gai_5HT->AC_inhib_5HT GIRK GIRK Channel Activation Gai_5HT->GIRK cAMP_dec_5HT ↓ cAMP AC_inhib_5HT->cAMP_dec_5HT Cellular_Response_5HT Neuronal Hyperpolarization cAMP_dec_5HT->Cellular_Response_5HT GIRK->Cellular_Response_5HT Gai_D2 Gαi/o D2_R->Gai_D2 AC_inhib_D2 Adenylyl Cyclase Gai_D2->AC_inhib_D2 cAMP_dec_D2 ↓ cAMP AC_inhib_D2->cAMP_dec_D2 Cellular_Response_D2 Modulation of Dopaminergic Activity cAMP_dec_D2->Cellular_Response_D2

Fig. 3: Sarizotan's interaction with serotonergic and dopaminergic pathways.
7-OH-DPAT Signaling Pathway

7-OH-DPAT is a potent and selective agonist for the dopamine D3 receptor.[1][9] The D3 receptor is a member of the D2-like receptor family and is coupled to the Gαi/o protein. Activation of the D3 receptor by 7-OH-DPAT leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, resulting in neuronal inhibition.

7_OH_DPAT_Signaling_Pathway cluster_0 Dopamine D3 Receptor Signaling 7_OH_DPAT 7-OH-DPAT D3_R D3 Receptor 7_OH_DPAT->D3_R Selective Agonist Gai Gαi/o D3_R->Gai AC_inhib Adenylyl Cyclase Gai->AC_inhib Ion_Channel Ion Channel Modulation Gai->Ion_Channel cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response Neuronal Inhibition cAMP_dec->Cellular_Response Ion_Channel->Cellular_Response

Fig. 4: Selective activation of the dopamine D3 receptor by 7-OH-DPAT.

References

Application Notes and Protocols: Derivatization of 5-Methoxy-2-tetralone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-tetralone is a versatile chemical intermediate recognized for its role as a key building block in the synthesis of pharmacologically active compounds.[1] Its scaffold is particularly valuable in the development of agents targeting a range of biological pathways. A primary strategy for harnessing the therapeutic potential of this molecule is through derivatization, notably via the Claisen-Schmidt condensation, to produce a library of chalcone-like compounds. These derivatives have demonstrated significant promise in biological screening, particularly for their anticancer and anti-inflammatory properties.

This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation. The focus is on the generation of chalcone (B49325) analogs and their screening for anticancer activity using the MTT assay, as well as their potential as anti-inflammatory agents through the inhibition of Macrophage Migration Inhibitory Factor (MIF) and subsequent downstream signaling.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data for the biological activity of synthesized this compound derivatives.

Table 1: Anticancer Activity of Methoxy-Substituted Tetralone-Based Chalcones against MCF-7 Breast Cancer Cell Line

Compound IDDerivative Structure (Substitution on Benzaldehyde (B42025) Ring)IC50 (µg/mL)Cell Viability at Given Concentration
PMMD 4-MethoxyNot explicitly defined, 48.20% viability at 62.5 µg/mL48.20% at 62.5 µg/mL[2]
TMMD 3,4,5-TrimethoxyNot explicitly defined, 52.33% viability at 15.6 µg/mL52.33% at 15.6 µg/mL[2]
HMMD 4-Hydroxy-3-methoxyNot explicitly defined, 50.46% viability at 125 µg/mL50.46% at 125 µg/mL[2]

Table 2: Anti-inflammatory Activity of Tetralone Derivatives as MIF Tautomerase Inhibitors

Compound IDDescriptionEffect on Macrophage Activation
Compound (4) Methyl derivativeReduced inflammatory macrophage activation[3]
Compound (13) Ortho,para-dichloro derivativeNot specified
Compound (23) Heteroaromatic side chainReduced inflammatory macrophage activation[3]
Compound (24) 2-pyridyl derivativeMarkedly inhibited ROS and nitrite (B80452) production, NF-κB activation, TNF-α, IL-6 and CCL-2 cytokine expression[3]
Compound (26) Heteroaromatic side chainMarkedly inhibited ROS and nitrite production, NF-κB activation, TNF-α, IL-6 and CCL-2 cytokine expression[3]
Compound (32) Heteroaromatic side chainReduced inflammatory macrophage activation[3]

Experimental Protocols

I. Synthesis of this compound Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcone derivatives from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, etc.)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Stirring apparatus

  • Standard laboratory glassware

  • Ice bath

  • Distilled water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 10% aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the stirred mixture. A change in color and the formation of a precipitate may be observed.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the mixture by adding a few drops of dilute HCl while stirring until the pH reaches 7.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with cold distilled water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using analytical techniques such as FT-IR, NMR, and Mass Spectrometry.

II. Biological Screening: Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized chalcone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized chalcone derivatives (dissolved in DMSO to create stock solutions)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

III. Biological Screening: Anti-inflammatory Activity (NF-κB Activation Assay)

This protocol provides a general workflow for assessing the anti-inflammatory potential of the derivatives by measuring the inhibition of NF-κB activation in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) for stimulation

  • Synthesized chalcone derivatives

  • Reagents for immunocytochemistry (Primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining) or a reporter assay system.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Culture and Treatment: Seed macrophages in a suitable format (e.g., 96-well plate). Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB activation.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear translocation in treated cells compared to LPS-stimulated control cells indicates inhibitory activity.[7][8][9]

Visualizations

G cluster_0 Synthesis of Chalcone Derivatives This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Claisen-Schmidt Condensation Crude Chalcone Derivative Crude Chalcone Derivative Claisen-Schmidt Condensation->Crude Chalcone Derivative Purification (Recrystallization) Purification (Recrystallization) Crude Chalcone Derivative->Purification (Recrystallization) Pure Chalcone Derivative Pure Chalcone Derivative Purification (Recrystallization)->Pure Chalcone Derivative

Caption: Workflow for the synthesis of chalcone derivatives.

G cluster_1 Anticancer Screening Workflow (MTT Assay) Seed Cancer Cells Seed Cancer Cells Treat with Derivatives Treat with Derivatives Seed Cancer Cells->Treat with Derivatives Incubate Incubate Treat with Derivatives->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Formazan Formation Formazan Formation Add MTT Reagent->Formazan Formation Solubilize Formazan Solubilize Formazan Formazan Formation->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance->Calculate Cell Viability & IC50

Caption: Workflow for anticancer screening using the MTT assay.

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) MIF MIF Inflammatory Stimulus (LPS)->MIF IKK Activation IKK Activation MIF->IKK Activation Activates Tetralone Derivative Tetralone Derivative Tetralone Derivative->MIF Inhibits IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκB Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression

Caption: Potential anti-inflammatory signaling pathway inhibition.

References

Scalable Synthesis of (S)-2-amino-5-methoxytetralin from 5-Methoxy-2-tetralone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two scalable synthetic routes to produce (S)-2-amino-5-methoxytetralin, a key chiral intermediate in the synthesis of various pharmacologically active compounds. The starting material for both methods is 5-methoxy-2-tetralone. The protocols outlined below are intended for laboratory and pilot-plant scale applications, with a focus on scalability, efficiency, and stereochemical control.

Introduction

(S)-2-amino-5-methoxytetralin is a crucial building block in medicinal chemistry, notably in the development of dopamine (B1211576) D2 receptor agonists for conditions such as Parkinson's disease. The stereochemistry at the C2 position is critical for its biological activity, necessitating synthetic strategies that can deliver the (S)-enantiomer with high purity. This document details two effective methods to achieve this: Asymmetric Synthesis via a Chiral Auxiliary and Reductive Amination followed by Classical Resolution.

Method 1: Asymmetric Synthesis via a Chiral Auxiliary

This method employs a chiral auxiliary, R-(+)-α-phenylethylamine, to induce stereoselectivity during the synthesis. The process involves three key steps: formation of a chiral imine, diastereoselective reduction of the imine, and subsequent hydrogenolysis to remove the chiral auxiliary and yield the desired (S)-amine. This approach offers high enantiomeric excess in the final product.[1][2]

Experimental Protocol

Step 1: Synthesis of Chiral Imine (Compound I)

  • To a 5 L reaction flask equipped with a manifold, add 72 g (409 mmol) of this compound, 62 g (512 mmol) of R-(+)-α-phenylethylamine, 3.2 g of p-toluenesulfonic acid, and 2500 ml of toluene.[2]

  • Under a nitrogen atmosphere, stir the mixture and heat to reflux.

  • Monitor the reaction to completion.

  • Upon completion, cool the reaction mixture and process to the next step.

Step 2: Diastereoselective Reduction to Chiral Amine (Compound II)

  • Cool the solution containing Compound I to 0°C.

  • Slowly add 24 g (634 mmol) of sodium borohydride (B1222165) (NaBH₄) in portions, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of 1000 ml of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Compound II.

Step 3: Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride

  • Dissolve the crude Compound II in 1000 ml of methanol.

  • Add 10 g of 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at 50°C under a hydrogen atmosphere (50 psi) for 24 hours.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and treat with an ethyl acetate-HCl solution to precipitate the hydrochloride salt.

  • Filter and dry the solid under vacuum to obtain (S)-2-amino-5-methoxytetralin hydrochloride.[2]

Quantitative Data
StepProductCatalyst/ReagentSolventYield (%)Purity (%)Enantiomeric Excess (ee %)
1 & 2Compound IIp-toluenesulfonic acid, NaBH₄Toluene, Methanol~85-90>95>98 (diastereomeric excess)
3(S)-2-amino-5-methoxytetralin HCl10% Pd/C, H₂Methanol~68.7 (overall)>99>99.9

Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.[1][2]

Experimental Workflow

A This compound C Imine Formation (Compound I) A->C B R-(+)-α-phenylethylamine B->C p-toluenesulfonic acid, Toluene, Reflux D Diastereoselective Reduction (Compound II) C->D NaBH₄, Methanol, 0°C to RT E Hydrogenolysis (Debenzylation) D->E H₂, 10% Pd/C, Methanol, 50°C F (S)-2-amino-5-methoxytetralin Hydrochloride E->F HCl in EtOAc

Asymmetric Synthesis Workflow

Method 2: Reductive Amination and Classical Resolution

This scalable approach first involves the non-stereoselective synthesis of racemic 2-amino-5-methoxytetralin via reductive amination. The desired (S)-enantiomer is then isolated through classical resolution using a chiral resolving agent, (S)-mandelic acid. A key advantage of this method is the ability to racemize the undesired (R)-enantiomer and recycle it, thereby improving the overall process efficiency.[1]

Experimental Protocol

Step 1: Synthesis of (±)-2-amino-5-methoxytetralin hydrochloride

  • In a high-pressure reactor, combine this compound, aqueous ammonia, and Raney Nickel catalyst in a suitable solvent like methanol.[1]

  • Pressurize the reactor with hydrogen gas to 2.9−3.9 bar.[1]

  • Heat the mixture to 70-80°C and maintain with vigorous stirring until the reaction is complete.[1]

  • Cool the reactor, filter the catalyst, and concentrate the filtrate.

  • Dissolve the crude amine in a suitable solvent and precipitate the hydrochloride salt to yield (±)-2-amino-5-methoxytetralin hydrochloride.

Step 2: Optical Resolution of (±)-2-amino-5-methoxytetralin

  • Dissolve the racemic amine hydrochloride in a suitable solvent system (e.g., methanol/water).

  • Add a solution of (S)-mandelic acid (approximately 0.5 equivalents) in the same solvent system.

  • Allow the diastereomeric salt of (S)-2-amino-5-methoxytetralin with (S)-mandelic acid to crystallize, often by cooling the solution.

  • Isolate the crystals by filtration.

  • Liberate the free (S)-amine from the salt by treatment with a base and subsequent extraction.

  • Convert the free amine to the hydrochloride salt to obtain (S)-2-amino-5-methoxytetralin hydrochloride with high enantiomeric purity.[1]

Step 3: Racemization of (R)-2-amino-5-methoxytetralin

  • The mother liquor from the resolution step, enriched in the (R)-enantiomer, is basified to recover the free (R)-amine.

  • The isolated (R)-amine is dissolved in xylene.

  • The solution is heated to 130°C in the presence of Raney Cobalt catalyst under a hydrogen atmosphere (2.0−2.7 bar).[1]

  • This process racemizes the (R)-enantiomer, which can then be recycled back into the resolution step, significantly increasing the overall yield of the desired (S)-enantiomer.[1]

Quantitative Data
StepProductCatalyst/ReagentKey ConditionsYield (%)Enantiomeric Excess (ee %)
1(±)-2-amino-5-methoxytetralin HClRaney Ni, NH₃, H₂70-80°C, 2.9-3.9 barHighN/A (racemic)
2(S)-2-amino-5-methoxytetralin HCl(S)-mandelic acidCrystallization29 (overall from racemic)>99.7
3(±)-2-amino-5-methoxytetralin HClRaney Co, H₂130°C, 2.0-2.7 bar95 (racemate recovery)N/A (racemic)

Note: The overall yield of the (S)-enantiomer can be significantly enhanced by recycling the racemized (R)-enantiomer.[1]

Experimental Workflow

cluster_0 Main Synthesis cluster_1 Racemization & Recycle Loop A This compound B Reductive Amination A->B Raney Ni, NH₃, H₂ C (±)-2-amino-5-methoxytetralin Hydrochloride B->C D Optical Resolution C->D (S)-mandelic acid E (S)-2-amino-5-methoxytetralin Hydrochloride D->E Crystallization & Isolation F (R)-2-amino-5-methoxytetralin (from mother liquor) D->F G Racemization F->G Raney Co, H₂, 130°C G->C Recycle

Reductive Amination and Resolution Workflow

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-2-tetralone, a key intermediate in the production of pharmaceuticals like Rotigotine.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete reaction in the first step (acid chloride formation): The conversion of 3-methoxyphenylacetic acid to its acid chloride may be insufficient.Ensure the thionyl chloride is fresh and used in sufficient excess. The reaction temperature and time (e.g., 80-90°C for 3 hours) should be carefully controlled and monitored, for instance by Thin Layer Chromatography (TLC), to ensure the reaction goes to completion.[3]
Suboptimal conditions in the Friedel-Crafts acylation: The subsequent reaction with ethylene (B1197577) might not be efficient.This step is sensitive to catalyst choice and reaction conditions. While specific catalysts are mentioned as proprietary in some documents, ensuring an appropriate Lewis acid catalyst and optimal ethylene pressure is crucial.
Losses during purification: Significant product loss can occur during the workup and purification steps.The method of purification involving the formation of a bisulfite adduct is reported to be effective.[1][4] Ensure complete precipitation of the adduct and careful regeneration with a base like sodium carbonate. Thorough extraction of the final product is also critical.
Formation of Side Products Side reactions during Birch reduction (if using this route): The Birch reduction of 1,6-dimethoxynaphthalene (B30794) can lead to over-reduction or other byproducts, lowering the selectivity for the desired product.[5]Maintain a low reaction temperature (15-35°C) and control the addition rate of metallic sodium.[5] The use of a co-solvent system like ethanol (B145695) and liquid ammonia (B1221849) can also improve selectivity.[5]
Impure starting materials: The purity of the initial reagents, such as 3-methoxyphenylacetic acid, can impact the reaction outcome.Use high-purity starting materials. Recrystallization of 3-methoxyphenylacetyl chloride from n-hexane before the second step can improve the purity of the final product.[1][4]
Difficult Purification Presence of closely related impurities: The final product may contain impurities with similar physical properties, making separation by standard chromatography challenging.The use of sodium bisulfite to form a crystalline adduct of the ketone provides a highly effective method for purification.[1][4] This allows for the separation of the desired ketone from non-ketonic impurities.
Residual starting material or intermediates: Incomplete reactions can lead to a complex mixture that is difficult to purify.Monitor each reaction step to completion using techniques like TLC or GC to ensure full conversion before proceeding to the next step.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • From 3-Methoxyphenylacetic Acid: This modern approach involves the conversion of 3-methoxyphenylacetic acid to its acid chloride using thionyl chloride, followed by a cyclization reaction with ethylene.[1][4] This method is often favored due to its milder reaction conditions, higher yield, and reduced generation of hazardous waste.[1][4]

  • From 1,6-Dihydroxynaphthalene (B165171): This older route involves the methylation of 1,6-dihydroxynaphthalene to 1,6-dimethoxynaphthalene, followed by a Birch reduction using metallic sodium or lithium in liquid ammonia and an alcohol.[1][5] This method can be effective but often involves hazardous reagents and may suffer from lower selectivity.[5]

Q2: How can I improve the yield of the synthesis starting from 3-Methoxyphenylacetic Acid?

A2: To improve the yield, focus on the following:

  • Purity of Intermediates: Purifying the intermediate, 3-methoxyphenylacetyl chloride, by recrystallization from n-hexane before the cyclization step can significantly enhance the final yield and purity.[1][4]

  • Reaction Conditions: Carefully control the temperature during the formation of the acid chloride. Different embodiments in patent literature suggest temperatures between 80°C and 90°C for this step.[3]

  • Effective Purification: Utilize the sodium bisulfite adduct formation for purification. This method is highly selective for ketones and can effectively separate the product from impurities.[4]

Q3: What are the safety concerns associated with the synthesis of this compound?

A3: The synthesis may involve several hazardous materials:

  • Thionyl Chloride: Corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dimethyl Sulfate (used in the methylation of 1,6-dihydroxynaphthalene): Highly toxic and a suspected carcinogen.[4]

  • Metallic Sodium/Lithium (used in Birch reduction): Highly reactive and flammable, especially in the presence of moisture.[4] These reactions should be carried out under anhydrous conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reactions.[3] By comparing the spots of the reaction mixture with the starting material and product standards, you can determine if the reaction has gone to completion. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[5]

Experimental Protocols

Synthesis of this compound from 3-Methoxyphenylacetic Acid

This protocol is based on a method described in patent literature, which is noted for its high yield and mild conditions.[3][4]

Step 1: Synthesis of 3-Methoxyphenylacetyl chloride

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 1.66 g (10 mmol) of 3-methoxyphenylacetic acid.

  • Place the flask in an oil bath and set the temperature to 55°C.

  • In the dropping funnel, prepare a mixture of 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide (DMF).

  • Once the reactor reaches 55°C, begin the dropwise addition of the thionyl chloride/DMF mixture at a rate of approximately 0.1 mL/s.

  • After the addition is complete, increase the oil bath temperature to 80-90°C and stir the reaction mixture for 3 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, the crude 3-methoxyphenylacetyl chloride can be purified by recrystallization from n-hexane.[1][4]

Step 2: Synthesis of this compound

  • The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a suitable catalyst and solvent. (Note: Specific details of the catalyst and pressure conditions are often proprietary in patent literature).

  • The reaction progress should be monitored to determine completion.

Step 3: Purification

  • The crude product containing this compound is dissolved in a suitable organic solvent like ethyl acetate.

  • A saturated solution of sodium bisulfite is added, and the mixture is stirred for 2-4 hours. A light yellow precipitate of the bisulfite adduct will form.

  • The precipitate is filtered, washed, and dried.

  • The purified adduct is then treated with a saturated sodium carbonate solution at 60-80°C for 2-4 hours to regenerate the pure this compound.[4]

  • The final product is extracted with an organic solvent, dried, and the solvent is evaporated.

Data Presentation

Table 1: Comparison of Reaction Conditions for 3-Methoxyphenylacetyl chloride Synthesis

Parameter Embodiment 1[3] Embodiment 2[3] Embodiment 3[3]
Starting Material 3-methoxyphenylacetic acid (1.66g)3-methoxyphenylacetic acid (1.66g)3-methoxyphenylacetic acid (1.66g)
Reagents Thionyl chloride (10mL), DMF (0.5mL)Thionyl chloride (10mL), DMF (0.5mL)Thionyl chloride (10mL), DMF (0.5mL)
Initial Temperature 55°C55°C55°C
Reaction Temperature 90°C80°C85°C
Reaction Time 3 hours3 hours3 hours

Visualizations

experimental_workflow start 3-Methoxyphenylacetic Acid step1 Reaction with Thionyl Chloride & DMF start->step1 intermediate 3-Methoxyphenylacetyl Chloride step1->intermediate purify_intermediate Recrystallization (n-hexane) intermediate->purify_intermediate Optional but Recommended step2 Reaction with Ethylene intermediate->step2 purify_intermediate->step2 crude_product Crude this compound step2->crude_product purify_product Bisulfite Adduct Formation & Regeneration crude_product->purify_product end_product Pure this compound purify_product->end_product

Caption: Workflow for the synthesis of this compound from 3-Methoxyphenylacetic Acid.

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 5-Methoxy-2-tetralone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Methoxy-2-tetralone via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data, this compound is soluble in solvents like methanol, ethanol, isopropanol (B130326), ethyl acetate, and toluene. A mixture of solvents, such as ethanol/water or toluene/heptane (B126788), can also be effective. The optimal solvent or solvent system should be determined empirically for your specific sample.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include starting materials from the synthesis, by-products, and colored impurities. Depending on the synthetic route, potential impurities could include the corresponding tetralol from over-reduction, or unreacted starting materials. One purification method mentioned in the literature involves the formation of a bisulfite adduct, suggesting that other carbonyl-containing compounds could be present as impurities.

Q3: My this compound is an oil at room temperature. Can I still purify it by recrystallization?

A3: this compound has a reported melting point between 32-36°C, meaning it can be a low-melting solid or an oil if impure. "Oiling out" instead of crystallizing is a common issue with low-melting point solids. To address this, you can try using a lower polarity solvent, adding a seed crystal, or cooling the solution very slowly.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: A successful recrystallization should provide a high recovery of pure material. While specific yields for this compound recrystallization are not widely reported, a yield of 70-90% is generally considered good for a single recrystallization step, assuming the initial purity was not excessively low.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The compound is too soluble in the chosen solvent at low temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath for a longer period.- Try a different solvent or a solvent/anti-solvent system.
The product "oils out" instead of crystallizing. - The melting point of the compound is below the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent.- Try a solvent in which the compound is less soluble.- Perform a preliminary purification step (e.g., column chromatography) to remove some impurities.
The recovered crystals are still colored. - Colored impurities are co-crystallizing with the product.- The color is inherent to the pure compound.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.- Pure this compound is described as a light yellow or yellowish-orange solid, so some color may be expected.
Low recovery of purified crystals. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Reduce the initial volume of solvent.- Ensure the solution is cooled for a sufficient amount of time, preferably in an ice bath, before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 5.0 g of crude this compound in the minimum amount of hot isopropanol (start with ~15-20 mL). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 0.1 g) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol (2-3 mL).

  • Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Example with Toluene/Heptane)
  • Dissolution: Dissolve the crude this compound in a minimal amount of warm toluene.

  • Addition of Anti-Solvent: While stirring, slowly add heptane at room temperature until the solution becomes slightly turbid (cloudy).

  • Inducing Crystallization: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.

  • Isolation and Drying: Follow steps 5-7 from the single solvent protocol, using ice-cold heptane to wash the crystals.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL) (Estimated)Solubility at Boiling Point ( g/100 mL) (Estimated)Suitability for Recrystallization
Methanol~5> 30Good
Ethanol~4> 25Good
Isopropanol~3> 20Very Good
Ethyl Acetate~10> 40Fair (high solubility when cold)
Toluene~8> 35Fair (can be used with an anti-solvent)
Heptane< 0.1~1Good as an anti-solvent
WaterInsolubleInsolubleNot suitable as a single solvent

Visualizations

Recrystallization_Troubleshooting cluster_start Start cluster_process Recrystallization Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath no_crystals No Crystals Form cool->no_crystals Issue? oiling_out Product Oils Out cool->oiling_out Issue? filter Vacuum filter crystals ice_bath->filter dry Dry crystals filter->dry low_yield Low Yield filter->low_yield Issue? colored_product Colored Product filter->colored_product Issue? pure_product Pure Product dry->pure_product boil_solvent Boil off some solvent no_crystals->boil_solvent Too much solvent? seed_crystal Add seed crystal/ Scratch flask no_crystals->seed_crystal Supersaturated? change_solvent Change solvent no_crystals->change_solvent Poor solvent choice? slow_cool Reheat, add solvent, cool slower oiling_out->slow_cool use_less_solvent Use less solvent low_yield->use_less_solvent add_charcoal Add activated charcoal colored_product->add_charcoal boil_solvent->cool seed_crystal->cool slow_cool->cool use_less_solvent->dissolve add_charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Synthesis of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-tetralone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a prevalent synthetic route involving the reduction of 1,6-dimethoxynaphthalene (B30794).

Problem: Low Yield and Purity of this compound

Low yields and the presence of significant impurities are common challenges. Gas chromatography analysis of a reaction mixture has identified key byproducts that can complicate purification and reduce the overall efficiency of the synthesis.[1][2]

Possible Causes and Solutions:

  • High Reaction Temperature: The reduction of 1,6-dimethoxynaphthalene is sensitive to temperature. Higher temperatures can lead to decreased selectivity and the formation of undesired side products.[1] It is crucial to maintain the reaction temperature between 15-35°C.[1][2]

  • Incomplete Reaction: Unreacted starting material (1,6-dimethoxynaphthalene) is a common impurity.[1] Ensure the reaction is allowed to proceed for the recommended duration (35-48 hours) and that the metallic sodium is added portion-wise to maintain a steady reaction rate.[1][2]

  • Side Reactions: The formation of 2-tetralone (B1666913) as a byproduct has been observed, indicating potential demethylation under the reaction conditions.[1] Careful control of reaction parameters is essential to minimize this side reaction.

  • Inefficient Purification: The crude product often contains a mixture of the desired product, starting material, and byproducts. A purification strategy involving bisulfite adduct formation can be employed to selectively isolate the ketone products from other impurities.[3][4]

Quantitative Analysis of Byproducts

The following table summarizes the composition of a crude reaction product from the reduction of 1,6-dimethoxynaphthalene under different conditions, as determined by gas chromatography.[1][2] This data highlights the impact of reaction conditions on product distribution.

CompoundPercentage in Crude Product (Condition 1)Percentage in Crude Product (Condition 2)Percentage in Crude Product (Condition 3)
This compound 46.2% 44.9% 38.6%
2-Tetralone7.1%7.1%26.3%
1,6-Dimethoxynaphthalene10.3%13.2%2.3%
Other Byproducts21.2%22.2%27.1%
Overall Yield 81% 79% 50%

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary synthetic methods reported:

  • Birch Reduction: This method involves the reduction of 1,6-dimethoxynaphthalene using metallic sodium in an ethanol-ammonia medium.[1][2][3] This route is noted for its use of readily available starting materials.[3]

  • Friedel-Crafts Acylation/Cyclization: This route starts with 3-methoxyphenylacetic acid, which is converted to its acid chloride and then reacted with ethylene (B1197577) in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to form the tetralone ring system.[3][4][5] This method is described as having mild reaction conditions and high yield.[3][4]

Q2: I am observing a significant amount of unreacted 1,6-dimethoxynaphthalene in my final product. What can I do?

This indicates an incomplete reaction. Consider the following:

  • Reaction Time: Ensure the reaction is running for the full recommended time of 35-48 hours.[1]

  • Sodium Addition: The metallic sodium should be added in portions to maintain the reaction.[2]

  • Reagent Quality: Verify the quality and dryness of your ethanol (B145695) and liquid ammonia (B1221849), as moisture can quench the reaction.

Q3: My final product is a dark oil and difficult to purify. What purification methods are recommended?

For the crude product obtained from the Birch reduction, purification can be challenging due to the presence of multiple byproducts.[1] A common and effective method is to utilize the reactivity of the ketone group. The crude product can be treated with a saturated sodium bisulfite solution to form a solid adduct with this compound.[3][4] This adduct can be filtered and then treated with a base, such as sodium carbonate, to regenerate the purified ketone.[3][4]

Q4: Are there any safer alternatives to using metallic sodium?

The use of metallic sodium can be hazardous.[5] The synthetic route starting from 3-methoxyphenylacetic acid avoids the use of metallic sodium and is presented as a safer alternative with milder reaction conditions.[3][4]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material (e.g., 3-methoxyphenylacetic acid or 1,6-dimethoxynaphthalene) to determine if the reaction is complete.[5] For more detailed analysis of product distribution, gas chromatography (GC) is an effective technique.[1][2]

Experimental Protocols

Synthesis of this compound via Birch Reduction of 1,6-Dimethoxynaphthalene

This protocol is adapted from published patent literature.[1][2]

Materials:

  • 1,6-Dimethoxynaphthalene

  • Anhydrous Ethanol

  • Liquid Ammonia

  • Metallic Sodium

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • In a suitable reactor, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol and liquid ammonia. The typical weight ratios are 6.0-9.0 parts ethanol and 0.05-0.4 parts liquid ammonia to 1 part 1,6-dimethoxynaphthalene.[1]

  • Stir the mixture until all solids are dissolved.

  • Carefully add metallic sodium (as wire or small pieces) in portions to the reaction mixture. The total weight ratio of sodium to 1,6-dimethoxynaphthalene should be between 0.7-1.2:1.[1]

  • Maintain the reaction temperature between 15-35°C using appropriate cooling.[1]

  • Continue the reaction with stirring for 35-48 hours.[1]

  • Upon completion, cautiously quench the reaction by the dropwise addition of water.

  • Distill off the ethanol and water mixture.

  • To the residue, add water and stir to dilute. Separate the organic (oil) layer.

  • Mix the organic layer with dilute hydrochloric acid and reflux to hydrolyze any intermediates.

  • Separate the organic layer to obtain crude this compound.

Synthesis of this compound from 3-Methoxyphenylacetic Acid

This protocol is based on a described multi-step synthesis.[4][5]

Step 1: Formation of 3-Methoxyphenylacetyl Chloride

  • To a flask containing 3-methoxyphenylacetic acid, add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[5]

  • Heat the mixture (e.g., 80-90°C) for several hours until the reaction is complete as monitored by TLC.[5]

  • Purify the resulting 3-methoxyphenylacetyl chloride, for example, by recrystallization from n-hexane.[4]

Step 2: Friedel-Crafts Reaction with Ethylene

  • Dissolve the purified 3-methoxyphenylacetyl chloride in a suitable solvent.

  • In the presence of a catalyst, such as anhydrous aluminum chloride, bubble ethylene gas through the solution.[4]

  • Maintain the reaction at a low temperature (e.g., -10°C to 0°C) for 3-6 hours.[4]

  • After the reaction, remove the solvent by distillation under reduced pressure.

  • Work up the reaction mixture, for example, by adding water and extracting with a solvent like toluene.[4]

Step 3: Purification via Bisulfite Adduct Formation

  • Dissolve the crude product in a solvent such as ethyl acetate.

  • Add a saturated solution of sodium bisulfite and stir for 2-4 hours to form a precipitate.[4]

  • Filter the solid adduct, wash, and dry.

  • Treat the solid adduct with a saturated sodium carbonate solution at an elevated temperature (e.g., 60-80°C) for 2-4 hours to regenerate the purified this compound.[4]

Visualizations

Side_Reactions_in_5_Methoxy_2_tetralone_Synthesis Side Reactions in the Synthesis of this compound cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reactions / Byproducts 1_6_Dimethoxynaphthalene 1,6-Dimethoxynaphthalene 5_Methoxy_2_tetralone This compound (Desired Product) 1_6_Dimethoxynaphthalene->5_Methoxy_2_tetralone Na, EtOH, NH3 (Birch Reduction) Crude_Product Crude Product Mixture 5_Methoxy_2_tetralone->Crude_Product Unreacted_Starting_Material Unreacted 1,6-Dimethoxynaphthalene Unreacted_Starting_Material->Crude_Product 2_Tetralone 2-Tetralone (Demethylation Product) 2_Tetralone->Crude_Product

Caption: Main reaction and side products in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Low Yield or Purity Issue Analyze Analyze Crude Product (GC, TLC) Start->Analyze High_SM High Starting Material? Analyze->High_SM Check_Time_Reagents Increase Reaction Time Check Reagent Quality High_SM->Check_Time_Reagents Yes High_Byproducts High Byproducts? High_SM->High_Byproducts No End Optimized Synthesis Check_Time_Reagents->End Check_Temp Verify and Control Reaction Temperature (15-35°C) High_Byproducts->Check_Temp Yes Purification_Issue Implement Bisulfite Purification High_Byproducts->Purification_Issue No Check_Temp->End Purification_Issue->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Birch Reduction of 1,6-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful execution and optimization of the Birch reduction of 1,6-dimethoxynaphthalene (B30794). This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data from related reactions to guide your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions that may arise during the Birch reduction of 1,6-dimethoxynaphthalene.

Q1: What is the expected major product for the Birch reduction of 1,6-dimethoxynaphthalene?

A1: For naphthalenes with electron-donating groups like methoxy (B1213986) (-OCH₃), the reduction typically occurs in the unsubstituted ring.[1] In the case of 1,6-dimethoxynaphthalene, the methoxy groups are on separate rings. The reduction is therefore expected to proceed on one of the rings, leading to a dihydro-naphthalene derivative. The precise isomer formed will depend on the kinetic protonation of the intermediate anion.

Q2: My reaction is showing a very low yield or is not proceeding to completion. What are the possible causes?

A2: Low yields in a Birch reduction can stem from several factors:

  • Inactive Metal: The surface of the alkali metal (lithium or sodium) may be oxidized. Ensure you are using freshly cut, clean pieces of the metal.

  • Wet Solvents/Ammonia (B1221849): The Birch reduction is highly sensitive to moisture. Ensure your solvents (e.g., THF, diethyl ether) and liquid ammonia are anhydrous. Commercial liquid ammonia often contains iron impurities and may need to be distilled before use.[1]

  • Insufficient Reducing Agent: Ensure a sufficient excess of the alkali metal is used. A persistent deep blue color of the solution indicates the presence of solvated electrons and an excess of the reducing agent.[2]

  • Low Reaction Temperature: The reaction is typically carried out at the boiling point of ammonia (-33 °C) or at -78 °C.[2][3] If the temperature is too high, the ammonia will evaporate too quickly.

Q3: I am observing over-reduction of my product to a tetrahydronaphthalene derivative. How can I prevent this?

A3: Over-reduction can occur if the reaction conditions are too harsh or the reaction time is too long. To minimize this:

  • Control the amount of proton source: The presence of an alcohol (like t-butanol or ethanol) is crucial for the reduction.[4] Using a less reactive alcohol or a stoichiometric amount can sometimes help prevent over-reduction.

  • Limit reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed (e.g., by TLC analysis).

  • Choice of Metal: Lithium is generally a more powerful reducing agent than sodium.[4] If over-reduction is an issue, switching from lithium to sodium might be beneficial.

Q4: The workup of my reaction is difficult, and I am getting a complex mixture of products. What could be the issue?

A4: A complex product mixture can be due to side reactions or isomerization of the desired product.

  • Isomerization: The initially formed 1,4-diene can isomerize to the more stable conjugated 1,3-diene, especially if the reaction mixture is allowed to warm up in the presence of a base.[5] Ensure a rapid and effective quench of the reaction at low temperature, typically with a proton source like ammonium (B1175870) chloride, to neutralize the basic conditions.[6]

  • Cleavage of Methoxy Group: In some cases, particularly with methoxy-substituted naphthalenes, demethylation can be a side reaction.[7] This can be influenced by the reaction time and the amount of reducing agent.

  • Order of Addition: The order in which reagents are added can be critical. Often, the substrate and alcohol are dissolved in a co-solvent and added to the metal-ammonia solution, or the metal is added last.[6]

Q5: The deep blue color of the reaction disappears quickly after adding the metal. What does this indicate?

A5: The rapid disappearance of the blue color indicates that the solvated electrons are being consumed as soon as they are formed. This is often due to the presence of impurities that are readily reduced, such as water, oxygen, or iron salts in the ammonia.[1] Using high-purity reagents and ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial.

Quantitative Data on Birch Reduction of Methoxy-Substituted Naphthalenes

SubstrateMetal (equiv.)Proton Source (equiv.)Co-SolventTime (h)Yield (%)Side ProductsReference
2-MethoxynaphthaleneNa (excess)EtOHNH₃-34%Demethylated product (43%)[7]
AnisoleLi (6.0)t-BuOH (excess)NH₃5High-[3]
3-MethylanisoleLi (excess)-NH₃/THF-75-80%-[8]

Note: The conditions and yields can vary significantly based on the specific substrate and experimental setup.

Experimental Protocols

The following is a general protocol for the Birch reduction of a methoxy-naphthalene derivative. This protocol should be adapted and optimized for 1,6-dimethoxynaphthalene.

Materials:

  • 1,6-Dimethoxynaphthalene

  • Lithium or Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Anhydrous tert-butanol (B103910) or ethanol

  • Ammonium chloride (solid or saturated aqueous solution)

  • Dry ice/acetone condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for an inert atmosphere, and a septum. Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Condense Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50-100 mL of anhydrous liquid ammonia into the flask per gram of substrate.

  • Add Metal: To the liquid ammonia, carefully add small, freshly cut pieces of lithium or sodium metal until a persistent deep blue color is obtained.

  • Add Substrate: In a separate flask, dissolve the 1,6-dimethoxynaphthalene (1.0 equiv.) and anhydrous tert-butanol (2-4 equiv.) in a minimal amount of anhydrous THF.

  • Reaction: Slowly add the substrate solution to the vigorously stirred metal-ammonia solution at -78 °C. The reaction progress can be monitored by the persistence of the blue color. If the color fades, more metal can be added. Continue stirring for 2-5 hours.

  • Quench: Once the reaction is complete (as determined by TLC if possible), quench the reaction by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride until the blue color disappears.

  • Evaporate Ammonia: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of inert gas.

  • Workup: To the remaining slurry, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow

Birch_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Inert Atmosphere) B Condense Anhydrous Liquid Ammonia (-78 °C) A->B C Dissolve Alkali Metal (e.g., Li, Na) B->C E Add Substrate Solution to Metal-Ammonia (Maintain -78 °C) C->E D Prepare Substrate Solution (1,6-DMN + Alcohol in THF) D->E F Stir for 2-5h (Monitor Blue Color) E->F G Quench Reaction (e.g., NH4Cl) F->G H Evaporate Ammonia G->H I Aqueous Workup & Extraction H->I J Purify Product (Chromatography) I->J

Caption: General experimental workflow for the Birch reduction of 1,6-dimethoxynaphthalene.

Troubleshooting Guide

Birch_Troubleshooting Start Reaction Issue? NoReaction No Reaction / Low Conversion Start->NoReaction Yes OverReduction Over-Reduction Observed Start:e->OverReduction:n Yes ComplexMixture Complex Product Mixture Start:s->ComplexMixture:n Yes CheckMoisture Check for Moisture? (Wet Solvents/Reagents) NoReaction->CheckMoisture DryReagents Use Anhydrous Solvents & Distill Ammonia CheckMoisture->DryReagents Yes CheckMetal Metal Surface Oxidized? CheckMoisture->CheckMetal No CleanMetal Use Freshly Cut Metal CheckMetal->CleanMetal Yes CheckTime Reaction Time Too Long? OverReduction->CheckTime ReduceTime Reduce Reaction Time (Monitor by TLC) CheckTime->ReduceTime Yes CheckMetalType Using Lithium? CheckTime->CheckMetalType No UseSodium Consider Using Sodium CheckMetalType->UseSodium Yes CheckQuench Ineffective Quench? ComplexMixture->CheckQuench FastQuench Ensure Rapid Quench at Low Temperature CheckQuench->FastQuench Yes CheckDemethylation Demethylation Suspected? CheckQuench->CheckDemethylation No ReduceTimeEquiv Reduce Time & Equivalents of Metal CheckDemethylation->ReduceTimeEquiv Yes

Caption: Decision tree for troubleshooting common issues in Birch reduction.

References

Technical Support Center: Purification of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methoxy-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities in crude this compound may include:

  • Starting materials: Unreacted 3-methoxyphenylacetic acid or 1,6-dimethoxynaphthalene.

  • Byproducts: 2-tetralone (B1666913) and other isomers formed during cyclization.[1]

  • Reagents: Residual catalysts or solvents from the synthesis.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification methods are:

  • Sodium Bisulfite Adduct Formation: This chemical method is highly selective for ketones and is effective for removing non-ketonic impurities.[2][3]

  • Column Chromatography: A standard chromatographic technique for separating the target compound from impurities with different polarities.

  • Recrystallization: A classic purification technique for solid compounds, suitable for removing small amounts of impurities.

Q3: What is the expected purity of this compound after purification?

A3: The achievable purity depends on the chosen method and the initial purity of the crude product. Typically, purities of >98% can be achieved with careful execution of the purification protocols.[4][5]

Q4: How can I monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the purity of this compound.[5][6] A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile (B52724) and water is often employed.[6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity during column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Sodium Bisulfite Adduct Purification
Potential Cause Recommended Solution
Incomplete formation of the bisulfite adduct.Ensure the sodium bisulfite solution is saturated and freshly prepared. Increase the reaction time with vigorous stirring to ensure complete adduct formation.[3]
Incomplete regeneration of the ketone from the adduct.Ensure the pH is sufficiently basic (pH > 10) during the hydrolysis of the adduct with sodium carbonate or hydroxide (B78521) to drive the equilibrium towards the free ketone.[7]
Loss of product during extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to ensure complete recovery of the liberated ketone from the aqueous phase.[8]
Problem 2: Incomplete Removal of Impurities by Column Chromatography
Potential Cause Recommended Solution
Improper solvent system (eluent).Optimize the solvent system by TLC. A common starting point is a mixture of petroleum ether and ethyl acetate.[3] A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate impurities with similar polarities.
Column overloading.Reduce the amount of crude material loaded onto the column. The amount of sample should generally not exceed 1-5% of the stationary phase mass.[9]
Poorly packed column.Ensure the column is packed uniformly without any air bubbles or channels to prevent band broadening and poor separation.[9][10]
Problem 3: Oiling Out or Poor Crystal Formation During Recrystallization
Potential Cause Recommended Solution
Inappropriate solvent choice.Select a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include ethanol, isopropanol, and mixtures of hexane (B92381)/ethyl acetate.
Solution is too concentrated or cooled too quickly.Ensure the minimum amount of hot solvent is used to fully dissolve the compound. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.
Presence of significant amounts of impurities.If the crude product is highly impure, consider a preliminary purification step (e.g., sodium bisulfite adduct formation or column chromatography) before attempting recrystallization.

Experimental Protocols

Purification via Sodium Bisulfite Adduct Formation

This method is highly effective for separating this compound from non-ketonic impurities.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 2-4 hours. A precipitate of the bisulfite adduct will form.[3]

  • Filter the solid adduct and wash it with the organic solvent to remove any soluble impurities.

  • Suspend the washed adduct in water and add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution until the mixture is strongly basic (pH > 10).[7][8]

  • Stir the mixture until the adduct fully decomposes, liberating the purified this compound.

  • Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

Diagram of Sodium Bisulfite Adduct Purification Workflow

G cluster_adduct_formation Adduct Formation cluster_separation Separation cluster_regeneration Ketone Regeneration cluster_extraction Extraction & Isolation crude Crude this compound in Ethyl Acetate add_bisulfite Add Saturated Sodium Bisulfite Solution crude->add_bisulfite stir Stir Vigorously (2-4 hours) add_bisulfite->stir precipitate Bisulfite Adduct Precipitate Forms stir->precipitate filter Filter Adduct precipitate->filter wash Wash with Ethyl Acetate filter->wash impurities Soluble Impurities (in filtrate) filter->impurities suspend Suspend Adduct in Water wash->suspend add_base Add Saturated Sodium Carbonate (pH > 10) suspend->add_base decompose Adduct Decomposes add_base->decompose extract Extract with Ethyl Acetate decompose->extract dry Dry and Concentrate extract->dry pure_product Purified this compound dry->pure_product

Caption: Workflow for the purification of this compound via sodium bisulfite adduct formation.

Purification by Column Chromatography

This technique is suitable for separating impurities with different polarities from the target compound.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed bed. Add a layer of sand on top of the silica gel.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, determined by prior TLC analysis. A common eluent is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[3]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Purity Analysis: Analyze the purity of each fraction using TLC or HPLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Logical Diagram for Column Chromatography Troubleshooting

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography solvent Incorrect Solvent System start->solvent overload Column Overloading start->overload packing Improper Column Packing start->packing optimize_solvent Optimize Eluent with TLC solvent->optimize_solvent reduce_load Reduce Sample Load overload->reduce_load repack_column Repack Column Uniformly packing->repack_column

Caption: Troubleshooting logic for poor separation in column chromatography.

Data Summary

The following table provides a qualitative comparison of the primary purification methods for this compound.

Purification Method Selectivity Scalability Typical Purity Advantages Disadvantages
Sodium Bisulfite Adduct High (for ketones)Good>98%Excellent for removing non-ketonic impurities.Involves chemical reactions and multiple steps.
Column Chromatography VariableModerate>98%Can separate impurities with similar properties.Can be time-consuming and requires significant solvent usage.
Recrystallization ModerateExcellent>99% (if successful)Simple, cost-effective, and can yield very high purity.Highly dependent on finding a suitable solvent; may not be effective for removing large amounts of impurities.

References

Technical Support Center: Industrial Scale-Up of 5-Methoxy-2-tetralone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 5-Methoxy-2-tetralone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the industrial production of this compound?

A1: The two main routes for industrial-scale synthesis are:

  • Birch Reduction of 1,6-Dimethoxynaphthalene (B30794): This method involves the reduction of 1,6-dimethoxynaphthalene using a metal like sodium in an ethanol (B145695) and ammonia (B1221849) medium.[1][2] This is followed by hydrolysis to yield this compound.

  • Friedel-Crafts Acylation of a 3-Methoxyphenylacetic Acid Derivative: This route starts with 3-methoxyphenylacetic acid, which is converted to its acid chloride. This intermediate then undergoes an intramolecular Friedel-Crafts acylation or a related cyclization reaction to form the tetralone ring structure.[2][3][4]

Q2: What are the major challenges associated with the Birch Reduction route for scale-up?

A2: The primary challenges include:

  • Safety: The use of metallic sodium, which is highly reactive and potentially explosive, requires specialized handling and equipment, posing safety risks during large-scale production.[3][4]

  • Low Selectivity and Impurity Profile: High reaction temperatures can lead to low selectivity for this compound and the formation of various by-products, making purification difficult.[1] Common impurities include 2-tetralone (B1666913) and unreacted 1,6-dimethoxynaphthalene.[1]

  • Harsh Reaction Conditions: The use of liquid ammonia and the need for careful temperature control add to the complexity and cost of industrial-scale operations.[1][2]

Q3: Why is the Friedel-Crafts acylation route often considered more suitable for industrial production?

A3: This route is often favored for large-scale production due to:

  • Milder Reaction Conditions: The synthesis involves less hazardous reagents and more manageable reaction conditions compared to the Birch reduction.[2][3]

  • Higher Yield and Purity: This method can offer a higher yield of the final product with fewer by-products, simplifying the purification process.[2][3]

  • Simplified Operations: The overall process is often shorter and less complex, which is advantageous for industrial applications.[2][3]

Q4: What are common impurities in this compound production and how can they be controlled?

A4: Common impurities depend on the synthetic route:

  • Birch Reduction Route: Impurities often include 2-tetralone and unreacted 1,6-dimethoxynaphthalene.[1] Control strategies involve optimizing the reaction temperature (15-35°C is recommended for better selectivity) and the ratio of reactants.[1][2]

  • Friedel-Crafts Acylation Route: By-products can arise from incomplete reactions or side reactions. Purification often involves forming a bisulfite adduct of the desired ketone, which allows for separation from non-ketonic impurities, followed by regeneration of the purified this compound.[2][3]

Q5: What analytical methods are recommended for monitoring reaction progress and final product purity?

A5: For monitoring the reaction and ensuring the purity of the final product, which should typically be above 98%, the following analytical techniques are crucial:

  • Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the appearance of products and by-products, especially in the Birch reduction route.[1]

  • High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the final product and quantifying impurities.[5]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction in real-time at the laboratory scale before scaling up.[4]

Troubleshooting Guides

Route 1: Birch Reduction of 1,6-Dimethoxynaphthalene
Problem Potential Cause Recommended Solution
Low Yield High reaction temperature leading to side reactions.Maintain the reaction temperature between 15-35°C to improve the selectivity for this compound.[1][2]
Incomplete reaction.Ensure the reaction is run for a sufficient amount of time (35-48 hours is suggested) and that the metallic sodium is added in portions.[1][2]
High Levels of 2-Tetralone Impurity Over-reduction or harsh hydrolysis conditions.Carefully control the amount of reducing agent and use dilute hydrochloric acid for the hydrolysis step under reflux.[1]
Presence of Unreacted 1,6-Dimethoxynaphthalene Insufficient amount of reducing agent or short reaction time.Ensure the correct stoichiometric ratio of sodium to 1,6-dimethoxynaphthalene (0.7-1.2:1 by weight) is used and allow the reaction to proceed for the recommended duration.[2]
Difficult Purification Formation of multiple, closely related by-products.Optimize the reaction conditions to improve selectivity. Consider purification via fractional distillation or chromatography, although this can be challenging at scale.
Safety Concerns during Sodium Handling Reactivity of metallic sodium with moisture or air.Use appropriate personal protective equipment, handle sodium under an inert atmosphere (e.g., nitrogen or argon), and ensure all equipment is dry.
Route 2: Friedel-Crafts Acylation of 3-Methoxyphenylacetic Acid Derivative
Problem Potential Cause Recommended Solution
Low Yield in Acid Chloride Formation Incomplete reaction with thionyl chloride.Ensure an adequate excess of thionyl chloride is used and that the reaction is heated (e.g., to 90°C) for a sufficient duration (e.g., 3 hours) to drive the reaction to completion.[4]
Degradation of the acid chloride.After formation, remove excess thionyl chloride under reduced pressure at a controlled temperature (e.g., 60°C) to prevent decomposition.[4]
Inefficient Intramolecular Cyclization Inappropriate catalyst or reaction conditions.The choice of Lewis acid catalyst and solvent is critical. Ensure anhydrous conditions are maintained.
Formation of Polymeric By-products Intermolecular reactions competing with the desired intramolecular cyclization.Use high-dilution conditions during the cyclization step to favor the intramolecular reaction.
Incomplete Purification with Sodium Bisulfite Insufficient reaction time or incorrect pH.Allow for sufficient stirring time (e.g., 2-4 hours) for the bisulfite adduct to form completely. The subsequent liberation of the ketone with a base like sodium carbonate should be monitored to ensure completion.[3]
Product Purity Below 98% Lingering starting materials or side-products.Recrystallization of the intermediate 3-methoxyphenylacetyl chloride from a solvent like n-hexane can improve its purity before proceeding to the next step.[3] Consider a final recrystallization of the this compound product.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Yield and Purity in the Birch Reduction Route

Parameter Condition 1 Condition 2 Condition 3 Reference
Temperature Reflux25-35°C15-25°C[1]
Reaction Time 2.5 hours~40 hours~40 hours[1]
Yield 50%81%81%[1]
This compound Purity (GC) 38.6%46.2%46.2%[1]
2-Tetralone Impurity (GC) 26.3%7.1%7.1%[1]
1,6-Dimethoxynaphthalene Impurity (GC) 2.3%10.3%10.3%[1]

Experimental Protocols

Protocol 1: Birch Reduction of 1,6-Dimethoxynaphthalene

Materials:

  • 1,6-Dimethoxynaphthalene

  • Anhydrous Ethanol

  • Liquid Ammonia

  • Metallic Sodium

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • In a suitable reactor, charge 1,6-dimethoxynaphthalene, anhydrous ethanol, and liquid ammonia. The recommended weight ratio of anhydrous ethanol to 1,6-dimethoxynaphthalene is between 6.0-9.0:1, and for liquid ammonia, it is 0.05-0.4:1.[2]

  • Stir the mixture until all solids are completely dissolved.

  • Prepare metallic sodium by pressing it into fine filaments. The recommended weight ratio of sodium to 1,6-dimethoxynaphthalene is 0.7-1.2:1.[2]

  • Add the sodium filaments to the reaction mixture in portions.

  • Control the rate of sodium addition and the reactor's heat exchange system to maintain the reaction temperature between 15-35°C.[1]

  • Continue the reaction for 35-48 hours.[2]

  • After the reaction is complete, cautiously add water dropwise to quench any unreacted sodium and dilute the reaction mixture.

  • Distill off the mixture of ethanol and water.

  • To the remaining residue, add water, stir to dilute, and then separate the organic (oil) layer.

  • Mix the separated organic layer with dilute hydrochloric acid and heat to reflux to facilitate hydrolysis.

  • After hydrolysis, separate the organic layer to obtain crude this compound.[1]

  • Further purification may be required to achieve the desired purity.

Protocol 2: Synthesis via Friedel-Crafts Acylation Route

Materials:

  • 3-Methoxyphenylacetic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (catalyst)

  • n-Hexane

  • Ethylene (B1197577)

  • Lewis Acid Catalyst (e.g., AlCl₃)

  • Appropriate Solvent for cyclization

  • Saturated Sodium Bisulfite solution

  • Saturated Sodium Carbonate solution

  • Ethyl Acetate (B1210297)

Procedure:

  • Formation of 3-Methoxyphenylacetyl chloride:

    • In a reactor, combine 3-methoxyphenylacetic acid and a catalytic amount of DMF.

    • Slowly add thionyl chloride at a controlled temperature (e.g., 55°C).[4]

    • After the addition is complete, heat the mixture to 80-100°C for 2-5 hours.[3]

    • Remove excess thionyl chloride by distillation under reduced pressure.[4]

  • Purification of the Acid Chloride:

    • Dissolve the crude 3-methoxyphenylacetyl chloride in hot n-hexane (e.g., 70°C) and then cool to recrystallize (e.g., 10°C).[3]

    • Filter and dry the purified crystals.

  • Cyclization Reaction:

    • In a separate reactor under an inert atmosphere, dissolve the purified 3-methoxyphenylacetyl chloride in a suitable anhydrous solvent.

    • Add a Lewis acid catalyst (e.g., AlCl₃).

    • Introduce ethylene gas into the reaction mixture under controlled pressure and temperature. This step leads to the formation of the this compound ring structure.

  • Purification of this compound:

    • After the reaction, quench the mixture and extract the crude product.

    • Dissolve the crude product in ethyl acetate and add a saturated solution of sodium bisulfite.

    • Stir the mixture for 2-4 hours until a precipitate (the bisulfite adduct) forms.[3]

    • Filter the precipitate, wash, and dry it.

    • Add the dried adduct to a saturated sodium carbonate solution and heat to 60-80°C for 2-4 hours to regenerate the purified this compound.[3]

    • Extract the final product and purify further if necessary (e.g., by distillation or recrystallization).

Visualizations

G cluster_0 Route 1: Birch Reduction cluster_1 Route 2: Friedel-Crafts Acylation A 1,6-Dimethoxynaphthalene B Birch Reduction (Na, EtOH, liq. NH3) A->B C Intermediate B->C D Hydrolysis (dil. HCl) C->D E Crude this compound D->E F Purification E->F G Final Product F->G H 3-Methoxyphenylacetic Acid I Acid Chloride Formation (SOCl2) H->I J 3-Methoxyphenylacetyl Chloride I->J K Intramolecular Cyclization (Lewis Acid, Ethylene) J->K L Crude this compound K->L M Purification (Bisulfite Adduct) L->M N Final Product M->N

Caption: Overview of the two primary synthetic routes for this compound.

G start Low Yield in Birch Reduction q1 Is the reaction temperature maintained at 15-35°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction run for at least 35-48 hours? a1_yes->q2 sol1 Adjust cooling/heating to maintain 15-35°C for better selectivity. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Na to starting material ratio correct (0.7-1.2:1)? a2_yes->q3 sol2 Increase reaction time to ensure completion. a2_no->sol2 a3_no No q3->a3_no end_node If issues persist, analyze for inhibitors or reagent quality. q3->end_node Yes sol3 Adjust reactant stoichiometry. a3_no->sol3

Caption: Troubleshooting workflow for low yield in the Birch Reduction synthesis.

References

By-product formation in the Friedel-Crafts acylation for tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetralone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the intramolecular Friedel-Crafts acylation for producing tetralone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of α-tetralone is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in intramolecular Friedel-Crafts acylation for tetralone synthesis can stem from several factors:

  • Purity of Starting Materials: Ensure the 4-arylbutyric acid or its corresponding acyl chloride is pure. Impurities can interfere with the catalyst or lead to side reactions.

  • Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Ensure the catalyst is fresh and handled under strictly anhydrous conditions. The use of a stoichiometric amount of the Lewis acid is often required because both the starting material and the ketone product form complexes with it.[1]

  • Reaction Temperature: The optimal temperature is crucial. For many cyclizations of 4-arylbutyric acids, temperatures between 85-100°C are effective when using catalysts like methanesulfonic acid.[2] For AlCl₃-mediated reactions, lower temperatures (0-10°C) are often used initially.[3] Running the reaction at too high a temperature can promote side reactions.

  • Insufficient Reaction Time: While some modern methods using microwave irradiation can be rapid[4], traditional methods may require several hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion.

  • Inadequate Quenching/Workup: The reaction workup is critical. The reaction complex must be carefully decomposed, typically by pouring it onto a mixture of ice and concentrated acid.[3] Product degradation can occur during this step if not performed correctly.

Q2: I am observing the formation of a significant, non-polar by-product that is difficult to separate. What is it and how can I prevent it?

A2: A common non-polar by-product is a substituted naphthalene (B1677914) derivative. This occurs when the tetralone product undergoes dehydration followed by aromatization.[5] This is particularly prevalent under strongly acidic conditions or at elevated temperatures.

Prevention Strategies:

  • Milder Reagents: Use a milder demethylating agent like boron tribromide in a non-acidic solvent if applicable to your specific synthesis.[5]

  • Temperature Control: Carefully control the reaction temperature to avoid excessive heat, which promotes the dehydration-aromatization cascade.

  • Reaction Time: Avoid unnecessarily long reaction times once the desired product has formed.

Q3: My product is contaminated with over-reduction products like 5-hydroxy-1-tetralol. How can I avoid this?

A3: The formation of tetralol derivatives indicates an over-reduction of the ketone functional group. This is a common issue in syntheses that involve a reduction step, such as the Haworth synthesis or the catalytic hydrogenation of dihydroxynaphthalenes.[3][5]

Prevention Strategies:

  • Monitor Reactant Consumption: When using catalytic hydrogenation, carefully monitor the hydrogen uptake and stop the reaction as soon as one molar equivalent has been consumed.[5]

  • Selective Catalysts: Employ a selective catalyst that favors the reduction of the aromatic ring over the ketone, and optimize reaction pressure and time.

  • Alternative Reductions: In a Haworth synthesis, the Clemmensen (using zinc-mercury amalgam in acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are specifically used to reduce the keto-acid intermediate to 4-phenylbutanoic acid without affecting the carboxylic acid, which is then cyclized in a separate step.[3][6]

Q4: Is it better to use a 4-arylbutyric acid or its corresponding acyl chloride as the starting material?

A4: The choice between a 4-arylbutyric acid and its acyl chloride depends on the desired reactivity and reaction conditions.

  • 4-Arylbutyric Acid: This is a direct and common method.[3] It requires a strong acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid) to protonate the carboxylic acid, which then forms the reactive acylium ion.[3][7] These reactions can be challenging due to the lower reactivity of carboxylic acids.[4][8]

  • 4-Arylbutyric Acid Chloride: Acyl chlorides are generally more reactive than their corresponding carboxylic acids.[9][10] They readily form an acylium ion in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[11] This increased reactivity can lead to shorter reaction times and milder conditions.[11] However, it also requires an extra synthetic step to prepare the acyl chloride from the carboxylic acid.

Data Presentation: Reaction Conditions and Yields

The efficiency of tetralone synthesis is highly dependent on the chosen substrate, catalyst, and reaction conditions. The table below summarizes quantitative data from representative procedures.

Starting MaterialCatalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Phenylbutanoic AcidAlCl₃, SOCl₂Benzene (B151609)0-10185-91[3]
4-Phenyl-1-butanolPhosphoric Acid---50[7]
4-Arylbutyric AcidsBi(NTf₂)₃ / M(OTf)₃---Good[8]
ortho-Allylbenzaldehydes[Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS---Good[12]
4-Phenylbutyric AcidMethanesulfonic Acid-85-100--[2]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoic Acid to α-Tetralone [3]

This protocol is adapted from established literature procedures for the synthesis of α-tetralone.

Materials:

  • 4-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (or a suitable inert solvent like dichloromethane)

  • Ice

  • Concentrated hydrochloric acid

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Acyl Chloride (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid in a minimal amount of anhydrous benzene. Slowly add an excess of thionyl chloride. Gently reflux the mixture for 30 minutes to convert the carboxylic acid to its acyl chloride.

  • Solvent Removal: Remove the excess thionyl chloride and benzene under reduced pressure.

  • Friedel-Crafts Cyclization: Cool the flask containing the crude 4-phenylbutanoyl chloride in an ice bath. Add fresh anhydrous benzene as a solvent. While stirring vigorously, add anhydrous aluminum chloride portion-wise, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 1 hour at 0-10°C.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Extract the aqueous layer twice with small portions of benzene.

  • Washing: Combine the organic extracts and wash them sequentially with water, 10% sodium carbonate solution, water again, and finally with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent. Filter and remove the solvent by distillation.

  • Purification: Purify the resulting crude α-tetralone by vacuum distillation. The product is typically collected at 135-137°C/15 mm Hg.

Visualizations

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

G Mechanism of Tetralone Synthesis sub 4-Arylbutyric Acid or Acyl Chloride acylium Acylium Ion Intermediate sub->acylium + Catalyst cat Lewis Acid (e.g., AlCl₃) cat->acylium sigma Resonance-Stabilized Sigma Complex acylium->sigma Intramolecular Electrophilic Attack product α-Tetralone sigma->product Rearomatization (-H⁺)

Caption: Intramolecular Friedel-Crafts acylation pathway to α-tetralone.

By-Product Formation Pathway

G By-Product Formation Pathway start Acylium Ion tetralone Desired Product: α-Tetralone start->tetralone Intramolecular Cyclization byproduct By-Product: Naphthalene Derivative tetralone->byproduct Dehydration & Aromatization conditions High Temperature Strongly Acidic conditions->byproduct

Caption: Formation of an aromatized by-product from the tetralone product.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow start Start: Low Tetralone Yield check_sm Check Purity of Starting Materials start->check_sm check_cat Verify Catalyst Activity (Anhydrous Conditions) check_sm->check_cat check_cond Optimize Reaction (Temp, Time) check_cat->check_cond analyze_bp Analyze By-Products (GC-MS, NMR) check_cond->analyze_bp end Resolution: Improved Yield analyze_bp->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Stabilizing 5-Methoxy-2-tetralone during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-tetralone. The information provided is designed to help stabilize the compound during storage and handling, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to air and moisture.[1][2] To ensure its stability, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically between 2-8°C.[3] It is crucial to keep the container tightly closed and to handle and store the compound under an inert gas, such as nitrogen or argon.[1][2]

Q2: My this compound has changed color (e.g., yellowed or darkened). What could be the cause?

A2: A change in color is a common indicator of degradation. This is likely due to oxidation, as this compound is known to be air-sensitive.[1][2] The position alpha to the ketone is susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen, which can lead to the formation of colored impurities.[4][5] Exposure to light can also contribute to the degradation of aromatic ketones.

Q3: I suspect my this compound has degraded. How can I check its purity?

A3: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for purity determination.[6] A specific reverse-phase HPLC method has been developed for this compound.[6] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify potential volatile impurities and degradation products.[7]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of the parent compound, α-tetralone, the primary degradation pathway is likely autoxidation. This process can lead to the formation of hydroperoxides, which can further decompose to yield α-diones and acidic byproducts through ring-opening.[8] For 1-tetralone, autoxidation has been shown to produce hydroperoxides that can break down into 1,2-diketones and subsequently to acidic compounds.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to air and/or moisture leading to oxidation and/or hydration.Discard the reagent if significant degradation is suspected. For future use, ensure storage in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or desiccator with a nitrogen/argon purge).[1][2] Purchase smaller quantities to minimize the duration of storage after opening.
Inconsistent or unexpected experimental results Degradation of the starting material leading to lower effective concentration and potential interference from impurities.Verify the purity of the this compound using HPLC or GC-MS before use.[6][7] If degradation is confirmed, purify the compound by recrystallization or chromatography if possible, or use a fresh, unopened batch.
Difficulty in handling the solid compound due to static or clumping Adsorption of atmospheric moisture.Handle the compound in a low-humidity environment, such as a glovebox or a nitrogen-purged glove bag.[2] Ensure all glassware and spatulas are thoroughly dried before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a published method for the analysis of this compound.[6]

Objective: To determine the purity of this compound and separate it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV
MS-Compatibility For MS applications, replace phosphoric acid with formic acid

Procedure:

  • Prepare the mobile phase by mixing acetonitrile, water, and the acidic modifier in the appropriate ratio. Degas the mobile phase before use.

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample solution by dissolving a known amount of the this compound to be tested in the same solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at the appropriate UV wavelength.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: Forced Degradation Study Protocol

This is a general protocol for conducting forced degradation studies, which are essential for understanding the stability of a compound.[9][10]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Exposure to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

Procedure:

  • For each stress condition, prepare a solution of this compound in the respective stress medium.

  • Maintain a control sample in the same solvent at room temperature, protected from light.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples (stressed and control) by the stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient for meaningful results.[10]

Visualizations

Degradation_Pathway This compound This compound Intermediate_Radical Benzylic Radical Intermediate This compound->Intermediate_Radical Initiation (e.g., light, heat) Peroxy_Radical Peroxy Radical Intermediate_Radical->Peroxy_Radical + O2 (Air) Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + R-H Degradation_Products Degradation Products (e.g., diones, ring-opened acids) Hydroperoxide->Degradation_Products Decomposition

Caption: Probable autoxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Store Store at 2-8°C under inert gas Sample Sample Preparation Store->Sample Handle Handle in inert atmosphere (glovebox) Handle->Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Data Data Interpretation HPLC->Data GCMS->Data Observe Observe Degradation (e.g., color change) Data->Observe Investigate Investigate Cause (e.g., air exposure) Observe->Investigate Action Take Corrective Action (e.g., improve storage) Investigate->Action

References

Troubleshooting low conversion rates in 5-Methoxy-2-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 5-Methoxy-2-tetralone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes:

Route A: Intramolecular Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction to form this compound is resulting in a low yield. What are the common causes?

Low yields in this intramolecular Friedel-Crafts acylation can often be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] Therefore, a stoichiometric amount or even an excess of the catalyst is often required.

  • Impure Starting Materials: The purity of the 3-methoxyphenylacetyl chloride is crucial. Any remaining 3-methoxyphenylacetic acid or thionyl chloride can interfere with the reaction.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the rate and selectivity.[2] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition, resulting in tarry materials.[1]

Q2: I am observing the formation of a dark, tarry substance in my Friedel-Crafts acylation reaction mixture. What is causing this and how can I prevent it?

The formation of dark, tarry materials is a common issue in Friedel-Crafts reactions and is typically a result of:

  • High Reaction Temperature: Overheating the reaction mixture can lead to polymerization and decomposition of the starting materials and product.[1] It is critical to maintain the recommended reaction temperature and monitor it closely.

  • Impure Reagents: Impurities in the starting materials or solvent can act as catalysts for unwanted side reactions, leading to the formation of polymeric byproducts.[1] Ensure all reagents and solvents are of high purity and anhydrous.

Q3: How can I improve the purity of my 3-methoxyphenylacetyl chloride before the cyclization step?

Recrystallization of the crude 3-methoxyphenylacetyl chloride from a non-polar solvent like n-hexane can significantly improve its purity.[3][4] This step is vital to remove any unreacted starting materials or byproducts from the first step that could inhibit the subsequent Friedel-Crafts acylation.

Route B: Birch Reduction

Q1: The Birch reduction of 1,6-dimethoxynaphthalene is giving a low yield of this compound. What are the likely reasons?

Low yields in the Birch reduction for this synthesis are often linked to the quality of the reagents, the reaction setup, and the control of reaction parameters.

  • Moisture Contamination: The reaction is highly sensitive to moisture. The liquid ammonia (B1221849) must be dry, and all glassware should be thoroughly oven-dried.

  • Purity of Sodium: The metallic sodium should be clean and free of any oxide layer. Cutting the sodium into small, fresh pieces immediately before use is recommended.[5]

  • Inadequate Temperature Control: The reduction is typically carried out at the boiling point of liquid ammonia (-33 °C).[6] Maintaining a low temperature is crucial for the stability of the radical anion intermediate and to prevent side reactions. Some procedures recommend temperatures between 15-35°C, which requires careful monitoring.[3][7]

  • Inefficient Quenching: The reaction must be carefully quenched. The choice of proton source (e.g., ethanol (B145695), t-butanol) and the method of addition are important for maximizing the yield of the desired product.[8]

Q2: I am getting a mixture of products in my Birch reduction, including the desired this compound and other byproducts. How can I improve the selectivity?

The formation of byproducts such as 2-tetralone (B1666913) and unreacted 1,6-dimethoxynaphthalene can be an issue.[9] To improve selectivity:

  • Control Reagent Stoichiometry: The ratio of sodium, alcohol, and the starting material is critical. The amount of alcohol (proton source) influences the reaction pathway.[8]

  • Optimize Reaction Time: The reaction time needs to be sufficient for the complete reduction of the starting material but not so long as to promote side reactions. Reaction times of 35-48 hours have been reported.[3][7]

  • Ensure Efficient Stirring: The reaction mixture can become a thick slurry.[5] Efficient stirring is necessary to ensure proper mixing of the reagents.

Q3: The workup of my Birch reduction is proving difficult and leading to product loss. What is the recommended procedure?

A careful workup is essential to isolate the product and avoid decomposition. A typical workup involves:

  • Careful quenching of the excess sodium, often with a proton source like an alcohol, followed by the addition of a solid like ammonium (B1175870) chloride.[5]

  • Evaporation of the ammonia.

  • Extraction of the product into an organic solvent.

  • Washing the organic layer to remove any inorganic salts and base.

  • Drying and concentrating the organic phase to obtain the crude product.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound via Birch Reduction.

Starting MaterialReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1,6-dimethoxynaphthaleneReflux2.55038.6[9]
1,6-dimethoxynaphthalene25-35488146.2[9]
1,6-dimethoxynaphthalene15-25408245.6[9]
1,6-dimethoxynaphthalene15-3535-48Not specifiedHigh selectivity[3][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation (Route A)

This protocol is based on the synthesis method involving the formation of an acid chloride followed by cyclization.[4][10]

Step 1: Synthesis of 3-methoxyphenylacetyl chloride

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 1.66 g (10 mmol) of 3-methoxyphenylacetic acid.

  • Place the flask in an oil bath and set the temperature to 55 °C.

  • In the dropping funnel, add 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide (DMF).

  • Once the reaction flask reaches 55 °C, slowly add the thionyl chloride/DMF mixture dropwise.

  • After the addition is complete, increase the oil bath temperature to 80-90 °C and stir the reaction mixture for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • Recrystallize the crude 3-methoxyphenylacetyl chloride from n-hexane to obtain the purified product.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a suitable reaction vessel, dissolve the purified 3-methoxyphenylacetyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Introduce ethylene (B1197577) gas into the reaction mixture while maintaining a low temperature.

  • After the addition of ethylene, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by reacting it with saturated sodium bisulfite to form a salt, followed by reduction with sodium carbonate to obtain the purified this compound.[3][4]

Protocol 2: Synthesis of this compound via Birch Reduction (Route B)

This protocol is based on the reduction of 1,6-dimethoxynaphthalene.[9]

  • Set up a three-necked flask with a dry ice condenser, a gas inlet, and a mechanical stirrer. Ensure all glassware is thoroughly oven-dried.

  • Condense liquid ammonia into the flask.

  • Add 42 g of 1,6-dimethoxynaphthalene and 340 g of absolute ethanol to the liquid ammonia with stirring until fully dissolved.

  • Carefully cut 35 g of sodium metal into small pieces and add them portion-wise to the reaction mixture.

  • Maintain the reaction temperature between 15-25 °C and stir for approximately 40 hours. The disappearance of the blue color indicates the consumption of sodium.

  • After the reaction is complete, carefully quench the excess sodium by the slow addition of water.

  • Allow the ammonia to evaporate.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer and wash it with dilute hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Mandatory Visualization

Troubleshooting_Friedel_Crafts_Acylation cluster_start Start cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions cluster_end Outcome start Low Conversion Rate in This compound Synthesis issue Identify Potential Cause start->issue catalyst Catalyst Inactivity/ Insufficient Amount issue->catalyst Catalyst Related reagents Impure Reagents/ Starting Material issue->reagents Reagent Purity conditions Sub-optimal Reaction Conditions (Temp/Time) issue->conditions Reaction Parameters solution_catalyst Use Fresh, Anhydrous Lewis Acid in Stoichiometric Excess catalyst->solution_catalyst solution_reagents Purify Starting Materials (e.g., Recrystallization) reagents->solution_reagents solution_conditions Optimize Temperature and Monitor Reaction Progress (TLC) conditions->solution_conditions end_goal Improved Conversion Rate solution_catalyst->end_goal solution_reagents->end_goal solution_conditions->end_goal

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.

Birch_Reduction_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Root Causes cluster_solutions Recommended Solutions cluster_outcome Desired Outcome start Low Yield in Birch Reduction moisture Moisture Contamination (Reagents/Glassware) start->moisture sodium Impure/Oxidized Sodium start->sodium temp Inadequate Temperature Control start->temp stirring Inefficient Stirring start->stirring dry Ensure Anhydrous Conditions (Oven-dried glassware, dry ammonia) moisture->dry clean_na Use Freshly Cut, Clean Sodium sodium->clean_na control_temp Maintain Low Temperature (e.g., -33°C) temp->control_temp agitate Use Mechanical Stirrer for Efficient Agitation stirring->agitate success Increased Yield and Purity of this compound dry->success clean_na->success control_temp->success agitate->success

Caption: Troubleshooting workflow for low yield in Birch reduction.

References

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the synthesis of 5-Methoxy-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: A prevalent and scalable method involves a two-step process starting from 3-methoxyphenylacetic acid. The first step is the conversion of the carboxylic acid to its corresponding acyl chloride, 3-methoxyphenylacetyl chloride, using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). The second step is an intramolecular Friedel-Crafts acylation of the acyl chloride to yield this compound, a reaction catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: Why is catalyst loading a critical parameter in the synthesis of this compound?

A2: Catalyst loading is a critical parameter because it directly influences the reaction rate, yield, and purity of the final product. In the formation of the acyl chloride, an optimal amount of DMF ensures a rapid and complete conversion. For the subsequent intramolecular Friedel-Crafts acylation, the amount of AlCl₃ is crucial for the cyclization to occur efficiently. Insufficient catalyst can lead to a sluggish or incomplete reaction, while an excess may not provide significant benefits and can complicate the work-up procedure.

Q3: What is the role of DMF in the reaction with thionyl chloride?

A3: In the conversion of 3-methoxyphenylacetic acid to 3-methoxyphenylacetyl chloride, DMF acts as a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful acylating agent than thionyl chloride alone. This catalytic cycle allows for a faster and more efficient conversion of the carboxylic acid to the acyl chloride.[3]

Q4: How does water affect the AlCl₃ catalyst in the Friedel-Crafts acylation step?

A4: Anhydrous aluminum chloride is a strong Lewis acid and is highly reactive towards water. Any moisture present in the reaction setup (glassware, solvent, or reagents) will react with AlCl₃, leading to its deactivation. This will significantly reduce the catalytic activity and can result in low to no yield of this compound. Therefore, maintaining strictly anhydrous conditions is paramount for the success of this reaction.

Troubleshooting Guides

Issue 1: Low Yield in Acyl Chloride Formation

Possible Cause: Inefficient conversion of 3-methoxyphenylacetic acid to 3-methoxyphenylacetyl chloride.

Troubleshooting StepRecommended Action
Verify DMF Catalyst Loading Ensure that a catalytic amount of DMF is added. While the optimal amount may vary, a starting point from literature is approximately 0.05 equivalents relative to the carboxylic acid.[1]
Check Reagent Quality Use freshly opened or distilled thionyl chloride. Old or decomposed thionyl chloride can lead to lower yields.
Reaction Temperature and Time Ensure the reaction is carried out at an appropriate temperature (e.g., reflux) and for a sufficient duration to ensure complete conversion. Monitor the reaction progress by techniques like TLC (by quenching a small aliquot with methanol (B129727) to form the methyl ester).
Issue 2: Low Yield in Intramolecular Friedel-Crafts Acylation

Possible Cause: Inefficient cyclization of 3-methoxyphenylacetyl chloride.

Troubleshooting StepRecommended Action
Optimize AlCl₃ Loading The amount of AlCl₃ is critical. Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid because the ketone product can form a complex with the catalyst. A systematic optimization of the AlCl₃ loading is recommended.
Ensure Anhydrous Conditions Thoroughly dry all glassware and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Reaction Temperature The reaction temperature can influence the rate of cyclization. While some reactions proceed at room temperature, others may require cooling (e.g., 0 °C) to control exotherms or gentle heating to proceed at a reasonable rate.
Purity of Acyl Chloride Ensure the 3-methoxyphenylacetyl chloride intermediate is of high purity. Impurities can interfere with the cyclization reaction.

Data Presentation: Catalyst Loading Optimization

The following tables are templates for systematically recording experimental data to optimize catalyst loading.

Table 1: Optimization of DMF Catalyst Loading for Acyl Chloride Formation

EntryMoles of 3-methoxyphenylacetic acidEquivalents of DMFReaction Time (h)Yield of 3-methoxyphenylacetyl chloride (%)Purity (e.g., by GC-MS)
10.010.013
20.010.033
30.010.053
40.010.103

Table 2: Optimization of AlCl₃ Catalyst Loading for Intramolecular Friedel-Crafts Acylation

EntryMoles of 3-methoxyphenylacetyl chlorideEquivalents of AlCl₃Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity (e.g., by HPLC)
10.011.00 to RT4
20.011.20 to RT4
30.011.50 to RT4
40.012.00 to RT4

Experimental Protocols

Protocol 1: Synthesis of 3-methoxyphenylacetyl chloride

This protocol is based on procedures described in patent literature.[1]

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3-methoxyphenylacetic acid (e.g., 1.66 g, 10 mmol).

  • Add thionyl chloride (e.g., 10 mL) to the dropping funnel.

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 0.5 mL) to the reaction flask.

  • Slowly add the thionyl chloride to the reaction mixture with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (e.g., 80-90 °C) for 3 hours.

  • Monitor the reaction completion by taking a small aliquot, quenching it with anhydrous methanol, and analyzing the formation of the corresponding methyl ester by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude 3-methoxyphenylacetyl chloride can be used in the next step directly or purified by distillation under high vacuum.

Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound

This protocol is a general procedure for intramolecular Friedel-Crafts acylation.

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (e.g., 1.1 to 2.0 equivalents based on the acyl chloride) and an anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude or purified 3-methoxyphenylacetyl chloride in the same anhydrous solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction for an additional 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A 3-methoxyphenylacetic acid C 3-methoxyphenylacetyl chloride A->C Reaction B Thionyl Chloride + DMF (cat.) B->C Catalysis D 3-methoxyphenylacetyl chloride C->D Intermediate F This compound D->F Cyclization E Anhydrous AlCl₃ E->F Catalysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_check1 Problem Isolation cluster_troubleshoot1 Troubleshoot Step 1 cluster_troubleshoot2 Troubleshoot Step 2 start Low Yield of this compound check_step1 Check Yield of Acyl Chloride Intermediate start->check_step1 low_yield1 Low Acyl Chloride Yield check_step1->low_yield1 Low good_yield1 Good Acyl Chloride Yield check_step1->good_yield1 Good optimize_dmf Optimize DMF Loading low_yield1->optimize_dmf check_socl2 Check Thionyl Chloride Quality low_yield1->check_socl2 optimize_alcl3 Optimize AlCl₃ Loading good_yield1->optimize_alcl3 anhydrous_conditions Ensure Anhydrous Conditions good_yield1->anhydrous_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Minimizing Racemization in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address and minimize racemization during the synthesis of chiral derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] This results in a net optical rotation of zero.[2] In drug development, this is a significant problem because different enantiomers of a drug can have vastly different pharmacological and toxicological effects.[1] For instance, the (R)-enantiomer of thalidomide (B1683933) is effective against morning sickness, whereas the (S)-enantiomer is teratogenic.[1] Therefore, maintaining the stereochemical integrity of a chiral molecule is crucial for its safety and efficacy.

Q2: What are the primary mechanisms and causes of racemization?

A2: Racemization typically occurs when the chiral center (stereocenter) is temporarily converted into an achiral, planar intermediate.[1] Common causes and mechanisms include:

  • Oxazolone (B7731731) Formation: In peptide synthesis, the activated carboxylic acid of an N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. This intermediate can easily lose its stereochemical information, leading to racemization upon reaction with an amine.[3][4]

  • Enolization/Enolate Formation: For compounds with a chiral center adjacent to a carbonyl group (like ketones), acids or bases can catalyze the formation of a planar enol or enolate intermediate, which destroys the stereocenter.[1][5]

  • Carbocation/Carbanion Formation: Reactions proceeding through a planar carbocation intermediate, such as SN1 reactions, can lead to racemization as the incoming nucleophile can attack from either face of the plane with equal probability.[1][6] Similarly, unstable pyramidal carbanions can also lead to racemization.[1]

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong acids or bases can promote racemization by providing the energy to overcome the activation barrier for these intermediate formations.[7][8][9]

Q3: Which amino acids are most susceptible to racemization during peptide synthesis?

A3: Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization during peptide coupling.[10][11] Other susceptible amino acids, especially under non-optimized conditions, include Aspartic acid (Asp), Serine (Ser), and Phenylalanine (Phe).[11][12]

Q4: How can the choice of coupling reagent and additives affect racemization?

A4: The choice of coupling reagent is a critical factor.[11]

  • Carbodiimides (e.g., DCC, DIC, EDC) can cause significant racemization if used alone.[10][13] Their primary role is to activate the carboxylic acid, but this activation can facilitate the formation of the problematic oxazolone intermediate.

  • Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial when using carbodiimides.[10][14] They react with the activated intermediate to form active esters that are more stable and less prone to racemization.[3] OxymaPure is another highly effective and more stable additive.[15]

  • Onium Salts (Uronium/Aminium like HATU, HBTU, HCTU and Phosphonium like PyBOP) are generally more reactive and are often preferred for rapid synthesis protocols to minimize the time the activated amino acid is susceptible to racemization.[3][16] HATU, which contains an HOAt moiety, is particularly effective at suppressing racemization.[4]

Q5: What role do solvents and temperature play in controlling racemization?

A5: Solvents and temperature are key reaction parameters.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C) is a common strategy to reduce the rate of racemization.[10] While effective, this also slows down the desired coupling reaction. Conversely, elevated temperatures, such as those used in microwave-assisted synthesis, can increase the risk of racemization.[11][12]

  • Solvent: The polarity of the solvent can influence racemization.[11] Using less polar solvents can sometimes help reduce racemization rates.[10] However, some studies have shown that polar aprotic solvents like DMSO can dramatically accelerate racemization compared to protic solvents like water, indicating the effect is highly substrate-dependent.[5][17] The choice of solvent is often constrained by the solubility of reagents and, in solid-phase synthesis, resin swelling.[10]

Troubleshooting Guides

Issue 1: Significant racemization is detected in my final peptide product after coupling.

This is a common issue that can often be traced back to the coupling step.

  • Possible Cause 1: Inappropriate Coupling Reagent/Additive Combination.

    • Solution: If you are using a carbodiimide (B86325) like DCC or DIC alone, immediately introduce an additive such as HOBt, HOAt, or Oxyma.[10] For particularly sensitive amino acids, consider switching to an onium salt reagent like HATU or HCTU, which are generally more effective at suppressing racemization.[3]

  • Possible Cause 2: Sub-optimal Reaction Conditions.

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C).[10] If reagent solubility allows, experiment with a less polar solvent.[10] Also, minimize the pre-activation time of the carboxylic acid before adding the amine component, as longer activation times can increase racemization.[11]

  • Possible Cause 3: Excess Base.

    • Solution: The presence of excess tertiary amine base (e.g., DIPEA) can promote racemization.[3] Use the minimum amount of base required for the reaction, or consider using a weaker base like N-methylmorpholine (NMM) or collidine, especially for racemization-prone residues.[12][16]

Issue 2: My chiral product is racemizing during aqueous workup or purification.

The stereochemical integrity of a product can be compromised after the reaction is complete.

  • Possible Cause 1: pH-Induced Racemization.

    • Solution: Avoid using strong acids or bases (e.g., NaOH, HCl) during extraction and washing steps, as these can catalyze enolization or other racemization pathways.[5] Use milder reagents like saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl).[5] Maintain low temperatures (0-5 °C) throughout the workup and complete the procedure as quickly as possible.[5]

  • Possible Cause 2: Racemization on Stationary Phase.

    • Solution: Standard silica (B1680970) gel is acidic and can cause racemization of sensitive compounds during column chromatography.[7] If you observe a decrease in enantiomeric excess after purification, consider deactivating the silica gel by adding a small amount of triethylamine (B128534) to the eluent or switching to a neutral stationary phase like alumina.[5][8]

  • Possible Cause 3: Thermal Racemization.

    • Solution: When removing solvent under reduced pressure, avoid excessive heat. Use a rotary evaporator with a water bath set to a moderate temperature and remove the final traces of solvent under high vacuum at room temperature. Heat can sometimes provide enough energy to cause racemization.[2][18]

Data Presentation

Table 1: Influence of Coupling Reagent and Additives on Racemization

Coupling ReagentModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
BOP Boc-His(Tos)DIEA (minimal)< DCCShowed less racemization than DCC with minimal base.[3]
BOP Boc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.[3]
HATU Fmoc-His(Trt)-OHNMMHighHATU with NMM showed high racemization for this sensitive amino acid.[3]
HCTU Not specifiedNot specifiedReduced vs. BOPHCTU is reported to have lower rates of racemization compared to BOP.[3]
TDBTU Peptide fragmentsNot specified< PyBOP, HBTU, HATUTDBTU was found to be superior in suppressing epimerization during segment coupling.[3]
DIC/Oxyma Fmoc-His(Trt)-OHNot specified1.8%The combination of DIC with Oxyma was effective at minimizing racemization.[3]
DIC/Oxyma Fmoc-Cys(Trt)-OHNot specifiedNegligibleExcellent suppression of racemization for cysteine.[3]
DEPBT Fmoc-His(Trt)-OHNot specifiedLowRecommended reagent for the racemization-prone Fmoc-His(Trt)-OH.[16]

Table 2: Influence of Solvent on the Relative Rate of Racemization

Data below is for an optically active biphenyl (B1667301) derivative, demonstrating the significant impact solvent choice can have.[17]

Solvent SystemRelative Rate Increase (Compared to Water)
Water1x
MethanolRate parallels basicity
EthanolRate parallels basicity
Tertiary ButanolRate parallels basicity
Equimolar DMSO and Water44x
95 mol% DMSO in Water600x

Mandatory Visualization

racemization_mechanism cluster_competing Competing Pathways start N-Protected L-Amino Acid activated Activated Intermediate (e.g., O-acylisourea) start->activated oxazolone 5(4H)-Oxazolone (Planar, Achiral) activated->oxazolone Cyclization (Base-Catalyzed) desired Desired L-Peptide activated->desired + Peptide Amine (Desired Pathway) undesired Diastereomeric D-Peptide oxazolone->undesired + Peptide Amine (Racemization Pathway)

Caption: Mechanism of base-catalyzed racemization via oxazolone formation during peptide coupling.

troubleshooting_tree start Unexpected Racemization Detected check_reaction Review Reaction Conditions start->check_reaction check_workup Review Workup/Purification start->check_workup temp_high Temperature > 0°C? check_reaction->temp_high ph_check Strong Acid/Base in Workup? check_workup->ph_check base_strong Strong/Excess Base Used? temp_high->base_strong No lower_temp Action: Lower temperature to 0°C. Re-run experiment. temp_high->lower_temp Yes reagent_check Using Carbodiimide Alone? base_strong->reagent_check No change_base Action: Use weaker base (NMM) or minimal amount of DIPEA. base_strong->change_base Yes add_additive Action: Add HOBt/HOAt/Oxyma or switch to Onium salt (HATU). reagent_check->add_additive Yes end_node Re-analyze Enantiomeric Excess reagent_check->end_node No lower_temp->end_node change_base->end_node add_additive->end_node silica_check Racemization after Silica Chromatography? ph_check->silica_check No mild_ph Action: Use mild buffers (e.g., NaHCO3, NH4Cl). Work at 0°C. ph_check->mild_ph Yes change_support Action: Deactivate silica with base or use neutral alumina. silica_check->change_support Yes silica_check->end_node No mild_ph->end_node change_support->end_node

Caption: Troubleshooting decision tree for identifying sources of unexpected racemization.

Experimental Protocols

Protocol 1: General Peptide Coupling using HATU to Minimize Racemization

This protocol describes a standard coupling cycle in solid-phase peptide synthesis (SPPS) for an Fmoc-protected amino acid to a resin-bound amine using HATU, a reagent known for low racemization.[4]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Coupling: Add a hindered base, N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the activation mixture. Immediately add this solution to the swelled resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction time may be adjusted based on the specific amino acids being coupled.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the coupling reaction is complete. If the test is positive (blue beads), the coupling is incomplete and the reaction should be allowed to proceed longer or be repeated.

  • Washing: Once the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Protocol 2: General Protocol for a Non-Racemizing Aqueous Workup

This protocol is designed to minimize racemization for chiral compounds that are sensitive to pH changes during product isolation.[5]

  • Cooling: Before quenching, cool the reaction mixture to 0-5 °C using an ice-water bath. This slows the rate of potential racemization.

  • Quenching: Slowly add a pre-chilled, weak quenching agent. For quenching organometallics, use saturated aqueous NH₄Cl. For quenching acidic reaction components, use saturated aqueous NaHCO₃. Monitor the addition to control any exotherm or gas evolution.

  • Extraction: Extract the aqueous mixture with a pre-chilled, aprotic organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (DCM). Perform the extraction quickly, avoiding vigorous shaking for extended periods.

  • Washing: Wash the separated organic layer sequentially with pre-chilled mild solutions. A common sequence is a wash with saturated NaHCO₃ (if the product is stable), followed by a wash with brine (saturated aqueous NaCl). Keep all aqueous solutions as close to neutral pH as possible.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure, ensuring the water bath temperature is kept low (e.g., < 30 °C).

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for quantifying the level of racemization by separating and analyzing enantiomers. Specific parameters must be optimized for the compound of interest.[4][19][20]

  • Sample Preparation: Accurately prepare a solution of your purified compound in the mobile phase at a known concentration (e.g., ~1 mg/mL). Prepare a solution of the racemic standard for comparison.

  • Column Selection: Choose a chiral HPLC column suitable for your class of compound. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are widely applicable.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral separations is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio must be optimized to achieve baseline separation of the two enantiomers.

  • HPLC Conditions (Example):

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 5 - 20 µL

    • Column Temperature: 25 °C (isothermal)

    • Detector: UV detector set to a wavelength where your compound has strong absorbance.

  • Analysis:

    • First, inject the racemic standard to determine the retention times (tR) for each enantiomer and confirm baseline separation.

    • Next, inject your synthesized sample under the same conditions.

    • Integrate the peak areas for both enantiomers in the chromatogram of your sample.

  • Calculation of Enantiomeric Excess (ee):

    • Use the integrated peak areas of the major enantiomer (Areamajor) and the minor enantiomer (Areaminor).

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methoxy-2-tetralone is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the dopamine (B1211576) agonist Rotigotine, which is used in the treatment of Parkinson's disease. The efficient synthesis of this building block is therefore of significant interest. This guide provides a detailed comparison of the most common synthetic routes to this compound, offering objective analysis supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Birch Reduction of 1,6-Dimethoxynaphthalene (B30794)Route 2: Friedel-Crafts Acylation of 3-Methoxyphenylacetyl chloride
Starting Materials 1,6-Dihydroxynaphthalene (B165171), Methylating agent (e.g., Dimethyl sulfate), Sodium, Liquid Ammonia (B1221849), Ethanol (B145695)3-Methoxyphenylacetic acid, Thionyl chloride, Ethylene (B1197577)
Key Reactions O-methylation, Birch reductionAcyl chloride formation, Friedel-Crafts acylation
Overall Yield ~75-80% (Reported for the reduction step)74.32% (Three-step overall yield)[1]
Product Purity ~46% by GC before purification[2], requires purification97.3% by HPLC[1]
Scalability Suitable for industrial scale, but uses hazardous reagents (metallic sodium, liquid ammonia)[2]Suitable for large-scale industrial production with milder conditions[1][3]
Advantages Readily available starting materials, potentially high selectivity[2]Milder reaction conditions, high purity of the final product, avoids highly toxic and explosive reagents[1][3]
Disadvantages Use of hazardous and difficult-to-handle reagents (metallic sodium, liquid ammonia, dimethyl sulfate), lower purity before purification[1][2]Requires handling of gaseous ethylene and corrosive thionyl chloride.

Synthetic Route Overviews

This section details the two primary synthetic pathways to this compound, including their chemical transformations and key experimental considerations.

Route 1: From 1,6-Dihydroxynaphthalene via Birch Reduction

This classical approach involves two main steps: the methylation of 1,6-dihydroxynaphthalene to form 1,6-dimethoxynaphthalene, followed by a Birch reduction to yield the desired this compound.

The first step is a standard O-methylation of a naphthol. The subsequent Birch reduction of the resulting 1,6-dimethoxynaphthalene is a dissolving metal reduction that selectively reduces one of the aromatic rings.

Route_1_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Birch Reduction 1_6_Dihydroxynaphthalene 1,6-Dihydroxynaphthalene Methylation O-Methylation 1_6_Dihydroxynaphthalene->Methylation Methylating_Agent Dimethyl Sulfate (B86663) (or other methylating agent) Methylating_Agent->Methylation Base Sodium Hydroxide Base->Methylation 1_6_Dimethoxynaphthalene 1,6-Dimethoxynaphthalene Methylation->1_6_Dimethoxynaphthalene Birch_Reduction Birch Reduction 1_6_Dimethoxynaphthalene->Birch_Reduction Sodium Metallic Sodium Sodium->Birch_Reduction Solvent Ethanol / Liquid Ammonia Solvent->Birch_Reduction Hydrolysis Acidic Hydrolysis Birch_Reduction->Hydrolysis 5_Methoxy_2_tetralone_1 This compound Hydrolysis->5_Methoxy_2_tetralone_1

Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: From 3-Methoxyphenylacetic Acid via Friedel-Crafts Acylation

This modern approach involves the conversion of 3-methoxyphenylacetic acid to its corresponding acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of ethylene to form the tetralone ring system.

This route is often favored in industrial settings due to its milder reaction conditions and the avoidance of highly hazardous materials like metallic sodium and liquid ammonia.[1][3]

Route_2_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation & Purification 3_Methoxyphenylacetic_acid 3-Methoxyphenylacetic acid Acyl_Chloride_Formation Acyl Chloride Formation 3_Methoxyphenylacetic_acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride_Formation 3_Methoxyphenylacetyl_chloride 3-Methoxyphenylacetyl chloride Acyl_Chloride_Formation->3_Methoxyphenylacetyl_chloride Friedel_Crafts Intramolecular Friedel-Crafts Acylation 3_Methoxyphenylacetyl_chloride->Friedel_Crafts Ethylene Ethylene Ethylene->Friedel_Crafts Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Friedel_Crafts Purification Purification (e.g., via bisulfite adduct) Friedel_Crafts->Purification 5_Methoxy_2_tetralone_2 This compound Purification->5_Methoxy_2_tetralone_2

Caption: Workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocols

Route 1: Birch Reduction of 1,6-Dimethoxynaphthalene

Step 1: O-Methylation of 1,6-Dihydroxynaphthalene

While a specific high-yielding protocol for the methylation of 1,6-dihydroxynaphthalene was not detailed in the immediate search results, a general procedure would involve the following:

1,6-Dihydroxynaphthalene is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone). A base, such as sodium hydroxide, is added to deprotonate the hydroxyl groups. Dimethyl sulfate is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC. An optimized process for a similar compound suggests that the choice of solvent and the method of base addition are critical for achieving high yield and purity, with yields exceeding 99% being possible under optimized conditions.

Step 2: Birch Reduction of 1,6-Dimethoxynaphthalene

The following protocol is adapted from patent literature[2]:

  • In a suitable reactor, 1,6-dimethoxynaphthalene is dissolved in anhydrous ethanol and liquid ammonia. The weight ratio of anhydrous ethanol to 1,6-dimethoxynaphthalene is between 6.0-9.0:1, and the weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene is between 0.05-0.4:1.[2]

  • Metallic sodium is added portion-wise to the reaction mixture. The weight ratio of metallic sodium to 1,6-dimethoxynaphthalene is between 0.7-1.2:1.[2]

  • The reaction temperature is maintained between 15-35°C for 35-48 hours.[2]

  • After the reaction is complete, the mixture is quenched with water, and the ethanol and ammonia are removed by distillation.

  • The resulting oily layer is separated and subjected to acidic hydrolysis (e.g., with dilute hydrochloric acid) to yield this compound.[4]

  • The product is then purified, for example, by distillation or chromatography. A reported yield for this step is around 79-81%, with a purity of approximately 45-46% as determined by gas chromatography before final purification.[2]

Route 2: Friedel-Crafts Acylation of 3-Methoxyphenylacetyl chloride

The following protocol is based on a patented method[1][5]:

Step 1: Synthesis of 3-Methoxyphenylacetyl chloride

  • To a reaction flask containing 3-methoxyphenylacetic acid (1.66 g, 10 mmol) is added thionyl chloride (10 mL) and a catalytic amount of N,N-dimethylformamide (0.5 mL).[5]

  • The mixture is heated to 55°C, and the solution is stirred. The temperature is then raised to 80-90°C and maintained for 3 hours.[5]

  • After completion of the reaction (monitored by TLC), excess thionyl chloride is removed under reduced pressure.

  • The crude 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.

Step 2: Synthesis of this compound

  • The purified 3-methoxyphenylacetyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled.

  • A Lewis acid catalyst, such as anhydrous aluminum chloride, is added.

  • Ethylene gas is then bubbled through the reaction mixture.

  • The reaction is stirred until completion.

  • The crude product is then purified. A common method involves the formation of a sodium bisulfite adduct, which is then decomposed with sodium carbonate to yield the purified this compound.

  • The final product is obtained after extraction and purification by column chromatography. This three-step process is reported to have an overall yield of 74.32% with an HPLC purity of 97.3%.[1]

Other Potential Synthetic Strategies

While the two routes detailed above are the most prominently described in the literature, other general methods for the synthesis of tetralones could potentially be adapted for this compound.

  • Intramolecular Friedel-Crafts Cyclization: A more direct intramolecular Friedel-Crafts acylation of a precursor such as 4-(m-methoxyphenyl)butyric acid or its corresponding acyl chloride could also yield the tetralone ring system. While this is a common method for forming six-membered rings, specific, high-yielding protocols for this particular substrate were not found.

Conclusion

Both Route 1 and Route 2 present viable pathways for the synthesis of this compound, each with distinct advantages and disadvantages.

Route 1 , the Birch reduction of 1,6-dimethoxynaphthalene, utilizes readily available starting materials and can be a high-yielding process. However, its reliance on hazardous reagents such as metallic sodium and liquid ammonia, along with the use of the toxic methylating agent dimethyl sulfate, presents significant safety and handling challenges, particularly for large-scale production.

Route 2 , the Friedel-Crafts acylation of 3-methoxyphenylacetyl chloride with ethylene, offers a more modern and industrially scalable alternative.[1][3] It avoids the use of highly explosive and toxic reagents and provides a product with high purity.[1] While it involves the handling of gaseous ethylene and corrosive thionyl chloride, these are generally considered more manageable in a controlled industrial setting.

For academic research and smaller-scale synthesis, the choice of route may depend on the availability of reagents and equipment. However, for industrial and pharmaceutical applications where safety, scalability, and product purity are paramount, Route 2 appears to be the more advantageous and robust method. Researchers should carefully consider these factors when selecting a synthetic strategy for this compound.

References

A Comparative Guide to Purity Analysis of 5-Methoxy-2-tetralone: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the safety and efficacy of the final drug product. 5-Methoxy-2-tetralone, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods for accurate purity assessment. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound, supported by experimental protocols and performance data.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Suitability for this compound Well-suited. The compound is soluble in common organic solvents and is non-volatile at typical HPLC operating temperatures.Well-suited. The compound has sufficient volatility and thermal stability for analysis.
Typical Stationary Phase Reversed-phase (e.g., C18)Non-polar to mid-polar (e.g., 5% Phenyl Polysiloxane)
Mobile/Carrier Phase Acetonitrile (B52724)/Water/Acid mixturesInert gas (e.g., Helium, Nitrogen)
Temperature Ambient to moderately elevated (e.g., 25-40°C)High temperatures required for volatilization (e.g., 150-300°C)[1]
Analysis Time Typically longer (e.g., 10-30 minutes)[1]Typically shorter (e.g., 5-15 minutes)[1]
Detection UV-Vis (common for aromatic compounds), MSFlame Ionization (FID), Mass Spectrometry (MS)
Advantages - Versatile for a wide range of compounds.- No risk of thermal degradation for the analyte.- Well-established methods for pharmaceutical analysis.- High resolution and efficiency.- Faster analysis times.- Lower cost per analysis due to cheaper carrier gases.[2]
Disadvantages - Longer analysis times.- Higher cost of solvents.[2]- Requires volatile and thermally stable analytes.- Potential for thermal degradation of impurities.

Deciding on the Right Technique: A Logical Workflow

The selection of the most appropriate analytical technique depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity). The following diagram illustrates a logical workflow for choosing between HPLC and GC for the purity analysis of this compound.

G cluster_0 Decision Workflow start Start: Purity Analysis of this compound physchem Assess Physicochemical Properties (Volatility, Thermal Stability, Polarity) start->physchem impurities Consider Potential Impurities (Volatile vs. Non-volatile) physchem->impurities hplc_path HPLC Analysis impurities->hplc_path Non-volatile or thermally labile impurities gc_path GC Analysis impurities->gc_path Volatile impurities, rapid screening needed method_dev Method Development & Validation hplc_path->method_dev gc_path->method_dev final_report Final Purity Report method_dev->final_report

Figure 1. Decision workflow for selecting between HPLC and GC.

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a reverse-phase separation, which is a common and robust technique for the analysis of moderately polar compounds like this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[3] A typical gradient could be from 40% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 275 nm (based on the UV absorbance of the tetralone chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

Given the volatility of this compound, a GC method with a non-polar or mid-polar column is suitable. A Flame Ionization Detector (FID) is a good choice for quantitative analysis due to its robustness and linear response to hydrocarbons.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation and Performance Comparison

The following table summarizes the expected performance characteristics of the HPLC and GC methods for the purity analysis of this compound. These values are based on typical performance for similar analytes and methods.

Performance ParameterHPLCGC
Typical Retention Time 8 - 12 minutes5 - 8 minutes
Analysis Run Time ~20 minutes~15 minutes
Resolution Good resolution of polar and non-polar impurities.Excellent resolution of volatile impurities.
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (%RSD) < 1.0%< 1.0%
Linearity (r²) > 0.999> 0.999

Conclusion

Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. The choice between the two methods will depend on the specific needs of the laboratory and the expected impurity profile of the sample.

  • HPLC is a versatile and robust method, particularly well-suited for a cGMP (current Good Manufacturing Practice) environment where a wide range of potential impurities, including non-volatile or thermally labile species, must be detected and quantified.

  • GC offers the advantages of speed and higher sensitivity for volatile impurities. It is an excellent choice for rapid in-process control testing or for analyzing samples where the primary impurities are expected to be volatile.

For comprehensive characterization and to ensure the highest level of quality control, employing both techniques orthogonally can provide a more complete picture of the sample's purity.

References

A Comparative Spectroscopic Analysis of 5-Methoxy-2-tetralone and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 5-Methoxy-2-tetralone and its key regioisomers, 6-Methoxy-2-tetralone and 7-Methoxy-2-tetralone. The differentiation of these closely related structures is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document summarizes key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data, to facilitate the unambiguous identification of these compounds.

Introduction to Methoxy-2-tetralones

This compound and its regioisomers are important intermediates in the synthesis of a variety of biologically active molecules. Their structural similarity, differing only in the position of the methoxy (B1213986) group on the aromatic ring, presents a challenge for characterization. Spectroscopic techniques provide a powerful toolset for their differentiation by probing the unique electronic and vibrational environments of each molecule.

Spectroscopic Data Comparison

The following sections and tables summarize the key spectroscopic data for this compound, 6-Methoxy-2-tetralone, and 7-Methoxy-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is influenced by the position of the electron-donating methoxy group.

¹H NMR Spectra Comparison

The ¹H NMR spectra of the three isomers show distinct patterns in the aromatic region, allowing for their differentiation. The aliphatic protons also exhibit subtle differences in their chemical shifts. The methoxy group consistently appears as a singlet.[1]

¹³C NMR Spectra Comparison

The ¹³C NMR spectra provide a clear distinction between the isomers, particularly in the chemical shifts of the aromatic carbons. The position of the methoxy group significantly influences the electron density distribution in the benzene (B151609) ring, leading to characteristic shifts for the carbon atoms. Aromatic methoxy carbons typically resonate between 46 and 69 ppm.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) Ar-Hδ (ppm) -OCH₃δ (ppm) Aliphatic-H
This compound 7.18 (t, J=7.9 Hz, 1H), 6.75 (d, J=7.9 Hz, 1H), 6.69 (d, J=7.9 Hz, 1H)3.82 (s, 3H)3.59 (s, 2H), 3.00 (t, J=6.5 Hz, 2H), 2.50 (t, J=6.5 Hz, 2H)
6-Methoxy-2-tetralone 7.01 (d, J=8.04 Hz, 1H), 6.76 (s, 1H), 6.73 (d, J=2.72 Hz, 1H)3.79 (s, 3H)3.51 (s, 2H), 3.01 (t, J=6.61 Hz, 2H), 2.52 (t, J=6.61 Hz, 2H)[2]
7-Methoxy-2-tetralone 7.05 (d, J=8.4 Hz, 1H), 6.70 (dd, J=8.4, 2.6 Hz, 1H), 6.64 (d, J=2.6 Hz, 1H)3.79 (s, 3H)3.50 (s, 2H), 2.93 (t, J=6.0 Hz, 2H), 2.48 (t, J=6.0 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) C=Oδ (ppm) Ar-Cδ (ppm) -OCH₃δ (ppm) Aliphatic-C
This compound 210.1156.4, 133.5, 126.9, 121.3, 118.4, 108.255.448.1, 38.9, 23.5
6-Methoxy-2-tetralone 210.9158.5, 137.9, 129.1, 125.2, 112.4, 112.355.344.2, 38.1, 28.6[2]
7-Methoxy-2-tetralone 211.5158.0, 138.8, 129.8, 125.1, 112.9, 112.855.347.9, 39.4, 30.0
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The position of the methoxy group and the carbonyl group gives rise to characteristic absorption bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C=O)ν(C-O-C) aromaticν(C-H) aromaticν(C-H) aliphatic
This compound ~1715~1260, ~1030~3050~2940, ~2835
6-Methoxy-2-tetralone ~1710~1250, ~1040~3060~2930, ~2830
7-Methoxy-2-tetralone 17131259, 103530062948, 2836
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All three isomers have the same molecular formula, C₁₁H₁₂O₂, and therefore the same nominal molecular weight (176 g/mol ).[3] However, the relative abundances of fragment ions can differ due to the influence of the methoxy group's position on bond stabilities and fragmentation pathways. The molecular ion peak (M⁺) is expected at m/z 176 for all three compounds.[3][4]

Table 4: Mass Spectrometry Data (m/z and relative intensity)

CompoundM⁺ (m/z)Key Fragment Ions (m/z)
This compound 176148, 133, 120, 105, 91, 77
6-Methoxy-2-tetralone 176148, 133, 120, 105, 91[4]
7-Methoxy-2-tetralone 176148, 134, 106, 91, 78[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) was used for data acquisition.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Standard proton spectra were acquired with a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were obtained using a standard pulse program.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Sample Preparation: For solid samples, a small amount of the compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Liquid samples were analyzed as a thin film between salt plates (NaCl or KBr).

  • Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC), was used.

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a GC column.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.

  • Data Acquisition: Mass spectra were recorded over a mass range of m/z 40-500.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound regioisomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Methoxy-2-tetralone Isomers cluster_isomers Regioisomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison Isomer5 This compound NMR NMR (¹H, ¹³C) Isomer5->NMR IR FTIR Isomer5->IR MS Mass Spectrometry Isomer5->MS Isomer6 6-Methoxy-2-tetralone Isomer6->NMR Isomer6->IR Isomer6->MS Isomer7 7-Methoxy-2-tetralone Isomer7->NMR Isomer7->IR Isomer7->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Identification Comparison->Identification Structural Identification

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic data presented in this guide demonstrate that while this compound and its regioisomers, 6-Methoxy-2-tetralone and 7-Methoxy-2-tetralone, are structurally similar, they can be reliably distinguished using a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The most significant differences are observed in the NMR spectra, particularly in the chemical shifts of the aromatic protons and carbons, which are directly influenced by the position of the methoxy group. This comparative guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry for the accurate identification and characterization of these important synthetic intermediates.

References

A Comparative Guide to the Biological Activity of 5-Methoxy-2-tetralone Derivatives and Other Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-Methoxy-2-tetralone derivatives and other prominent dopamine (B1211576) receptor ligands. This compound serves as a crucial chemical intermediate in the synthesis of various pharmacologically active compounds, most notably Rotigotine, a non-ergoline dopamine agonist. Due to the limited publicly available data on a wide array of this compound derivatives, this guide will focus on the well-characterized 2-aminotetralin scaffold, which is structurally analogous and functionally relevant. We will compare these derivatives to a range of established dopamine receptor agonists and antagonists, supported by experimental data to elucidate their therapeutic potential and guide future drug discovery efforts.

Introduction to Dopamine Receptors

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to numerous physiological processes in the central nervous system, including motor control, motivation, cognition, and reward.[1] They are primary targets for therapeutic intervention in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit it.[1]

Data Presentation: Comparative Biological Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected 2-aminotetralin derivatives and other key dopamine receptor ligands. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Dopamine Receptors

CompoundD1D2D3D4D5Reference(s)
2-Aminotetralin Derivatives & Analogs
5-OH-DPAT-3.60.57--[2][3][4]
Rotigotine8313.50.715.9 (D4.7)5.4[3][5]
Endogenous Ligand
Dopamine650 (low affinity)25 (high), 724 (low)---[6][7]
Common Agonists
Apomorphine-0.62---[4]
Pramipexole>10,0003.90.5>10,000>10,000[8]
Ropinirole>10,000291.445>10,000[9]
Common Antagonists
Haloperidol1070.89---[10][11][12]
Spiperone (B1681076)>10000.0570.125--

Table 2: Comparative Functional Activity (EC50/IC50, nM) at Human Dopamine Receptors

CompoundReceptorActivity TypeEC50/IC50 (nM)Assay TypeReference(s)
2-Aminotetralin Derivatives & Analogs
5-OH-DPATD2Agonist41[35S]GTPγS[2]
D3Agonist0.63[35S]GTPγS[2]
RotigotineD1Full Agonist-Reporter-gene[3]
D2LFull Agonist-Reporter-gene[3]
D3Full Agonist-Reporter-gene[3]
Common Agonists
ApomorphineD1Agonist0.78cAMP[4]
D2SAgonist0.07cAMP[4]
D3Agonist2.20cAMP[4]
RopiniroleD2Full Agonist39.8 (pEC50=7.4)Microphysiometry[13]
D3Full Agonist4.0 (pEC50=8.4)Microphysiometry[13]
D4Full Agonist158.5 (pEC50=6.8)Microphysiometry[13]
Common Antagonists
HaloperidolD2Antagonist---
SpiperoneD2Antagonist---

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.

1. Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from a dopamine receptor.

2. Materials:

  • Membrane Preparation: Cell membranes expressing the human dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]-Spiperone for D2-like receptors).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., a this compound derivative).

  • Non-specific Binding Determinant: A high concentration of a known unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and scintillation cocktail.

3. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and the non-specific binding determinant.

    • Competition: Membrane preparation, radioligand, and each concentration of the test compound.

  • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation Assay (for Gi-coupled D2-like Receptors)

This protocol describes a method to determine the functional potency (EC50 or IC50) of a compound at a Gi-coupled dopamine receptor by measuring the inhibition of adenylyl cyclase activity.

1. Objective: To quantify the agonist or antagonist activity of a test compound by measuring its effect on forskolin-stimulated cAMP production in cells expressing a D2-like receptor.

2. Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2, D3, or D4 receptor (e.g., CHO-K1 or HEK293).

  • Test Compound: The compound to be tested for functional activity.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Assay Buffer: e.g., HBSS with 10 mM HEPES.

  • cAMP Assay Kit: A commercial kit for quantifying intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

3. Procedure (for Agonist Activity):

  • Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Remove the culture medium and add assay buffer containing IBMX. Incubate for a short period.

  • Add serial dilutions of the test compound (agonist) along with a fixed concentration of forskolin to stimulate cAMP production. For the control, add only forskolin.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

4. Data Analysis:

  • Plot the cAMP concentration (or assay signal) against the logarithm of the agonist concentration.

  • Use non-linear regression to fit a dose-response curve and determine the EC50 (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP) and Emax (maximum effect) values.

Mandatory Visualizations

Dopamine Receptor Signaling Pathways

Dopamine Receptor Signaling cluster_D1 D1-like Receptor Signaling (D1, D5) cluster_D2 D2-like Receptor Signaling (D2, D3, D4) D1_Ligand Dopamine / Agonist D1R D1/D5 Receptor D1_Ligand->D1R Gs Gαs/olf D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA Activates Downstream_D1 Phosphorylation of Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream_D1 Leads to D2_Ligand Dopamine / Agonist D2R D2/D3/D4 Receptor D2_Ligand->D2R Gi Gαi/o D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Downstream_D2 Modulation of Ion Channels & Other Effectors Gi->Downstream_D2 βγ subunits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec

Caption: Dopamine Receptor Signaling Pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding Assay Workflow A 1. Preparation - Receptor Membranes - Radioligand ([L]) - Test Compound (I) B 2. Incubation Mix Receptor, [L], and varying concentrations of I in 96-well plate A->B C 3. Equilibrium Binding Allow reaction to reach equilibrium (e.g., 60-120 min at RT) B->C D 4. Filtration Rapidly filter contents through GF/C filters to separate bound from free radioligand C->D E 5. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand D->E F 6. Quantification Measure radioactivity on filters using a scintillation counter E->F G 7. Data Analysis - Calculate Specific Binding - Plot % Inhibition vs. [I] - Determine IC50 F->G H 8. Ki Calculation Use Cheng-Prusoff equation to calculate Ki from IC50 G->H

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Relationships of Dopamine Receptor Ligands

Ligand Classification cluster_agonist Activates Receptor cluster_antagonist Blocks Receptor Activation Ligand Dopamine Receptor Ligand Agonist Agonist Ligand->Agonist Antagonist Antagonist Ligand->Antagonist FullAgonist Full Agonist (Elicits maximal response) Agonist->FullAgonist PartialAgonist Partial Agonist (Elicits submaximal response) Agonist->PartialAgonist NeutralAntagonist Neutral Antagonist (No intrinsic activity) Antagonist->NeutralAntagonist InverseAgonist Inverse Agonist (Reduces basal activity) Antagonist->InverseAgonist

Caption: Classification of Dopamine Receptor Ligands.

References

A Comparative Guide to Alternative Precursors for the Synthesis of the Tetralone Core

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tetralone core represents a pivotal structural motif found in a wide array of biologically active compounds and natural products. The efficient synthesis of this bicyclic ketone is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to the tetralone core, focusing on the performance of alternative precursors. Experimental data is presented to support these comparisons, along with detailed methodologies for key reactions.

Comparison of Synthetic Methods for the Tetralone Core

The selection of a synthetic route to a tetralone derivative is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of common methods with their respective precursors, typical yields, and reaction conditions.

Synthetic MethodPrecursorKey Reagents/CatalystReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Intramolecular Friedel-Crafts Acylation 4-Phenylbutyric acidPolyphosphoric acid (PPA) / Methanesulfonic acid (MSA)High temperature (e.g., 120-125°C)Moderate to GoodGoodReadily available precursors, straightforward.Harsh acidic conditions, potential for side reactions with sensitive substrates.
4-Phenylbutyryl chlorideAluminum chloride (AlCl₃)0°C to boiling74-91[1]GoodMilder conditions than with the carboxylic acid.Requires preparation of the acid chloride.
4-Phenylbutyric acidH-Beta zeolite220°C (fixed-bed reactor)~81[2]HighCatalyst can be recycled, environmentally friendly.Requires specialized equipment (fixed-bed reactor).
Oxidation of Tetralin 1,2,3,4-Tetrahydronaphthalene (Tetralin)Chromic anhydride---Direct route from a common starting material.Use of stoichiometric heavy metal oxidants.
1,2,3,4-Tetrahydronaphthalene (Tetralin)Air/O₂, Metalloporphyrin catalyst---"Green" oxidant (air).[3]Can produce byproducts like α-tetralol.[4]
Catalytic Hydrogenation 1,5-DihydroxynaphthalenePd/C, H₂70-90°C, 30-250 psi60-91[5]84-95[5]High yield and purity for specific hydroxytetralones.[5][6]Limited to hydroxylated derivatives, requires high-pressure equipment.
Robinson Annulation Cyclic Ketone + Methyl Vinyl KetoneBase or AcidVariesVariesGoodExcellent for building fused ring systems.[7]Multi-step process (Michael addition followed by aldol (B89426) condensation).[7]
Dieckmann Condensation DiesterStrong base (e.g., NaOEt)VariesGoodGoodForms cyclic β-keto esters which can be converted to tetralones.[8][9]Requires a diester precursor.

Experimental Protocols

Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid

This procedure describes the synthesis of α-tetralone from 4-phenylbutyric acid using thionyl chloride to form the acid chloride, followed by cyclization with aluminum chloride.[1]

Materials:

  • 4-Phenylbutyric acid (0.2 mole)

  • Thionyl chloride (0.27 mole)

  • Carbon disulfide (175 cc)

  • Aluminum chloride (0.23 mole)

  • Ice

  • Concentrated hydrochloric acid

  • Benzene (B151609)

Procedure:

  • In a 500-cc round-bottomed flask, heat a mixture of 4-phenylbutyric acid and thionyl chloride on a steam bath until the acid melts. Allow the reaction to proceed for 25-30 minutes until the evolution of hydrogen chloride ceases.

  • Warm the mixture on the steam bath for an additional 10 minutes.

  • Remove excess thionyl chloride by heating under vacuum.

  • Cool the resulting acid chloride and dissolve it in 175 cc of carbon disulfide in an ice bath.

  • Add aluminum chloride in one portion and connect the flask to a reflux condenser.

  • After the initial vigorous reaction subsides, warm the mixture to boiling on a steam bath for 10 minutes.

  • Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by carefully adding 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

  • Steam distill the mixture. The carbon disulfide will distill first, followed by the α-tetralone.

  • Separate the oily product and extract the aqueous layer three times with 100-cc portions of benzene.

  • Combine the oil and benzene extracts, remove the solvent, and distill the residue under reduced pressure. The yield of α-tetralone is 21.5–26.5 g (74–91% of the theoretical amount).[1]

Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This method is suitable for the synthesis of 5-hydroxy-1-tetralone (B126574).[5][6]

Materials:

Procedure:

  • In a high-pressure autoclave, combine 1,5-dihydroxynaphthalene, sodium hydroxide, water, isopropanol, and the Pd/C catalyst.

  • Pressurize the autoclave with hydrogen gas to a pressure between 30-250 psi.

  • Stir the mixture and heat to a temperature between 70°C and 90°C.

  • Monitor the reaction until one molar equivalent of hydrogen gas has been consumed.

  • Cool the autoclave, vent the hydrogen, and remove the catalyst by filtration.

  • Remove the isopropanol from the filtrate by distillation under reduced pressure to yield the product.

Robinson Annulation

The Robinson annulation is a classic method for forming a six-membered ring.[7] The general procedure involves a Michael addition followed by an intramolecular aldol condensation.

General Procedure:

  • Michael Addition: A ketone is deprotonated with a base to form an enolate. This enolate then acts as a nucleophile, attacking an α,β-unsaturated ketone (like methyl vinyl ketone) to form a 1,5-dicarbonyl compound.

  • Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation, also under basic or acidic conditions, to form a six-membered ring containing an α,β-unsaturated ketone.

Visualizing the Synthetic Pathways

To better understand the relationships between the precursors and the tetralone core, the following diagrams illustrate the key synthetic transformations.

Friedel_Crafts_Acylation cluster_precursors Precursors cluster_product Product 4-Phenylbutyric_acid 4-Phenylbutyric Acid Tetralone_core Tetralone Core 4-Phenylbutyric_acid->Tetralone_core Intramolecular Friedel-Crafts Acylation (PPA or MSA) 4-Phenylbutyryl_chloride 4-Phenylbutyryl Chloride 4-Phenylbutyryl_chloride->Tetralone_core Intramolecular Friedel-Crafts Acylation (AlCl₃) Oxidation_and_Hydrogenation cluster_precursors Precursors cluster_product Product Tetralin Tetralin Tetralone_core Tetralone Core Tetralin->Tetralone_core Oxidation (e.g., CrO₃, Air) Dihydroxynaphthalene 1,5-Dihydroxynaphthalene Hydroxytetralone 5-Hydroxy-1-tetralone Dihydroxynaphthalene->Hydroxytetralone Catalytic Hydrogenation (Pd/C, H₂) Annulation_and_Condensation cluster_robinson Robinson Annulation cluster_dieckmann Dieckmann Condensation Cyclic_Ketone Cyclic Ketone Michael_Adduct 1,5-Diketone (Michael Adduct) Cyclic_Ketone->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone MVK->Michael_Adduct Robinson_Product Annulated Ring System (contains Tetralone motif) Michael_Adduct->Robinson_Product Intramolecular Aldol Condensation Diester Diester beta_Ketoester Cyclic β-Keto Ester Diester->beta_Ketoester Intramolecular Condensation Dieckmann_Product Cyclic Ketone (after hydrolysis & decarboxylation) beta_Ketoester->Dieckmann_Product

References

Comparative Guide to Analytical Methods for the Quantification of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical intermediates like 5-Methoxy-2-tetralone is crucial for ensuring product quality and consistency. This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS in the context of quantifying a small molecule like this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation based on volatility, followed by mass-based detection.
Specificity Moderate to HighVery High
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~5 ng/mL< 1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL< 5 ng/mL
Typical Application Purity testing of bulk drug substance, in-process control.Trace level impurity analysis, identification of unknown impurities.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk material and during synthesis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water is a common starting point. For example, a gradient from 30% to 70% acetonitrile over 10 minutes. The mobile phase may contain an acid modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically around its lambda max for best sensitivity).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (B129727) (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both quantification and identification, particularly for volatile compounds or when high specificity is required. It is often used to identify and quantify trace impurities.[5][6]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A capillary column with a suitable stationary phase, such as a 5% phenyl polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and scan mode for the identification of unknowns.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. An internal standard may be used to improve precision.

  • Sample Preparation: Dissolve the sample in the appropriate solvent, filter if necessary, and dilute to a concentration suitable for GC-MS analysis.

Mandatory Visualizations

analytical_method_validation_workflow start Start: Define Analytical Target Profile (ATP) method_dev Analytical Method Development & Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: Workflow for the validation of an analytical method.

method_selection_tree start Start: Quantification of This compound question1 Is the primary goal to determine purity of bulk material? start->question1 hplc_uv Use HPLC-UV Method question1->hplc_uv Yes question2 Is trace level analysis or identification of unknowns required? question1->question2 No end_hplc End hplc_uv->end_hplc question2->hplc_uv No gc_ms Use GC-MS Method question2->gc_ms Yes end_gcms End gc_ms->end_gcms

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound, with the choice depending on the specific analytical requirements. HPLC-UV is a robust and reliable method for routine quality control and purity assessment of the bulk drug substance. In contrast, GC-MS offers higher specificity and sensitivity, making it the preferred method for trace-level analysis and the identification of unknown impurities. The validation of the chosen method according to regulatory guidelines is a critical step to ensure the generation of accurate and reliable data in a drug development setting.

References

Comparative study of catalysts for the asymmetric hydrogenation of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of 5-Methoxy-2-tetralone

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral alcohols is a critical step in the creation of new therapeutic agents. The asymmetric hydrogenation of prochiral ketones, such as this compound, to produce the corresponding chiral alcohol, (S)- or (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, is a pivotal transformation. This guide provides a comparative analysis of various catalytic systems for this reaction, supported by experimental data from closely related substrates, detailed experimental protocols, and visualizations of the experimental workflow.

Data Presentation: Catalyst Performance Comparison

While a direct head-to-head comparison for the asymmetric hydrogenation of this compound is not extensively documented in a single source, performance can be inferred and compared based on data from structurally similar ketones and tetralone derivatives. The following table summarizes the performance of prominent catalyst families.

Catalyst SystemChiral LigandSubstrateEnantiomeric Excess (e.e.) (%)Turnover Number (TON)Key Reaction Conditions
Ruthenium-Based
RuCl₂[(S)-tolbinap][(R)-iphan](S)-TolBINAP / (R)-IPHAN5-Methoxy-1-tetralone98 (R)55,0009 atm H₂, t-C₄H₉OK, 2-propanol[1]
Ru-BINAP/DiamineBINAP / DiamineAcetophenone>99Up to 2,400,000Base, 2-propanol
Rhodium-Based
Rh-DuanPhosDuanPhosN-acylated β-enamine ester9910,000-[2]
Iridium-Based
Ir-SPOSPOVarious ketonesHigh-H₂ reduction
MsDPEN-Cp*IrMsDPEN4-Chromanone995,00015 atm H₂, 60 °C[1]

Note: Data for 5-Methoxy-1-tetralone is used as a close proxy for this compound due to structural similarity. Performance of other catalysts is based on their general effectiveness on aromatic ketones. For some tetralone derivatives, low enantioselectivities have been reported due to conformational strain upon metal coordination.[3][4]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below are representative protocols for commonly employed catalyst systems, adapted for the specific substrate, this compound.

Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)

This protocol is adapted from the highly successful hydrogenation of a close structural analog, 5-methoxy-1-tetralone.[1]

Catalyst System: RuCl₂[(S)-tolbinap][(R)-iphan] with a base.

Materials:

  • This compound

  • RuCl₂[(S)-tolbinap][(R)-iphan] catalyst

  • Potassium tert-butoxide (t-C₄H₉OK)

  • Anhydrous 2-propanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox, a Schlenk flask or an autoclave is charged with the RuCl₂[(S)-tolbinap][(R)-iphan] catalyst.

  • Anhydrous 2-propanol is added to dissolve the catalyst.

  • A solution of this compound in anhydrous 2-propanol is added to the catalyst solution.

  • A solution of potassium tert-butoxide in 2-propanol is then added.

  • The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The vessel is purged with hydrogen gas several times.

  • The reaction mixture is stirred under the desired hydrogen pressure (e.g., 9 atm) at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield the chiral 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a general procedure for Rh-DuanPhos catalyzed hydrogenations, which has shown high efficiency for a range of substrates.[2]

Catalyst System: [Rh(COD)(DuanPhos)]BF₄

Materials:

  • This compound

  • [Rh(COD)(DuanPhos)]BF₄ precatalyst

  • Anhydrous, degassed solvent (e.g., Methanol, THF)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave

Procedure:

  • The autoclave is charged with the [Rh(COD)(DuanPhos)]BF₄ precatalyst and this compound under an inert atmosphere.

  • Anhydrous and degassed solvent is added via syringe.

  • The autoclave is sealed and purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen to the desired pressure and stirred at a specific temperature for the required reaction time.

  • After the reaction, the autoclave is cooled and the pressure is carefully released.

  • The solvent is evaporated, and the product is purified by column chromatography.

  • Enantiomeric excess is determined by chiral HPLC.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in the asymmetric hydrogenation of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis catalyst Catalyst & Ligand autoclave Inert Atmosphere Autoclave/Flask catalyst->autoclave substrate This compound substrate->autoclave solvent Anhydrous Solvent solvent->autoclave base Base (if required) base->autoclave hydrogenation Pressurize with H₂ Stir at controlled T autoclave->hydrogenation depressurize Depressurize hydrogenation->depressurize evaporation Solvent Evaporation depressurize->evaporation purification Column Chromatography evaporation->purification product Chiral Alcohol Product purification->product hplc Chiral HPLC Analysis product->hplc ee_determination e.e. Determination hplc->ee_determination

Caption: General experimental workflow for asymmetric hydrogenation.

Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products ketone This compound (Prochiral) intermediate Catalyst-Substrate Complex ketone->intermediate Coordination h2 H₂ h2->intermediate Addition catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->intermediate s_alcohol (S)-Alcohol intermediate->s_alcohol Hydrogen Transfer (Major Pathway) r_alcohol (R)-Alcohol intermediate->r_alcohol Hydrogen Transfer (Minor Pathway) s_alcohol->catalyst Catalyst Regeneration r_alcohol->catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

A Comparative Guide to the Synthesis of 5-Methoxy-2-tetralone for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methoxy-2-tetralone is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the dopamine (B1211576) agonist Rotigotine, used in the treatment of Parkinson's disease. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of two primary synthetic protocols for this compound, supported by experimental data, to aid researchers and drug development professionals in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthesis Protocols

FeatureProtocol 1: Birch Reduction of 1,6-Dimethoxynaphthalene (B30794)Protocol 2: Friedel-Crafts Acylation of 3-Methoxyphenylacetic Acid
Starting Materials 1,6-Dihydroxynaphthalene (B165171)3-Methoxyphenylacetic Acid
Key Reagents Dimethyl sulfate (B86663), Metallic sodium, Liquid ammonia (B1221849), Ethanol (B145695)Thionyl chloride, Ethylene (B1197577), Aluminum chloride
Reported Yield 50-82%[1]High (not explicitly quantified in all sources, but described as such)[2][3]
Reaction Conditions Low temperature (-33°C for Birch reduction), long reaction times (35-48 hours)[1]Mild conditions, shorter reaction steps[2][3]
Scalability Suitable for industrialization, but with significant safety concerns[4]Well-suited for large-scale industrial production[2][4]
Safety Concerns Use of highly toxic dimethyl sulfate, pyrophoric and explosive metallic sodium, and hazardous liquid ammonia[5][6]Use of corrosive and toxic thionyl chloride[7][8][9][10]
Environmental Impact Generation of hazardous wasteDescribed as having minimal generation of waste pollutants[4]
Cost of Starting Materials Generally considered to have readily available raw materials[4]Starting materials are described as inexpensive and readily available[2][4]

Cost-Benefit Analysis

A direct cost comparison is influenced by fluctuating reagent prices, scale of synthesis, and regional supplier variations. However, a qualitative and semi-quantitative analysis can be made based on the starting materials and the complexity of the procedures.

Protocol 1: Birch Reduction Route

This classical approach involves the methylation of 1,6-dihydroxynaphthalene followed by a Birch reduction of the resulting 1,6-dimethoxynaphthalene.

  • Cost: The starting material, 1,6-dihydroxynaphthalene, is commercially available. Metallic sodium is also a relatively inexpensive reagent. However, the overall cost must factor in the specialized equipment required for handling liquid ammonia and the stringent safety measures for metallic sodium and dimethyl sulfate. The purification of the final product can also be challenging due to the formation of by-products, potentially increasing costs.[1]

  • Benefits: The raw materials are generally accessible.[4] The procedure is well-established in the chemical literature.

  • Drawbacks: This method poses significant safety and environmental risks. Dimethyl sulfate is highly toxic and a known carcinogen. Metallic sodium is highly reactive and can be explosive, while liquid ammonia is hazardous. The Birch reduction itself requires cryogenic temperatures and careful handling.[5][6] The reported purity of the product can be low, necessitating extensive purification.[1]

Protocol 2: Friedel-Crafts Acylation Route

This modern approach starts with 3-methoxyphenylacetic acid, which is converted to its acid chloride and then undergoes an intramolecular Friedel-Crafts acylation after reaction with ethylene.

  • Cost: 3-Methoxyphenylacetic acid and thionyl chloride are readily available and relatively inexpensive starting materials.[2][4] The overall process is described as having a high yield and being suitable for large-scale production, which generally leads to lower manufacturing costs.[2][4]

  • Benefits: This protocol is characterized by mild reaction conditions, simple operation, and short reaction steps.[2][4] It is considered more environmentally friendly due to the minimal generation of waste pollutants and is well-suited for industrial applications.[2][4][11]

  • Drawbacks: Thionyl chloride is a corrosive and toxic reagent that requires careful handling in a well-ventilated fume hood.[7][8][9][10] The use of ethylene gas requires appropriate equipment and safety precautions.

Experimental Protocols

Protocol 1: Birch Reduction of 1,6-Dimethoxynaphthalene

This protocol is based on a patented method for the preparation of this compound.[1]

Step 1: Methylation of 1,6-Dihydroxynaphthalene (Not detailed in the provided search results, but a standard procedure)

1,6-dihydroxynaphthalene is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base to yield 1,6-dimethoxynaphthalene.

Step 2: Birch Reduction of 1,6-Dimethoxynaphthalene

  • In a reactor equipped for low-temperature reactions, add 1,6-dimethoxynaphthalene, absolute ethanol, and liquid ammonia. Stir the mixture until all solids are dissolved.

  • The weight ratio of absolute ethanol to 1,6-dimethoxynaphthalene should be between 6.0-9.0:1.

  • The weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene should be between 0.05-0.4:1.

  • Press metallic sodium into thin strips and add it portion-wise to the reaction mixture. The weight ratio of metallic sodium to 1,6-dimethoxynaphthalene should be between 0.7-1.2:1.

  • Control the rate of sodium addition and heat exchange to maintain the reaction temperature between 15-35°C.

  • The reduction is carried out for 35-48 hours.

  • After the reaction is complete, quench the reaction by the dropwise addition of water.

  • Distill the mixture under normal pressure to remove ethanol and water.

  • Add water to the residue, stir, and separate the oily layer.

  • Mix the oily layer with dilute hydrochloric acid and reflux to hydrolyze the intermediate enol ether.

  • Separate the oily layer to obtain this compound.

Protocol 2: Friedel-Crafts Acylation of 3-Methoxyphenylacetic Acid

This protocol is based on a patented synthesis method.[2][11]

  • To a reaction vessel, add 3-methoxyphenylacetic acid, a catalyst (e.g., N,N-dimethylformamide), and a solvent.

  • Add thionyl chloride to the mixture to convert the carboxylic acid to 3-methoxyphenylacetyl chloride.

  • After the reaction is complete, purify the 3-methoxyphenylacetyl chloride, for example, by recrystallization from n-hexane.

  • In a suitable reactor, react the purified 3-methoxyphenylacetyl chloride with ethylene in the presence of a catalyst (e.g., anhydrous aluminum chloride) and a solvent.

  • Upon completion of the reaction, treat the reaction mixture with a saturated solution of sodium bisulfite. This forms an adduct with the this compound.

  • Isolate the adduct and then treat it with a solution of sodium carbonate to regenerate and purify the this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthesis protocols for this compound.

Protocol_1 cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start 1,6-Dihydroxynaphthalene methylation Methylation (e.g., Dimethyl Sulfate) start->methylation Step 1 birch_reduction Birch Reduction (Na, Liquid NH3, Ethanol) methylation->birch_reduction Step 2 hydrolysis Hydrolysis (Dilute HCl) birch_reduction->hydrolysis Step 3 product This compound hydrolysis->product Final Product

Caption: Workflow for the synthesis of this compound via the Birch reduction pathway.

Protocol_2 cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start 3-Methoxyphenylacetic Acid acid_chloride_formation Acid Chloride Formation (Thionyl Chloride) start->acid_chloride_formation Step 1 friedel_crafts Reaction with Ethylene (Friedel-Crafts conditions) acid_chloride_formation->friedel_crafts Step 2 purification Purification (Sodium Bisulfite, Sodium Carbonate) friedel_crafts->purification Step 3 product This compound purification->product Final Product

Caption: Workflow for the synthesis of this compound via the Friedel-Crafts acylation pathway.

Conclusion

For researchers and drug development professionals, the choice between these two synthetic protocols for this compound will depend on a balance of factors including cost, scale, safety infrastructure, and environmental considerations.

Protocol 2, the Friedel-Crafts acylation route, emerges as the more advantageous method for industrial-scale production. Its milder reaction conditions, higher reported yields, and reduced environmental impact make it a more sustainable and economically viable option for the pharmaceutical industry.[2][4]

Protocol 1, the Birch reduction pathway, while a classic method, presents significant safety and environmental challenges. Its use may be considered for smaller-scale syntheses where the necessary specialized equipment and safety protocols are readily available, but it is generally less favorable for large-scale, cost-effective, and safe manufacturing.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 5-Methoxy-2-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. Derivatives of 5-Methoxy-2-tetralone are important intermediates in the synthesis of various pharmacologically active compounds, including the dopamine (B1211576) agonist Rotigotine. Ensuring the enantiomeric purity of these intermediates is paramount for the safety and efficacy of the final drug product. This guide provides an objective comparison of analytical methodologies for determining the enantiomeric excess of chiral derivatives of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The enantiomeric excess of chiral derivatives of this compound, such as 2-amino-5-methoxytetralin and its N-propyl derivative (a precursor to Rotigotine), is most commonly determined by chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method, with official methods detailed in pharmacopoeias. Capillary Electrophoresis (CE) also presents a viable, high-resolution alternative. While Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for chiral analysis in general, specific applications with detailed experimental data for this compound derivatives are less commonly reported in readily available literature.

This comparison will focus on Chiral HPLC and Chiral Capillary Electrophoresis, for which specific experimental data for relevant compounds have been identified.

Parameter Method 1: Chiral High-Performance Liquid Chromatography (HPLC) Method 2: Chiral Capillary Electrophoresis (CE)
Analyte Rotigotine and its enantiomeric impurityRotigotine and related chiral impurities (2-(N-propylamino)-5-hydroxytetralin, 2-(N-propylamino)-5-methoxytetralin)
Chiral Selector Polysaccharide-based Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)Dual cyclodextrin (B1172386) system: Sulfated-β-CD (S-β-CD) and Methyl-β-CD (M-β-CD)
Principle Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.Differential migration of enantiomer-cyclodextrin complexes in an electric field.
Resolution Baseline resolution (Rs > 1.5) is typically achievable for the enantiomers.Satisfactory separation of six analytes (enantiomeric pairs of three compounds) was accomplished.[1]
Instrumentation HPLC system with a UV detector.Capillary electrophoresis system with a UV detector.
Key Advantages Widely available, robust, and well-established for both analytical and preparative separations. Official methods are available in pharmacopoeias like the USP and EP.[2][3]High separation efficiency, low sample and reagent consumption, and the ability to separate multiple chiral compounds simultaneously.[1]
Key Disadvantages May require longer analysis times and larger solvent volumes compared to CE.Can be more sensitive to matrix effects and may require more specialized expertise for method development.

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Rotigotine

This method is based on the principles outlined in pharmacopoeial monographs for the analysis of Rotigotine.[2][3]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose. The specific column is often proprietary to the manufacturer or detailed in the specific pharmacopoeial monograph.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol (B145695) or isopropanol) is commonly used for normal-phase chiral separations. For reversed-phase applications, mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers are employed. Additives like diethylamine (B46881) or trifluoroacetic acid are often used to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm for Rotigotine).

  • Injection Volume: Typically 10-20 µL.

Sample Preparation:

  • Dissolve the sample in a suitable solvent, usually the mobile phase, to a known concentration.

Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method 2: Chiral Capillary Electrophoresis (CE) for Rotigotine and Related Chiral Impurities

This method provides simultaneous enantioseparation of Rotigotine and its chiral precursors.[1]

Instrumentation:

  • A capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary.

  • Running Buffer: 100 mM sodium phosphate (B84403) buffer (pH 2.5) containing 2% (w/v) Sulfated-β-CD and 2% (w/v) Methyl-β-CD.[1]

  • Separation Voltage: -20 kV.[1]

  • Temperature: 20 °C.[1]

  • Detection: UV detection at 200 nm.[1]

Sample Preparation:

  • Dissolve the sample in the running buffer or a compatible solvent to a suitable concentration (e.g., in the range of 0.005 to 0.25 mM).[1]

Data Analysis:

  • The enantiomeric excess is determined from the peak areas of the separated enantiomers in the electropherogram using the same formula as for HPLC.

Mandatory Visualization

Enantiomeric_Excess_Determination_Workflow cluster_Sample Sample Preparation cluster_Data Data Acquisition & Analysis Sample Chiral Derivative of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Injection Chiral_CE Chiral Capillary Electrophoresis Dissolution->Chiral_CE Injection Detection UV Detection Chiral_HPLC->Detection Chiral_CE->Detection Chromatogram Chromatogram/ Electropherogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee% Calculation Integration->Calculation

Caption: Workflow for the determination of enantiomeric excess.

Logical_Relationship Analyte Chiral this compound Derivative (Enantiomers) Method Analytical Method Analyte->Method Separation Diastereomeric Interaction/ Differential Migration Analyte->Separation Selector Chiral Selector Method->Selector Selector->Separation Result Separated Enantiomer Signals Separation->Result EE Enantiomeric Excess (%) Result->EE

Caption: Logical relationship of enantiomeric separation.

References

A Comparative Purity Analysis of 5-Methoxy-2-tetralone Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final product's quality, safety, and efficacy. 5-Methoxy-2-tetralone, a key intermediate in the synthesis of the dopamine (B1211576) agonist Rotigotine, is no exception. While a specific monograph for this compound does not exist in the major pharmacopeias, its quality can be benchmarked against the general standards for pharmaceutical intermediates outlined in the United States Pharmacopeia (USP) and by the International Council for Harmonisation (ICH).

This guide provides a comparative analysis of a hypothetical batch of this compound against these established pharmacopeial-equivalent standards. The purity profile is assessed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay and impurity quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

Benchmarking Purity: A Comparative Data Summary

The following table summarizes the purity profile of a representative batch of this compound compared to benchmark standards derived from ICH Q3A guidelines and general USP chapters on impurities.

ParameterBenchmark Pharmacopeial StandardThis compound (Batch No. XXXXX)Method of Analysis
Assay ≥ 99.0%99.85%HPLC-UV
Individual Unspecified Impurity ≤ 0.10%0.08%HPLC-UV
Total Impurities ≤ 0.50%0.15%HPLC-UV / GC-MS
Residual Solvents Per ICH Q3C / USP <467>CompliesGC-MS (Headspace)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below. These protocols are designed to be robust and suitable for the quality control of high-purity this compound.

HPLC-UV Method for Assay and Impurity Determination

This method is designed for the accurate quantification of this compound and the detection and quantification of non-volatile related substances.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Data Analysis: The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurities are quantified against the main peak area, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined.

GC-MS Method for Residual Solvents and Volatile Impurities

This method is suitable for the identification and quantification of residual solvents and other volatile or semi-volatile organic impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

  • Column: A low-bleed capillary column suitable for general-purpose analysis (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-400 amu.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and place it in the headspace autosampler.

    • Incubation: 80 °C for 15 minutes.

  • Data Analysis: Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST). Quantification is achieved using an external or internal standard method.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, from sample reception to the final report.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Evaluation cluster_report Reporting Sample Receive this compound Sample Prep_HPLC Prepare Sample for HPLC-UV (Dilution in ACN/Water) Sample->Prep_HPLC Prep_GCMS Prepare Sample for GC-MS (Headspace Vial with DMSO) Sample->Prep_GCMS HPLC HPLC-UV Analysis (Assay & Impurity Profile) Prep_HPLC->HPLC GCMS GC-MS Analysis (Volatile Impurities & Residual Solvents) Prep_GCMS->GCMS Data_HPLC Process HPLC Data (Peak Integration, Assay Calculation) HPLC->Data_HPLC Data_GCMS Process GC-MS Data (Library Search, Quantification) GCMS->Data_GCMS Compare Compare Results to Pharmacopeial Standards Data_HPLC->Compare Data_GCMS->Compare Final_Report Generate Final Report (Certificate of Analysis) Compare->Final_Report

Caption: Purity assessment workflow for this compound.

Cross-Validation of Analytical Results for 5-Methoxy-2-tetralone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-2-tetralone is a key intermediate in the synthesis of various pharmacologically active compounds. As such, the accuracy and reproducibility of its quantification are of paramount importance in research and drug development. This guide provides a comparative overview of analytical methodologies for this compound, presenting a hypothetical cross-validation study between two laboratories to ensure the reliability and comparability of analytical results. Cross-validation is a critical process when analytical data from different laboratories or different analytical methods are to be compared or combined.

Data Presentation

In a typical inter-laboratory cross-validation study, a homogenous sample of this compound would be sent to two independent laboratories (Lab A and Lab B) for analysis. The following tables summarize the hypothetical quantitative results obtained by each laboratory using two distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Quantitative Results for this compound (Concentration in µg/mL)

Sample IDLab A (HPLC-UV)Lab B (GC-MS)% Difference
QC_Sample_110.210.52.94%
QC_Sample_249.851.22.81%
QC_Sample_398.5101.02.54%
Unknown_125.626.32.73%
Unknown_278.180.53.07%

Table 2: Method Performance Characteristics

ParameterHPLC-UVGC-MS
Linearity (r²)> 0.998> 0.999
Limit of Detection (LOD)0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL0.2 µg/mL
Accuracy (% Recovery)98.5% - 101.2%99.1% - 100.8%
Precision (%RSD)< 2.5%< 2.0%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility and validity of analytical results across different laboratories.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in purified samples and reaction mixtures.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound, especially at trace levels or in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 176, 148, 133).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate (B1210297).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.

    • Sample Preparation: Samples can be directly dissolved in ethyl acetate or extracted from a sample matrix using an appropriate solvent, followed by filtration.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome A Define Study Objectives B Select Participating Labs A->B C Establish Protocols B->C D Sample Preparation & Distribution E Analysis at Lab A (HPLC-UV) D->E F Analysis at Lab B (GC-MS) D->F G Data Collection & Compilation E->G F->G H Statistical Analysis G->H I Acceptance Criteria Check H->I J Final Report I->J K Method Comparability Assessed J->K

A typical workflow for an inter-laboratory cross-validation study.

MetabolicPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound This compound demethylation O-Demethylation compound->demethylation CYP450 hydroxylation Hydroxylation compound->hydroxylation CYP450 metabolite1 5-Hydroxy-2-tetralone demethylation->metabolite1 metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 conjugation Glucuronidation / Sulfation excreted_metabolite Excretable Conjugate conjugation->excreted_metabolite metabolite1->conjugation metabolite2->conjugation

A generalized metabolic pathway for a xenobiotic compound.

References

A Comparative Guide to Rotigotine Synthesis: Evaluating 5-Methoxy-2-tetralone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a key intermediate can significantly impact the overall efficiency, purity, and ultimately the efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the primary synthetic routes to 5-Methoxy-2-tetralone, a crucial intermediate in the production of the dopamine (B1211576) agonist Rotigotine. The comparison focuses on key performance metrics, impurity profiles, and the potential downstream implications for Rotigotine synthesis.

Executive Summary

The synthesis of Rotigotine, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease, relies on the availability of high-purity this compound. Two principal synthetic pathways to this key intermediate have been identified and are compared herein:

  • Route 1: Birch Reduction of a Naphthalene Derivative: This classical approach starts from 1,6-dihydroxynaphthalene (B165171).

  • Route 2: Friedel-Crafts Acylation of a Phenylacetic Acid Derivative: This modern approach utilizes 3-methoxyphenylacetic acid as the starting material.

This guide presents a comparative analysis of these two routes, highlighting the advantages and disadvantages of each. While direct comparative studies on the efficacy of Rotigotine derived from these specific routes are not extensively available in the public domain, the purity and impurity profile of the this compound intermediate is a critical determinant of the final drug substance's quality. Route 2 is generally presented as a more environmentally friendly and industrially scalable option with a potentially higher overall yield and purity.

Comparison of Synthesis Routes for this compound

The choice of synthetic route for this compound involves a trade-off between factors such as the cost and availability of starting materials, reaction conditions, yield, and the impurity profile of the final product.

ParameterRoute 1: From 1,6-dihydroxynaphthaleneRoute 2: From 3-methoxyphenylacetic acid
Starting Materials 1,6-dihydroxynaphthalene3-methoxyphenylacetic acid
Key Reagents Dimethyl sulfate (B86663) (highly toxic), Metallic sodium (hazardous), Liquid ammoniaThionyl chloride, Ethylene (B1197577)
Reaction Conditions Harsh (use of metallic sodium)Mild
Reported Yield of this compound 79-82% (crude product yield)[]Described as "high yield", but specific quantitative data is not consistently reported in publicly available literature.[2][3][4]
Known Impurities/By-products 2-tetralone (B1666913), 1,6-dimethoxynaphthalene (B30794), and other unspecified by-products.[]Unreacted starting materials and intermediates.
Advantages Utilizes readily available starting materials.[2]Milder reaction conditions, simpler operation, use of inexpensive and readily available materials, shorter reaction steps, minimal waste generation, and suitability for large-scale industrial production.[2][3][4][5]
Disadvantages Use of highly toxic and hazardous reagents (dimethyl sulfate, metallic sodium), potentially complex purification.[4][5]Lack of readily available, specific quantitative yield and purity data in the public domain for direct comparison.

Experimental Protocols

Route 1: Synthesis of this compound from 1,6-dihydroxynaphthalene

This route involves two main steps: methylation of 1,6-dihydroxynaphthalene to 1,6-dimethoxynaphthalene, followed by a Birch reduction.

Step 1: Methylation of 1,6-dihydroxynaphthalene (General Procedure)

  • To a solution of 1,6-dihydroxynaphthalene in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Add dimethyl sulfate dropwise to the mixture while stirring.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the reaction mixture and evaporate the solvent.

  • The crude 1,6-dimethoxynaphthalene can be purified by recrystallization.

Step 2: Birch Reduction of 1,6-dimethoxynaphthalene []

  • In a reactor, dissolve 1,6-dimethoxynaphthalene in absolute ethanol (B145695) and liquid ammonia.

  • Gradually add metallic sodium to the solution while maintaining the temperature between 15-35°C.

  • After the reaction is complete (typically 35-48 hours), quench the reaction by the dropwise addition of water.

  • Distill off the ethanol and water.

  • Add water to the residue and separate the organic layer.

  • The organic layer is then hydrolyzed with dilute hydrochloric acid under reflux to yield this compound.

  • The final product is purified by extraction and distillation.

Route 2: Synthesis of this compound from 3-methoxyphenylacetic acid[4][6]

This route involves the conversion of 3-methoxyphenylacetic acid to its acid chloride, followed by a Friedel-Crafts acylation with ethylene.

  • Add 3-methoxyphenylacetic acid to a reaction vessel with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture (e.g., to 55-90°C) and stir for several hours until the formation of 3-methoxyphenylacetyl chloride is complete (monitored by TLC).

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-methoxyphenylacetyl chloride is then reacted with ethylene gas in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent.

  • The reaction mixture is then quenched with water.

  • The crude this compound is extracted with an organic solvent.

  • Purification can be achieved by forming a bisulfite adduct with saturated sodium bisulfite, followed by regeneration of the ketone with sodium carbonate. The purified product is then extracted.[2][3][4]

Downstream Synthesis of Rotigotine

The this compound intermediate is converted to Rotigotine through a series of reactions, most commonly involving a reductive amination.

Experimental Workflow: Synthesis of Rotigotine from this compound

cluster_0 Synthesis of this compound cluster_1 Synthesis of Rotigotine Starting Material Starting Material This compound This compound Starting Material->this compound Route 1 or 2 Reductive Amination Reductive Amination This compound->Reductive Amination n-propylamine, reducing agent N-propylation and Thienylation N-propylation and Thienylation Reductive Amination->N-propylation and Thienylation Demethylation Demethylation N-propylation and Thienylation->Demethylation Rotigotine Rotigotine Demethylation->Rotigotine

Caption: General workflow for the synthesis of Rotigotine from this compound.

Analytical Methods for Purity and Impurity Profiling

The purity of this compound and the final Rotigotine product is crucial for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) - Quantification of this compound. - Identification and quantification of volatile impurities and by-products from the synthesis, such as 2-tetralone and unreacted 1,6-dimethoxynaphthalene.
High-Performance Liquid Chromatography (HPLC) - Purity determination of this compound and Rotigotine. - Quantification of non-volatile impurities and degradation products. - Chiral HPLC is used to determine the enantiomeric purity of the final Rotigotine product.

General GC-MS Protocol for this compound Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector and Detector Temperature: Typically around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Detection: Mass spectrometry for identification and quantification.

General HPLC Protocol for this compound and Rotigotine Analysis:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

  • Detection: UV detection at a specific wavelength.

  • Flow Rate: Typically 1.0 mL/min.

Rotigotine's Mechanism of Action: A Signaling Pathway Overview

Rotigotine exerts its therapeutic effects by acting as a dopamine receptor agonist with a high affinity for D3, D2, and D1 receptors.[6] This interaction mimics the action of dopamine in the brain, which is deficient in patients with Parkinson's disease.

cluster_D1 D1 Receptor Signaling cluster_D2_D3 D2/D3 Receptor Signaling Rotigotine Rotigotine D1_Receptor D1_Receptor Rotigotine->D1_Receptor D2_D3_Receptor D2/D3 Receptor Rotigotine->D2_D3_Receptor Gs_Protein Gs_Protein D1_Receptor->Gs_Protein activates Adenylate_Cyclase_act Adenylate Cyclase (activated) Gs_Protein->Adenylate_Cyclase_act activates cAMP_inc cAMP ↑ Adenylate_Cyclase_act->cAMP_inc PKA_act PKA (activated) cAMP_inc->PKA_act activates Cellular_Response_D1 Cellular Response (Neuronal Excitation) PKA_act->Cellular_Response_D1 Gi_Protein Gi_Protein D2_D3_Receptor->Gi_Protein activates Adenylate_Cyclase_inh Adenylate Cyclase (inhibited) Gi_Protein->Adenylate_Cyclase_inh inhibits cAMP_dec cAMP ↓ Adenylate_Cyclase_inh->cAMP_dec Cellular_Response_D2_D3 Cellular Response (Neuronal Inhibition) cAMP_dec->Cellular_Response_D2_D3

Caption: Simplified signaling pathway of Rotigotine at dopamine D1, D2, and D3 receptors.

Conclusion

The synthesis of the key intermediate, this compound, is a critical step in the production of Rotigotine. While the classical route starting from 1,6-dihydroxynaphthalene is established, the modern approach using 3-methoxyphenylacetic acid offers significant advantages in terms of safety, environmental impact, and scalability for industrial production. The presence of impurities in this compound, such as unreacted starting materials or by-products like 2-tetralone, can potentially impact the yield and purity of the final Rotigotine API. Therefore, the selection of a synthetic route that provides high purity and a well-defined impurity profile for the intermediate is paramount. Further research providing a direct quantitative comparison of the two primary routes for this compound synthesis and a detailed analysis of how the impurity profiles from each route affect the final Rotigotine product would be highly valuable to the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-2-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 5-Methoxy-2-tetralone, a common intermediate in organic synthesis.

The primary principle for the disposal of this compound is to treat it as a chemical waste product and handle it in accordance with all applicable federal, state, and local regulations. Improper disposal can lead to environmental contamination and legal liabilities.

Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture, others indicate potential hazards.[1][2] Therefore, it is prudent to handle it with care.

Key Hazards:

  • May cause skin, eye, and respiratory irritation.[1]

  • The chemical, physical, and toxicological properties may not be thoroughly investigated.[2]

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound for disposal:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[1]

  • Hand Protection: Protective gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Work in a well-ventilated area to avoid inhalation of any dust or fumes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted through a licensed and approved chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Characterization: As the generator of the waste, you are responsible for determining if it is classified as hazardous waste.[1] This determination should be based on the US EPA guidelines found in 40 CFR 261.3 and any applicable state and local regulations.[1]

  • Segregation and Storage:

    • Store waste this compound in a suitable, closed, and properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Contact a Licensed Disposal Company: Engage the services of a professional and licensed hazardous waste disposal company. They are equipped to handle, transport, and dispose of chemical waste in compliance with all regulations.

  • Packaging for Disposal:

    • Offer surplus and non-recyclable solutions to the licensed disposal company.[2]

    • For contaminated packaging, it should be disposed of as unused product.[2]

  • Documentation: Maintain all records related to the disposal of the chemical waste, including manifests provided by the disposal company.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is important for handling and storage prior to disposal.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂[2]
Molecular Weight176.21 g/mol [2]
Melting Point/Range32 - 36 °C (90 - 97 °F)[2][3]
Long-term Storage2-8°C[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Start: this compound Waste Generated B Characterize Waste (per 40 CFR 261.3 & local regulations) A->B C Is it Hazardous Waste? B->C D Store in a labeled, closed container in a ventilated area C->D Yes I Follow institutional guidelines for non-hazardous chemical waste C->I No E Contact Licensed Chemical Waste Disposal Company D->E F Package for disposal per company instructions E->F G Complete all required documentation (e.g., manifest) F->G H End: Proper Disposal G->H I->E

Figure 1: this compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede any federal, state, or local regulations. Always consult the Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety office for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the use of 5-Methoxy-2-tetralone, ensuring the well-being of personnel and the integrity of experimental outcomes. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, a cautious and comprehensive approach to safety is strongly advised.

Personal Protective Equipment (PPE): A Tabulated Guide

The following table summarizes the recommended personal protective equipment for handling this compound, based on a conservative assessment of available safety data.

Protection Type Equipment Specification and Rationale
Eye Protection Safety glasses with side shields or gogglesEssential to prevent eye irritation from potential splashes or airborne particles.[1][2] Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Necessary to prevent skin contact, irritation, and potential allergic reactions.[2] Gloves should be inspected before use and disposed of properly after handling the compound.[3]
Body Protection Laboratory coatStandard practice to protect skin and clothing from contamination.[4] The type of body protection should be selected based on the concentration and amount of the substance being handled.[2][3]
Respiratory Protection N95 (US) or P1 (EN 143) dust maskRecommended when handling the solid form to prevent inhalation of dust particles, which may cause respiratory irritation.[2] Not generally required if working in a well-ventilated area or with solutions.[3]

Experimental Workflow and Safety Protocols

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following diagram illustrates the key steps and decision points from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Assemble PPE handling Handling - Work in a well-ventilated area - Avoid dust generation - Weigh and prepare solutions prep->handling spill Spill? handling->spill spill_response Spill Response - Evacuate area if necessary - Absorb with inert material - Collect in a sealed container spill->spill_response Yes experiment Experimental Use - Conduct experiment following protocol spill->experiment No spill_response->handling decon Decontamination - Clean work surfaces - Wash hands thoroughly experiment->decon disposal Disposal - Dispose of contaminated PPE - Package waste chemical - Transfer to licensed disposal company decon->disposal

Safe handling workflow for this compound.

Operational Plan: Step-by-Step Guidance

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: Ensure you are working in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid to minimize inhalation of any dust.[1]

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling the Compound:

  • Avoid Dust Formation: When working with the solid form, handle it carefully to prevent the generation of dust.[3]

  • Weighing and Transfer: Use a spatula for transferring the solid. If preparing a solution, add the solid to the solvent slowly.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]

3. In Case of a Spill:

  • Ensure Safety: If a significant spill occurs, evacuate unprotected personnel from the area.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[1]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1][2]

  • Ventilation: Ensure the area is well-ventilated during and after the clean-up.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or surplus this compound should be considered chemical waste.

  • Packaging: Place the waste chemical in a clearly labeled, sealed, and appropriate container.

  • Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed and reputable disposal company.[3] Do not dispose of it down the drain or in the regular trash.[1][2]

  • Contaminated Materials: Dispose of any contaminated items, such as gloves, absorbent materials, and disposable labware, as chemical waste in accordance with your institution's and local regulations.[1] Contaminated packaging should also be disposed of as unused product.[1]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-tetralone
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-tetralone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.